molecular formula C6H10Br2Sn B103391 Diallyltin dibromide CAS No. 17381-88-3

Diallyltin dibromide

Cat. No.: B103391
CAS No.: 17381-88-3
M. Wt: 360.66 g/mol
InChI Key: YLKVXRKJVMGRRR-UHFFFAOYSA-L
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Description

Diallyltin dibromide is a useful research compound. Its molecular formula is C6H10Br2Sn and its molecular weight is 360.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 221279. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

dibromo-bis(prop-2-enyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/2C3H5.2BrH.Sn/c2*1-3-2;;;/h2*3H,1-2H2;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLKVXRKJVMGRRR-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC[Sn](CC=C)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Br2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10169672
Record name Stannane, diallyldibromo-
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Molecular Weight

360.66 g/mol
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CAS No.

17381-88-3
Record name Dibromodi-2-propen-1-ylstannane
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Record name Stannane, diallyldibromo-
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Record name Diallyltin dibromide
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Record name Stannane, diallyldibromo-
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Record name Diallyltin dibromide
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Diallyltin Dibromide via Oxidative Addition

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Diallyltin dibromide is a pivotal organotin reagent, serving as a versatile building block in modern organic synthesis. Its utility in forming carbon-carbon bonds, particularly in the allylation of carbonyl compounds to produce homoallylic alcohols, makes it a compound of significant interest for the pharmaceutical and chemical industries.[1] This guide provides an in-depth exploration of the direct synthesis of this compound from the reaction of metallic tin with allyl bromide. We will dissect the underlying reaction mechanism, present a detailed and optimized experimental protocol, discuss critical process parameters, and outline the necessary safety procedures for handling the hazardous materials involved. This document is intended to be a complete resource, blending theoretical principles with practical, field-proven insights to ensure a successful and safe synthesis.

Introduction: The Significance of this compound

Organotin compounds have carved a unique niche in the landscape of organic synthesis, prized for their stability, reactivity, and selectivity.[2][3] Among them, this compound ((CH₂=CHCH₂)₂SnBr₂) stands out as a key intermediate. The allyl groups attached to the tin atom can be readily transferred to various electrophiles, making it a powerful tool for constructing complex molecular architectures. The direct synthesis from elemental tin and allyl bromide offers an efficient and straightforward route to this valuable reagent, bypassing the need for pre-formed organometallic precursors.[4]

Reaction Mechanism: The Oxidative Addition Pathway

The formation of this compound from tin metal and allyl bromide is a classic example of an oxidative addition reaction. In this process, the metallic tin, in its zero oxidation state (Sn(0)), reacts with two equivalents of allyl bromide, inserting itself into the carbon-bromine bond. This results in the tin being oxidized to a +4 state (Sn(IV)).

The reaction is understood to proceed through a radical mechanism.[4] The process can be conceptualized in the following stages:

  • Initiation: The surface of the tin metal interacts with an allyl bromide molecule. The polarization of the carbon-bromine bond, potentially aided by a catalyst, facilitates the initial electron transfer from the tin.

  • Intermediate Formation: In aqueous media, the reaction has been shown to first generate an allyltin(II) bromide intermediate.[1] This is followed by a second reaction with another molecule of allyl bromide to yield the final this compound product.

  • Overall Transformation: Sn(0) + 2 CH₂=CHCH₂Br → (CH₂=CHCH₂)₂SnBr₂

The use of catalysts is crucial for achieving high yields and practical reaction rates. While amalgamation of the tin powder with mercuric chloride can activate the surface, the use of organic bases like pyridine or triethylamine has proven more effective, boosting yields to around 70%.[4] These bases are thought to assist in polarizing the C-Br bond, making it more susceptible to reaction with the tin metal.[4]

ReactionMechanism cluster_reactants Reactants Sn0 Sn(0) Metallic Tin Intermediate [Allyl-Sn(II)-Br] Intermediate Sn0->Intermediate + AllylBr AllylBr1 CH₂=CHCH₂Br (Allyl Bromide) AllylBr2 CH₂=CHCH₂Br (Allyl Bromide) Product (CH₂=CHCH₂)₂SnBr₂ This compound Intermediate->Product + AllylBr Catalyst Catalyst (e.g., Pyridine) Catalyst->Intermediate Facilitates Reaction

Caption: Oxidative addition mechanism for this compound synthesis.

Detailed Experimental Protocol

This protocol is based on established literature procedures and is optimized for laboratory-scale synthesis.[4] All operations should be conducted in a well-ventilated fume hood due to the hazardous nature of the reagents.

3.1. Reagents and Equipment

  • Reagents:

    • Tin powder, fine mesh (Sn)

    • Allyl bromide (3-bromopropene), CH₂=CHCH₂Br (stabilized)

    • Toluene, anhydrous

    • Pyridine, anhydrous (Catalyst)

    • Inert gas (Nitrogen or Argon)

  • Equipment:

    • Three-neck round-bottom flask

    • Reflux condenser

    • Dropping funnel

    • Magnetic stirrer and heat plate

    • Inert gas inlet/outlet (bubbler)

    • Thermometer

    • Vacuum distillation apparatus

3.2. Step-by-Step Synthesis Procedure

  • Setup: Assemble the three-neck flask with the reflux condenser, dropping funnel, and inert gas inlet. Ensure all glassware is thoroughly dried.

  • Charging the Flask: Add tin powder (e.g., 0.1 mol) and a magnetic stir bar to the flask.

  • Inert Atmosphere: Purge the system with nitrogen or argon for 10-15 minutes to remove air and moisture. Maintain a gentle positive pressure of inert gas throughout the reaction.

  • Solvent and Catalyst Addition: Add anhydrous toluene (e.g., 100 mL) and anhydrous pyridine (e.g., 0.02 mol) to the flask.

  • Heating: Begin stirring and heat the mixture to reflux (approximately 111°C for toluene).

  • Allyl Bromide Addition: Once the toluene is refluxing, add allyl bromide (e.g., 0.22 mol) dropwise from the dropping funnel over a period of 1-2 hours. The reaction is exothermic, and a gradual temperature increase may be observed.

  • Reaction: After the addition is complete, maintain the reflux for an additional 4-6 hours. The reaction progress can be monitored by observing the consumption of the tin powder.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove any unreacted tin and other solid byproducts. Caution: The solid residue may be pyrophoric; quench carefully.

    • Transfer the filtrate to a single-neck flask for distillation.

  • Purification:

    • First, remove the toluene solvent by distillation at atmospheric pressure.

    • Purify the remaining crude this compound by vacuum distillation. The product is a colorless liquid.[4]

ExperimentalWorkflow A 1. Assemble & Dry Glassware B 2. Charge Flask with Tin Powder A->B C 3. Purge with Inert Gas (N₂/Ar) B->C D 4. Add Toluene & Pyridine C->D E 5. Heat to Reflux (~111°C) D->E F 6. Add Allyl Bromide Dropwise E->F G 7. Maintain Reflux (4-6 hours) F->G H 8. Cool & Filter Mixture G->H I 9. Remove Solvent (Distillation) H->I J 10. Purify Product (Vacuum Distillation) I->J K This compound (Final Product) J->K

Caption: Step-by-step experimental workflow for synthesis.

Process Optimization and Key Parameters

The success of this synthesis hinges on careful control of several variables. The choice of solvent and catalyst has the most significant impact on the reaction yield.

ParameterCondition/ReagentRationale & Impact on YieldReference
Solvent Toluene (boiling)Provides the necessary high temperature (111°C) to initiate the reaction. Lower boiling solvents are less effective.[4]
Catalyst NoneLow yield (~14%). The direct uncatalyzed reaction is slow.[4]
Mercuric ChlorideModerate yield (~44%). Activates the tin surface via amalgamation.[4]
Pyridine/TriethylamineHigh yield (~70%). Organic bases polarize the C-Br bond, facilitating the reaction. This is the recommended approach.[4]
Atmosphere Inert (N₂ or Ar)Prevents the formation of tin oxides on the metal surface and avoids oxidation of allyltin intermediates, which can lead to undesirable gummy byproducts.[4][4]
Temperature RefluxEssential for overcoming the activation energy of the reaction. Lower temperatures result in significantly slower reaction rates.[4]

Safety, Handling, and Hazard Mitigation

E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) in practice is synonymous with a culture of safety. The reagents used in this synthesis are highly hazardous and demand strict adherence to safety protocols.

  • Allyl Bromide: This compound is highly toxic, flammable, corrosive, and a potent alkylating agent.[5] It can cause severe skin burns and is fatal if inhaled in high concentrations.[6]

    • Handling: Always handle allyl bromide in a certified chemical fume hood.[7][8] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., Viton or laminate).[7][8]

    • Storage: Store in a cool, dry, well-ventilated, flame-proof area away from ignition sources.[6] Keep containers tightly sealed.

    • Spills: In case of a spill, evacuate the area, remove all ignition sources, and absorb the spill with an inert material like vermiculite.[7]

  • Organotin Compounds: The toxicity of organotin compounds varies, but they should generally be treated as hazardous.[3] They can be absorbed through the skin and may cause irritation or systemic effects.

    • Handling: Avoid direct contact. Use the same high level of PPE as for allyl bromide.

    • Waste: All organotin waste, including contaminated glassware and filter residues, must be disposed of as hazardous chemical waste according to institutional and local regulations.

References

  • Sisido, K., & Takeda, Y. (1961). Direct Synthesis of Organotin Compounds. II. This compound and Its Derivatives. Journal of the American Chemical Society. [Link]

  • SD Fine-Chem. Allyl bromide Safety Data Sheet. [Link]

  • Chan, T. H., Yang, Y., & Li, C. J. (1999). Organometallic Reactions in Aqueous Media. The Nature of the Organotin Intermediate in the Tin-Mediated Allylation of Carbonyl Compounds. The Journal of Organic Chemistry. [Link]

  • YouTube. (2015). Multistep Synthesis of a Vicinal Dibromide with Anti-Stereochemistry in Organic. [Link]

  • PrepChem. (n.d.). Preparation of allyl bromide. [Link]

  • Wikipedia. (n.d.). Allyl bromide. [Link]

  • Jastrzebski, J. T. B. H., & van Koten, G. (1991). Oxidative-addition reactions of molecular diiodine and dibromine to divalent organotin compounds. Journal of Organometallic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of allyl bromides. [Link]

  • University of California, Irvine. (n.d.). Two-Step Synthesis of Diphenylacetylene from trans-Stilbene. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2-dibromoalkanes (dibromination). [Link]

  • YouTube. (2019). Allyl Bromide preparation. [Link]

  • University of Cambridge. (n.d.). Some uses of tin compounds in organic synthesis. [Link]

  • Organic Syntheses. (n.d.). Alkyl and alkylene bromides. [Link]

  • Master Organic Chemistry. (n.d.). Bromination of alkenes with Br2 to give dibromides. [Link]

  • Pereyre, M., Quintard, J. P., & Rahm, A. (n.d.). Tin in Organic Synthesis.
  • YouTube. (2021). Dibromination of stilbene - laboratory experiment. [Link]

  • Gelest, Inc. (n.d.). Introduction to organotin chemistry and applications. [Link]

  • ResearchGate. (2018). Review of organotin compounds: chemistry and applications. [Link]

Sources

Physicochemical properties of diallyltin dibromide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of Diallyltin Dibromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (C₆H₁₀Br₂Sn) is an organotin compound characterized by a central tin atom bonded to two allyl groups and two bromine atoms. As a reactive intermediate, it holds a significant position in organometallic chemistry, primarily serving as a precursor for the synthesis of other functionalized organotin reagents and as a participant in allylation reactions.[1] The presence of the versatile allyl groups, combined with the lability of the tin-bromine bonds, defines its chemical behavior and utility. This guide provides a comprehensive overview of its synthesis, physicochemical properties, spectroscopic signature, reactivity, and toxicological considerations, grounded in available literature and expert analysis.

Molecular Structure and Physicochemical Properties

This compound possesses a tetrahedral geometry around the central tin (Sn) atom. The molecule's properties are dictated by the covalent C-Sn bonds and the more polar Sn-Br bonds. The allyl groups introduce sites of unsaturation, making the compound susceptible to further chemical transformations. Key physicochemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₁₀Br₂Sn[2]
IUPAC Name dibromo-bis(prop-2-enyl)stannane[2]
Molecular Weight ~359.82 g/mol [2]
Boiling Point 77-79 °C @ 2 mmHg[3]
Density 1.8640 g/cm³[3]
Appearance Colorless to light yellow liquidInferred from precursors and synthesis descriptions.[3][4]
Solubility Soluble in non-polar organic solvents (e.g., toluene). Readily hydrolyzes in water.[3]

Synthesis and Purification

The most common and effective method for preparing this compound is the direct synthesis from metallic tin and allyl bromide.[3][5] This oxidative addition reaction is often catalyzed to improve efficiency and yield.

Causality in Synthetic Protocol

The choice of catalyst is critical for achieving high yields. Catalysts such as mercuric chloride activate the tin metal surface, while amines like triethylamine are thought to polarize the carbon-bromine bond in allyl bromide, facilitating the reaction.[3] Anhydrous conditions are paramount, as this compound is readily hydrolyzable, which would lead to the formation of tin oxides and a significant reduction in yield.[3] The reaction is typically performed under an inert atmosphere to prevent oxidation of the organotin product.[3]

Detailed Experimental Protocol: Catalytic Direct Synthesis

Objective: To synthesize this compound from tin powder and allyl bromide.

Materials:

  • Tin powder (Sn)

  • Allyl bromide (C₃H₅Br)

  • Toluene, anhydrous

  • Mercuric chloride (HgCl₂), catalyst

  • Triethylamine (Et₃N), catalyst

  • Nitrogen (N₂) or Argon (Ar) gas supply

  • Standard reflux and distillation glassware

Procedure:

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen/argon inlet. Ensure all glassware is oven-dried.

  • Reagent Charging: Under a positive pressure of inert gas, charge the flask with tin powder.

  • Catalyst Activation: Add a catalytic amount of mercuric chloride and anhydrous toluene. Heat the mixture to boiling for a short period to activate the tin surface.

  • Reaction Initiation: Cool the flask slightly and add a catalytic amount of triethylamine.

  • Substrate Addition: Slowly add allyl bromide to the stirred suspension. The reaction is exothermic, and the temperature will rise. Maintain control by adjusting the addition rate.

  • Reaction Completion: After the addition is complete, continue to heat the mixture at reflux (approx. 111°C in toluene) for 1.5-2 hours to ensure the reaction goes to completion.[3]

  • Purification:

    • Cool the reaction mixture and filter it under an inert atmosphere to remove any unreacted tin and other solids.

    • Remove the toluene solvent from the filtrate using a rotary evaporator.

    • Purify the resulting crude this compound by vacuum distillation. Collect the fraction boiling at 77-79 °C at 2 mmHg.[3]

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Tin Tin Powder ReactionVessel Reaction at Reflux (Inert Atmosphere) Tin->ReactionVessel Toluene Anhydrous Toluene Toluene->ReactionVessel Catalysts HgCl₂ + Et₃N Catalysts->ReactionVessel Filtration Inert Filtration ReactionVessel->Filtration AllylBromide Allyl Bromide (Slow Addition) AllylBromide->ReactionVessel Evaporation Solvent Removal Filtration->Evaporation Distillation Vacuum Distillation (77-79°C @ 2 mmHg) Evaporation->Distillation Product Pure this compound Distillation->Product

Caption: Workflow for the direct synthesis of this compound.

Spectroscopic Characterization

  • ¹H NMR: The proton spectrum is expected to be complex due to the allyl group. It would feature signals for the terminal vinylic protons (CH₂=), the internal vinylic proton (=CH-), and the methylene protons adjacent to the tin atom (-CH₂-Sn). The vinylic protons would appear as complex multiplets in the range of δ 5.0-6.1 ppm.[7][8] The methylene protons attached to tin would likely appear as a doublet around δ 3.9 ppm, coupled to the adjacent vinylic proton.[8]

  • ¹³C NMR: The spectrum would show three distinct signals for the allyl carbons: two in the vinylic region (~118 and ~135 ppm) and one for the Sn-CH₂ carbon at higher field.

  • ¹¹⁹Sn NMR: The chemical shift in tin NMR is highly sensitive to the coordination number and the nature of the substituents. For a tetracoordinate dialkyltin dihalide, the ¹¹⁹Sn signal is expected to be in the range of δ 120-140 ppm.

  • FTIR: The infrared spectrum would be characterized by C-H stretching vibrations (~2900-3100 cm⁻¹), a C=C stretching vibration (~1640 cm⁻¹), and strong absorptions corresponding to Sn-C (~550-500 cm⁻¹) and Sn-Br (~250-200 cm⁻¹) stretching.[6]

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Chemical Shift / FrequencyAssignment
¹H NMR δ 5.8 - 6.1 ppm (m)=CH-
δ 5.0 - 5.3 ppm (m)CH₂=
δ ~3.9 ppm (d)Sn-CH₂-
¹³C NMR δ ~135 ppm=CH-
δ ~118 ppmCH₂=
δ ~30 ppmSn-CH₂-
¹¹⁹Sn NMR δ 120 - 140 ppmSn
FTIR ~1640 cm⁻¹C=C stretch
~550-500 cm⁻¹Sn-C stretch
~250-200 cm⁻¹Sn-Br stretch

Chemical Reactivity

The reactivity of this compound is dominated by two primary features: the lability of the tin-bromine bonds and the reactivity of the allyl groups.

  • Hydrolysis: The compound is sensitive to moisture, readily hydrolyzing to form various tin oxide and hydroxide species.[3] This necessitates handling under anhydrous conditions.

  • Nucleophilic Substitution: The bromide ligands can be displaced by a variety of nucleophiles, making it a useful precursor for other diallyltin derivatives of the formula (C₃H₅)₂SnY₂, where Y can be groups attached via oxygen, sulfur, or nitrogen.[9]

  • Allylation Agent: In the presence of a carbonyl compound (aldehyde or ketone), this compound can act as an allylation agent to form homoallylic alcohols.[1] This reaction is a cornerstone of its utility in organic synthesis. In aqueous media, the reaction proceeds via an allyltin(II) bromide intermediate.[1]

  • Transmetalation: The allyl groups can be transferred to other metals, a common reaction pathway in organometallic chemistry.[9]

Visualization of Reactivity Pathways

Reactivity_Pathways cluster_reactions Key Reactions DADB This compound (C₃H₅)₂SnBr₂ Hydrolysis Tin Oxides / Hydroxides DADB->Hydrolysis Hydrolysis Substitution Substituted Derivatives (C₃H₅)₂SnY₂ DADB->Substitution Nucleophilic Substitution Allylation Homoallylic Alcohols DADB->Allylation Carbonyl Allylation H2O H₂O Nu 2 Y⁻ (Nucleophile) Carbonyl R₂C=O

Caption: Key reactivity pathways of this compound.

Safety and Toxicological Profile

Specific toxicological data for this compound is not extensively documented. However, as an organotin compound, it should be handled with extreme caution. The toxicity of organotins varies significantly with the nature and number of organic groups attached to the tin atom.[9]

  • General Organotin Toxicity: Compounds like dibutyltin and tributyltin derivatives are known to be toxic.[10][11] Exposure can lead to a range of adverse health effects.

  • Precursor Toxicity: The precursor, allyl bromide, is a toxic and flammable liquid known to be a lachrymator and skin irritant.[4] It is also listed as a hazardous substance.[4]

  • Handling Precautions: Due to the presumed toxicity and reactivity, this compound must be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. All manipulations should be performed under an inert atmosphere to prevent both hydrolysis and potential oxidation.

Conclusion

This compound is a valuable and reactive organotin intermediate. Its well-defined synthesis from tin metal and allyl bromide provides a direct route to a versatile chemical building block. While its primary utility lies in the allylation of carbonyls and as a precursor to other organotin compounds, its sensitivity to moisture and inherent toxicity require careful and experienced handling. The predictive spectroscopic data provided in this guide offers a framework for its characterization in research and development settings.

References

  • Sisido, K., Takeda, Y., & Kinugawa, Z. (1961). Direct Synthesis of Organotin Compounds. II. This compound and Its Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Chan, T. H., Yang, Y., & Li, C. J. (1999). Organometallic Reactions in Aqueous Media. The Nature of the Organotin Intermediate in the Tin-Mediated Allylation of Carbonyl Compounds. The Journal of Organic Chemistry. Available at: [Link]

  • Sisido, K., & Takeda, Y. (1961). Direct Synthesis of Organotin Compounds. II. This compound and Its Derivatives. ACS Legacy Archives. Available at: [Link]

  • PubChem. (n.d.). This compound. PubChem Compound Summary. Retrieved from: [Link]

  • YouTube. (2021). NMR Spectroscopy Part 7 - HNMR Spectrum of allyl bromide. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2005). Toxicological Profile for Tin and Tin Compounds. U.S. Department of Health and Human Services. Available at: [Link]

  • National Toxicology Program. (2008). NTP Genetically Modified Model Report on the Toxicology Studies of Allyl Bromide (CASRN 106-95-6). National Institutes of Health. Available at: [Link]

  • Gelest, Inc. (n.d.). Introduction to Organotin Chemistry and Applications. Gelest. Available at: [Link]

  • Signal Processing Group. (n.d.). (Br) Bromine NMR. University of Cambridge. Available at: [Link]

Sources

Diallyltin dibromide CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Diallyltin Dibromide

Introduction

This compound is an organotin compound that serves as a valuable intermediate in organic synthesis. Characterized by a central tin atom bonded to two allyl groups and two bromine atoms, its reactivity is dominated by the lability of the tin-bromine bonds and the unique properties of the allyl groups. This guide provides a comprehensive overview of its chemical identity, molecular structure, synthesis, key applications in synthetic chemistry, and essential safety and handling protocols, designed for researchers and professionals in the chemical and pharmaceutical sciences.

Chemical Identity and Molecular Structure

This compound is systematically named dibromo-bis(prop-2-en-1-yl)stannane. Its identity is defined by several key identifiers and structural features, summarized below.

Key Chemical Identifiers

A compilation of the essential chemical data for this compound is presented in Table 1. The CAS number provided is from a technical grade product sheet, which should be noted for procurement and regulatory purposes.

PropertyValueSource(s)
CAS Number 17381-88-3[1]
Molecular Formula C₆H₁₀Br₂Sn[2]
Molecular Weight 359.65 g/mol [2]
IUPAC Name dibromo-bis(prop-2-en-1-yl)stannane[2]
SMILES C=CC(Br)Br[2]
InChI InChI=1S/2C3H5.2BrH.Sn/c21-3-2;;;/h23H,1-2H2;2*1H;/q;;;;+2/p-2[2]
InChIKey YLKVXRKJVMGRRR-UHFFFAOYSA-L[2]
Molecular Structure

The molecular structure of this compound features a central tin(IV) atom in a tetrahedral geometry. The two allyl groups and two bromine atoms are covalently bonded to the tin center. The allyl groups are a source of nucleophilic carbon, which is key to the compound's utility in organic synthesis.

Synthesis_Workflow start Setup Dry Glassware under Inert Atmosphere reagents Charge Tin Powder, Mercuric Chloride, and Toluene start->reagents activate Reflux to Activate Tin reagents->activate add Add Triethylamine and Dropwise Allyl Bromide activate->add react Maintain Reflux (Monitor Tin Consumption) add->react workup Cool and Filter under Inert Atmosphere react->workup purify Vacuum Distillation of Filtrate workup->purify product This compound purify->product

Caption: Workflow for the direct synthesis of this compound.

Chemical Reactivity and Applications

The primary application of this compound in research is as a precursor for allylation reactions. It serves as an efficient allylating agent for various electrophiles, most notably carbonyl compounds.

Allylation of Carbonyl Compounds

This compound reacts with aldehydes and ketones to produce homoallylic alcohols. [3]This transformation is a powerful tool for carbon-carbon bond formation. The reaction proceeds through the nucleophilic attack of one of the allyl groups from the tin atom onto the electrophilic carbonyl carbon.

The reaction can be conceptualized as follows:

This compound + Carbonyl Compound → Homoallylic Alcohol

In aqueous media, the reaction of allyl bromide with tin metal can first generate allyltin(II) bromide, which then can react further to form this compound. [3]Both of these organotin intermediates are capable of allylating carbonyl compounds. [3]

Allylation_Reaction cluster_reactants Reactants cluster_products Products Diallyltin\ndibromide Diallyltin dibromide Homoallylic\nAlcohol Homoallylic Alcohol Diallyltin\ndibromide->Homoallylic\nAlcohol Allyl Group Transfer Aldehyde/Ketone\n(R₂C=O) Aldehyde/Ketone (R₂C=O) Aldehyde/Ketone\n(R₂C=O)->Homoallylic\nAlcohol

Caption: General scheme for the allylation of carbonyls.

Safety and Handling

Organotin compounds, including this compound, are toxic and require careful handling. The primary routes of exposure are inhalation, skin contact, and ingestion. [1]

Toxicological Profile
  • Acute Toxicity: this compound is classified as toxic if swallowed, toxic in contact with skin, and toxic if inhaled. [1]* Irritation: It causes serious eye irritation and skin irritation. [1]Organotins can be absorbed through the skin. [1]* Environmental Hazard: This substance may be hazardous to the environment. [1]

Recommended Handling Procedures

Due to its toxicity, all manipulations of this compound should be conducted within a chemical fume hood. [1]

  • Personal Protective Equipment (PPE):

    • Gloves: Neoprene or nitrile rubber gloves are recommended. [1] * Eye Protection: Chemical safety goggles are mandatory. Contact lenses should not be worn. [1] * Lab Coat: A lab coat or other suitable protective clothing should be worn.

    • Respiratory Protection: If there is a risk of inhalation, a respirator should be used. [1]* Storage: Store in a tightly closed container in a cool, well-ventilated area, away from heat, direct sunlight, bases, and reducing agents. [1]The container should be stored under an inert atmosphere to prevent degradation. Store in a locked cabinet or area. [1]* Spills and Disposal: In case of a spill, avoid generating dust or aerosols. Absorb with an inert material and place in a suitable container for disposal. Waste must be disposed of as hazardous waste in accordance with local, state, and federal regulations. [1]Do not dispose of into sewers. [1]

References

  • Sisido, K., & Takeda, Y. (1962). Direct Synthesis of Organotin Compounds. II. This compound and Its Derivatives. The Journal of Organic Chemistry, 27(7), 2410-2413. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Li, C. J., & Chan, T. H. (1999). Organometallic Reactions in Aqueous Media. The Nature of the Organotin Intermediate in the Tin-Mediated Allylation of Carbonyl Compounds. The Journal of Organic Chemistry, 64(19), 7015-7019. [Link]

  • Sisido, K., & Takeda, Y. (1962). Direct Synthesis of Organotin Compounds. II. This compound and Its Derivatives. ACS Publications. [Link]

  • Gelest, Inc. (2016). Safety Data Sheet: DIALLYLDIBROMOTIN, tech-95. Retrieved from [Link]

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Spectroscopic Profile of Diallyltin Dibromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the spectroscopic data for diallyltin dibromide ((CH₂=CHCH₂)₂SnBr₂), a key organotin reagent. Designed for researchers, scientists, and professionals in drug development and organometallic chemistry, this document offers an in-depth exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The interpretation of this data is crucial for confirming the structure, purity, and reactivity of this compound in various synthetic applications.

Molecular Structure and Spectroscopic Overview

This compound is a tetravalent organotin compound featuring a central tin atom bonded to two allyl groups and two bromine atoms. This structure dictates its characteristic spectroscopic signature. The allyl groups provide a rich source of information in ¹H and ¹³C NMR, while the tin atom, with its magnetically active isotopes (¹¹⁷Sn and ¹¹⁹Sn), offers unique insights through ¹¹⁹Sn NMR. Infrared spectroscopy helps to identify key functional groups, and mass spectrometry provides information on the molecular weight and fragmentation patterns.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of this compound. The analysis of ¹H, ¹³C, and ¹¹⁹Sn NMR spectra provides a complete picture of the molecule's connectivity and electronic environment.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by the distinct signals of the allyl protons. The chemical shifts and coupling patterns are influenced by the electronegativity of the tin and bromine atoms. Partial ¹H-NMR spectra from in-situ reaction monitoring have identified the characteristic signals of this compound.[1]

Experimental Protocol (Predicted): A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and the spectrum is recorded on a 300 or 400 MHz NMR spectrometer. Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm).

Data Interpretation:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
Sn-CH₂ -CH=CH₂ (Hα)2.5 - 2.8d~8
Sn-CH₂-CH =CH₂ (Hβ)5.8 - 6.2m-
Sn-CH₂-CH=CH₂ (Hγ)4.8 - 5.2m-
  • Hα (Sn-CH₂): These protons are adjacent to the tin atom, which results in a downfield shift compared to a typical allylic proton. The signal appears as a doublet due to coupling with the adjacent vinyl proton (Hβ). Satellites arising from coupling to ¹¹⁷Sn and ¹¹⁹Sn isotopes are also expected.

  • Hβ (-CH=): This proton, being part of the double bond and coupled to three other protons (Hα and Hγ), will appear as a complex multiplet.

  • Hγ (=CH₂): The terminal vinyl protons are diastereotopic and will appear as two separate multiplets, coupled to Hβ.

G cluster_0 ¹H NMR Interpretation Workflow A Acquire Spectrum in CDCl₃ B Identify Allyl Spin System A->B C Assign Hα, Hβ, Hγ Signals B->C D Analyze Coupling Patterns C->D E Observe Tin Satellites D->E F Confirm Structure E->F

Figure 2: Workflow for ¹H NMR analysis of this compound.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are influenced by the proximity to the electropositive tin atom.

Experimental Protocol (Predicted): The ¹³C NMR spectrum is typically acquired at 75 or 100 MHz using a proton-decoupled pulse sequence. The sample is dissolved in CDCl₃.

Data Interpretation:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Sn-C H₂-CH=CH₂ (Cα)25 - 30
Sn-CH₂-C H=CH₂ (Cβ)135 - 140
Sn-CH₂-CH=C H₂ (Cγ)115 - 120
  • Cα (Sn-CH₂): This carbon, directly attached to tin, is shielded compared to the vinyl carbons and appears in the upfield region.

  • Cβ (-CH=): The internal vinyl carbon is deshielded and appears further downfield.

  • Cγ (=CH₂): The terminal vinyl carbon appears at a chemical shift typical for sp² hybridized carbons.

¹¹⁹Sn NMR Spectroscopy

¹¹⁹Sn NMR is a powerful tool for characterizing organotin compounds, as the chemical shift is highly sensitive to the coordination number and the nature of the substituents on the tin atom.[2][3]

Experimental Protocol (Predicted): The ¹¹⁹Sn NMR spectrum is recorded on a multinuclear NMR spectrometer. Tetramethyltin (SnMe₄) is commonly used as an external reference (δ 0.00 ppm).[2]

Data Interpretation:

The ¹¹⁹Sn chemical shift for this compound is expected to be in the range of +50 to +100 ppm . This is based on the general trend that the ¹¹⁹Sn resonance shifts to higher frequency (downfield) with increasing electronegativity of the halogen substituents. For comparison, dialkyltin dichlorides typically resonate in a similar range.[3] The coordination of solvent molecules can also influence the chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present in this compound.

Experimental Protocol (Predicted): The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a neat liquid between salt plates (KBr or NaCl) or as a solution in a suitable solvent.

Data Interpretation:

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
C-H stretch (sp²)3080 - 3010Medium
C-H stretch (sp³)2960 - 2850Medium
C=C stretch1640 - 1620Medium
CH₂ scissoring1465 - 1450Medium
C-H bend (vinyl)990 and 910Strong
Sn-C stretch520 - 480Medium-Strong
Sn-Br stretchBelow 400Strong

The presence of the allyl group is confirmed by the C=C and vinyl C-H stretching and bending vibrations. The Sn-C and Sn-Br stretching frequencies are found in the far-IR region and are characteristic of organotin halides.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and isotopic distribution of this compound, and its fragmentation pattern can further confirm the structure.

Experimental Protocol (Predicted): A mass spectrum can be obtained using an electron ionization (EI) or electrospray ionization (ESI) source. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Data Interpretation:

The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the multiple isotopes of tin and bromine. Tin has ten stable isotopes, with ¹²⁰Sn being the most abundant, and bromine has two isotopes (⁷⁹Br and ⁸¹Br) in an almost 1:1 ratio. This complex isotopic distribution leads to a distinctive cluster of peaks for the molecular ion and any tin- and bromine-containing fragments.

Predicted Fragmentation Pattern:

  • [M]⁺: The molecular ion peak cluster.

  • [M - Br]⁺: Loss of a bromine atom.

  • [M - C₃H₅]⁺: Loss of an allyl radical.

  • [Sn(C₃H₅)Br]⁺: A prominent fragment.

  • [SnBr]⁺: Tin monobromide fragment.

  • [Sn]⁺: Tin ion.

G M [(C₃H₅)₂SnBr₂]⁺˙ (Molecular Ion) M_minus_Br [(C₃H₅)₂SnBr]⁺ M->M_minus_Br - Br• M_minus_Allyl [(C₃H₅)SnBr₂]⁺ M->M_minus_Allyl - C₃H₅• SnAllylBr [Sn(C₃H₅)Br]⁺ M_minus_Br->SnAllylBr - C₃H₅• SnBr [SnBr]⁺ M_minus_Allyl->SnBr - C₃H₅• Sn [Sn]⁺ SnAllylBr->Sn - Br•, - C₃H₅•

Figure 3: Predicted mass spectrometry fragmentation pathway for this compound.

Conclusion

References

  • Partial ¹H-NMR spectra in CDCl3 of the reaction of allyl bromide and tin in water after extraction. a) 15 minutes; b) 30 minutes; c) 1 h, d) 4 h and e) 8 h. Assignments: allyl bromide (I); tetrallyltin (II); triallyltin bromide (III); this compound (IV) and propene (V). ResearchGate. [Link]

  • Human Metabolome Database: ¹³C NMR Spectrum (1D, 125 MHz, H₂O, experimental) (HMDB0000883). [Link]

  • Syntheses, Structures, and 1H, 13C{1H} and 119Sn{1H} NMR Chemical Shifts of a Family of Trimethyltin Alkoxide, Amide, Halide and Cyclopentadienyl Compounds. The Royal Society of Chemistry. [Link]

  • NMR Periodic Table: Tin NMR. IMSERC. [Link]

  • ¹¹⁹Sn{¹H} NMR spectrum of 1 in d3-acetonitrile showing Sn-Sn couplings indicative of the solution integrity of these compounds. ResearchGate. [Link]

  • (Sn) Tin NMR. University of Ottawa. [Link]

  • This compound (C6H10Br2Sn). PubChem. [Link]

  • ¹¹⁹Sn and ¹³C NMR Spectral Study of Some Vinyltin(IV) Compounds Involving the Sn-S Bond. Collection of Czechoslovak Chemical Communications. [Link]

  • ¹H NMR spectrum of Compound 32. The Royal Society of Chemistry. [Link]

  • IR: alkyl halides. Organic Chemistry at CU Boulder. [Link]

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An In-Depth Technical Guide to the Reactivity of Diallyltin Dibromide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Diallyltin dibromide serves as a robust and highly versatile reagent in modern organic synthesis, primarily recognized for its role in the Barbier-type allylation of carbonyl compounds. This guide provides a comprehensive technical overview of its core reactivity, mechanistic underpinnings, and practical applications. We will explore its synthesis, the stereochemical outcomes of its reactions with aldehydes, and its utility in the construction of complex molecular architectures relevant to drug development. By explaining the causality behind experimental choices and providing validated protocols, this document aims to equip researchers, scientists, and drug development professionals with the expert insights needed to effectively harness the synthetic potential of this compound.

Introduction: The Role of Allyltin Reagents in C-C Bond Formation

The formation of carbon-carbon bonds is the cornerstone of organic synthesis, enabling the construction of molecular complexity from simpler precursors. Among the vast arsenal of organometallic reagents, allyltin compounds occupy a privileged position. Their moderate reactivity, high functional group tolerance, and often predictable stereoselectivity make them powerful tools for the synthesis of homoallylic alcohols—a key structural motif in numerous natural products and pharmaceutical agents.[1][2]

This compound, (CH₂=CHCH₂)₂SnBr₂, distinguishes itself within this class. It is often generated in situ from metallic tin and allyl bromide, characteristic of a Barbier-type reaction.[3][4] This approach avoids the preparation and isolation of a sensitive organometallic species, offering significant practical advantages.[3] Unlike highly reactive organolithium or Grignard reagents, this compound exhibits greater chemoselectivity, allowing for precise transformations in the presence of various functional groups. This guide will delve into the chemical principles that govern its reactivity and demonstrate its application in sophisticated synthetic contexts.

Synthesis and Characterization

The most common and practical method for generating this compound is the direct reaction of metallic tin with allyl bromide.[5][6] This oxidative addition is typically performed in a suitable solvent, and the resulting organotin species is used directly in subsequent reactions.

Key Synthesis Characteristics:

  • In Situ Generation: The Barbier protocol involves mixing an alkyl halide (allyl bromide), a carbonyl compound, and a metal (tin) in a single pot.[3] The organotin reagent forms and reacts in the same vessel.

  • Reaction Intermediates: The reaction between tin and allyl bromide can produce a mixture of organotin species, including allyltin(II) bromide, this compound, and triallyltin bromide.[7][8] Studies suggest that this compound is a key reactive intermediate in these aqueous media reactions.[8]

  • Catalysis: The direct synthesis can be sluggish. Catalysts such as mercuric chloride, in combination with amines like triethylamine, have been shown to significantly improve yields by activating the tin surface and polarizing the C-Br bond.[5]

The structure of this compound can be confirmed using standard analytical techniques, particularly ¹H and ¹³C NMR spectroscopy, which will show characteristic signals for the allyl groups attached to the tin center.

Core Reactivity: The Barbier-Type Allylation of Carbonyls

The quintessential reaction of this compound is the nucleophilic addition of an allyl group to an aldehyde or ketone, yielding a homoallylic alcohol.[1] This transformation is valued for its reliability and stereochemical predictability.

Mechanism of Action: A Cyclic Transition State

The allylation of aldehydes with this compound is widely believed to proceed through a highly organized, six-membered cyclic transition state, analogous to the Zimmerman-Traxler model.[7][9] This model is crucial for understanding and predicting the stereochemical outcome of the reaction.

Key Mechanistic Steps:

  • Lewis Acid Activation: The tin atom in this compound acts as a Lewis acid, coordinating to the carbonyl oxygen of the aldehyde. This coordination polarizes the C=O bond, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The terminal carbon of one of the allyl groups attacks the activated carbonyl carbon.

  • Cyclic Transition State: The reaction proceeds through a chair-like six-membered ring involving the tin atom, the two bromine atoms, the carbonyl oxygen and carbon, and the three carbons of the allyl group.

  • Stereochemical Implication: To minimize steric hindrance, the substituent (R group) of the aldehyde preferentially occupies an equatorial position in the transition state. This arrangement dictates the relative stereochemistry of the newly formed stereocenters.

Caption: Standard workflow for a Barbier-type allylation reaction.

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the aldehyde (1.0 mmol), tin powder (1.5 mmol), and the chosen solvent (e.g., 10 mL THF/H₂O 9:1).

  • Reagent Addition: Begin vigorous stirring. Add allyl bromide (2.5 mmol) dropwise to the suspension over 5 minutes. The reaction may be mildly exothermic.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-12 hours).

  • Workup (Quenching): Carefully quench the reaction by adding 15 mL of a saturated aqueous ammonium chloride solution. Stir for an additional 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (1 x 20 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The resulting crude oil is purified by flash column chromatography on silica gel to yield the pure homoallylic alcohol. The self-validating nature of this protocol is confirmed by the complete consumption of the starting aldehyde (verified by TLC) and the isolation of a product whose spectral data (¹H NMR, ¹³C NMR) is consistent with the expected homoallylic alcohol structure.

Conclusion and Future Outlook

This compound remains a cornerstone reagent for the stereocontrolled synthesis of homoallylic alcohols. Its utility, stemming from the convenient in situ generation via the Barbier protocol and the predictable stereochemical outcomes guided by the cyclic transition state model, ensures its continued relevance in both academic research and industrial drug development. Future research will likely focus on developing catalytic and more environmentally benign versions of these reactions, potentially reducing the stoichiometric use of tin and expanding the reaction scope even further. The principles of chelation and stereocontrol detailed herein provide a robust framework for chemists to design synthetic routes toward the next generation of complex, biologically active molecules.

References

  • Lima, R. K. C., et al. (2007). Aqueous Barbier Allylation of Aldehydes Mediated by Tin. Molecules, 12(9), 2089-2105. [Link]

  • Lima, R. K. C., et al. (2007). Aqueous Barbier Allylation of Aldehydes Mediated by Tin. ResearchGate. [Link]

  • Ghosh, A. K., & Kadam, P. P. (2025). Asymmetric Total Synthesis and Structural Reassignment of Nervione. Journal of Organic Chemistry. (Note: This is a representative example of synthesis where such reagents are applied). [Link]

  • Ashenhurst, J. (2021). Bromination of alkenes with Br2 to give dibromides. Master Organic Chemistry. [Link]

  • Sisido, K., & Takeda, Y. (1962). Direct Synthesis of Organotin Compounds. II. This compound and Its Derivatives. The Journal of Organic Chemistry, 27(11), 4102-4104. [Link]

  • Chan, T. H., Li, C. J., & Yang, Y. (1999). Organometallic Reactions in Aqueous Media. The Nature of the Organotin Intermediate in the Tin-Mediated Allylation of Carbonyl Compounds. The Journal of Organic Chemistry, 64(19), 7029-7032. [Link]

  • Malkov, A. V., & Kočovský, P. (2012). Catalytic Enantioselective Allylation of Carbonyl Compounds and Imines. ACS Catalysis, 2(9), 2039-2079. [Link]

  • Sisido, K., & Takeda, Y. (1962). Direct Synthesis of Organotin Compounds. II. This compound and Its Derivatives. The Journal of Organic Chemistry. [Link]

  • Sato, T., Otera, J., & Nozaki, H. (1990). Organotin triflate promoted carbonyl activation. Does acetalization deactivate or activate carbonyl groups?. Journal of the American Chemical Society. [Link]

  • Walsh, P. J., et al. (2011). Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Ketones. Journal of the American Chemical Society, 133(22), 8524-8527. [Link]

  • Romo, D., & Fang, F. G. (2006). Total Synthesis of the Natural Product (±)-Dibromophakellin and Analogues. Organic Letters, 8(15), 3247-3250. [Link]

  • Liang, C., et al. (2025). Mechanisms and Stereoselectivities in the Reactions of Bromine and Different Substituted C=C Bonds. University Chemistry. [Link]

  • Chulabhorn Research Institute. (2023). Total Synthesis of Natural Products. [Link]

  • Organic Chemistry. (2020). Aldehydes to Secondary Alcohols, Part 4: Organotin Compounds. YouTube. [Link]

  • Wikipedia. Barbier reaction. [Link]

  • Molt, K. R., & Hechenbleikner, I. (1970). Direct synthesis of dialkyltin dichloride.
  • Chad's Prep. (2018). Stereoselectivity and Regioselectivity in Diels Alder Reactions. YouTube. [Link]

  • Halligan, N. G., & Blaszczak, L. C. (1998). Allyltributyltin. Organic Syntheses. [Link]

  • Wikipedia. Carbonyl allylation. [Link]

  • Chemistry LibreTexts. (2020). 9.4: Diastereoselective Addition to Aldehydes and Ketones. [Link]

  • Gribble, G. W. (2010). Stereoselective Halogenation in Natural Product Synthesis. Natural Product Reports, 27(12), 1771-1815. [Link]

  • Royal Society of Chemistry. (n.d.). Themed collection: Natural product synthesis. [Link]

  • NROChemistry. (n.d.). Barbier Reaction: Mechanism & Examples. [Link]

  • Brown, M. K., et al. (2015). Allyl addition to aldehydes with α-substituted allylboronate. ResearchGate. [Link]

  • Romo, D., & Fang, F. G. (2006). Total synthesis of the natural product (±)-dibromophakellin and analogues. PubMed. [Link]

  • Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

  • Control experiment a The reaction with deuterium labeling allylic... ResearchGate. [Link]

  • Abel, E. W., et al. (1973). Organotin reagents for the synthesis of π-allyl, π-cyclopentadienyl, π-indenyl, and other related π-enyl carbonyl derivatives of the transition metals. Journal of the Chemical Society, Dalton Transactions. [Link]

  • Quinn, M. P., et al. (2011). Boron Trihalide Mediated Haloallylation of Aryl Aldehydes and Its Application to the Preparation of (E)-1,3-Dienes. Organic Chemistry Portal. [Link]

  • Walsh, P. J., et al. (2017). Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds. Accounts of Chemical Research, 50(9), 2151-2162. [Link]

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Diallyltin Dibromide: A Comprehensive Technical Guide for the Synthetic Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Utility of Organotin Intermediates

Organotin compounds, characterized by at least one tin-carbon bond, occupy a significant and enduring role in the landscape of organic synthesis. Their utility, however, is counterbalanced by their inherent toxicity, necessitating careful handling and a thorough understanding of their reactivity.[1] Among the diverse array of organotin reagents, diallyltin dibromide emerges as a particularly valuable intermediate, primarily for its role in the stereoselective formation of carbon-carbon bonds. This guide provides an in-depth exploration of this compound, from its synthesis and characterization to its application in key synthetic transformations, tailored for researchers, scientists, and professionals in drug development.

Diorganotin dihalides, such as this compound, generally exhibit lower toxicity than their triorganotin counterparts.[1] Nevertheless, all organotin compounds should be handled with stringent safety protocols due to their potential health hazards.[1] This guide will therefore also address the critical safety considerations for working with this class of reagents.

Core Properties and Characterization of this compound

This compound is a versatile organotin(IV) halide featuring a central tin atom bonded to two allyl groups and two bromine atoms.[2] Its reactivity is primarily dictated by the electrophilic nature of the tin center and the lability of the tin-bromine bonds.

Physicochemical Properties
PropertyValueReference(s)
Molecular FormulaC6H10Br2Sn[2]
Molecular Weight359.66 g/mol [2]
AppearanceColorless to light yellow liquid[3] (by analogy)
Boiling Point77-79 °C at 2 mmHg[4]
Spectroscopic Characterization

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the allyl group's protons. The chemical shifts and coupling constants provide valuable structural information.[5][6][7]

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
Sn-CH ₂-CH=CH₂~2.4 - 2.8Doublet of Triplets (dt)J(H-C=C) ≈ 7-9 Hz, J(H-Sn) satellites
Sn-CH₂-CH =CH₂~5.8 - 6.2Multiplet (ddt)J(trans H-C=C) ≈ 17 Hz, J(cis H-C=C) ≈ 10 Hz, J(H-C-C) ≈ 7-9 Hz
Sn-CH₂-CH=CH~4.9 - 5.2MultipletJ(trans H-C=C) ≈ 17 Hz, J(cis H-C=C) ≈ 10 Hz

¹³C NMR Spectroscopy: The carbon NMR spectrum provides direct insight into the carbon skeleton of the molecule.[8][9][10][11][12]

CarbonExpected Chemical Shift (δ, ppm)
Sn-C H₂-CH=CH₂~30 - 40
Sn-CH₂-C H=CH₂~130 - 140
Sn-CH₂-CH=C H₂~115 - 125

FT-IR Spectroscopy: The infrared spectrum will show characteristic vibrational frequencies for the allyl groups.[13][14][15][16]

Functional GroupWavenumber (cm⁻¹)Intensity
=C-H stretch (alkene)3080 - 3010Medium
C-H stretch (alkane)2980 - 2850Medium-Strong
C=C stretch (alkene)1645 - 1630Medium
=C-H bend (alkene)1000 - 650Strong

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for tin, which has several stable isotopes. The fragmentation pattern will likely involve the loss of allyl and bromide groups.[17][18]

Synthesis of this compound: A Practical Approach

The most common and direct method for the synthesis of this compound involves the reaction of metallic tin with allyl bromide.[4] This reaction can be catalyzed to improve yields.

Experimental Protocol: Direct Synthesis

This protocol is a representative procedure based on established methodologies.[4]

Materials:

  • Tin powder (Sn)

  • Allyl bromide (C₃H₅Br)

  • Toluene (anhydrous)

  • Mercuric chloride (HgCl₂) (catalyst)

  • Triethylamine (Et₃N) (co-catalyst)

Procedure:

  • To a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, add tin powder (1.0 eq) and anhydrous toluene.

  • Add a catalytic amount of mercuric chloride (e.g., 0.01 eq) and heat the mixture to reflux for 30 minutes to activate the tin.

  • Cool the mixture slightly and add triethylamine (e.g., 0.1 eq).

  • Slowly add a solution of allyl bromide (2.2 eq) in anhydrous toluene via the dropping funnel, maintaining a gentle reflux.

  • After the addition is complete, continue to reflux the mixture for an additional 2-3 hours, or until the reaction is complete as monitored by GC or TLC.

  • Cool the reaction mixture to room temperature and filter to remove any unreacted tin.

  • The toluene is removed under reduced pressure.

  • The crude this compound is then purified by vacuum distillation (b.p. 77-79 °C at 2 mmHg).[4]

Causality in Experimental Choices:

  • Anhydrous Conditions: Organotin halides are sensitive to moisture, which can lead to the formation of tin oxides and hydroxides, reducing the yield of the desired product.[4]

  • Catalyst System: Mercuric chloride activates the tin surface through amalgamation, while triethylamine likely facilitates the reaction by polarizing the C-Br bond of allyl bromide.[4]

  • Slow Addition: The reaction is exothermic, and slow addition of allyl bromide helps to control the reaction temperature and prevent side reactions.

  • Vacuum Distillation: this compound has a relatively high boiling point, and vacuum distillation allows for its purification at a lower temperature, minimizing thermal decomposition.

Applications in Organic Synthesis

This compound is a cornerstone reagent for the allylation of carbonyl compounds and holds potential in palladium-catalyzed cross-coupling reactions.

Allylation of Carbonyls: The Barbier-Type Reaction

A primary application of this compound is in the Barbier-type reaction, where it is often generated in situ from tin and allyl bromide in the presence of a carbonyl compound.[3][19][20][21][22][23] This one-pot procedure is highly efficient for the synthesis of homoallylic alcohols.

Reaction Mechanism:

The reaction proceeds through the formation of an organotin intermediate, which then adds to the carbonyl group. In aqueous media, the reaction can proceed through allyltin(II) bromide and then this compound.[20]

Barbier_Mechanism Sn Sn(0) Intermediate [Allyl-Sn(II)-Br] Sn->Intermediate + Allyl-Br AllylBr Allyl-Br Carbonyl R-C(=O)-R' Diallyl_Intermediate [Diallyl-Sn(IV)-Br2] Intermediate->Diallyl_Intermediate + Allyl-Br Product Homoallylic Alcohol Diallyl_Intermediate->Product + R-C(=O)-R' Workup Aqueous Workup Product->Workup Hydrolysis Allylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Tin powder, Benzaldehyde, and Allyl Bromide in Solvent B Stir at Room Temperature (or with gentle heating) A->B C Quench with Saturated NH4Cl (aq) B->C D Extract with Organic Solvent (e.g., Ethyl Acetate) C->D E Dry Organic Layer (e.g., Na2SO4) D->E F Solvent Removal E->F G Column Chromatography F->G H Pure Homoallylic Alcohol G->H

Caption: Experimental workflow for Barbier-type allylation.

Stille Cross-Coupling Reactions

While less common for this compound itself, organotin reagents are central to the Stille reaction, a powerful palladium-catalyzed cross-coupling for forming C(sp²)-C(sp²) bonds. [24][25][26][27]In principle, the allyl groups of this compound could be transferred to an aryl or vinyl halide.

Catalytic Cycle of the Stille Reaction:

The mechanism involves oxidative addition of the organic halide to a Pd(0) catalyst, followed by transmetalation with the organotin reagent, and finally reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. [25]

Stille_Cycle Pd0 Pd(0)L_n PdII_add R¹-Pd(II)L_n-X Pd0->PdII_add Oxidative Addition (R¹-X) PdII_trans R¹-Pd(II)L_n-R² PdII_add->PdII_trans Transmetalation (R²-SnR₃) PdII_trans->Pd0 Product R¹-R² PdII_trans->Product Reductive Elimination

Caption: Catalytic cycle of the Stille reaction.

Safety and Handling of Organotin Compounds

Organotin compounds are toxic and should be handled with extreme care in a well-ventilated fume hood. [1]Personal protective equipment, including gloves, lab coat, and safety glasses, is mandatory. Diorganotins are generally less toxic than triorganotins, but all routes of exposure (inhalation, ingestion, and dermal contact) should be avoided. [1]In case of a spill, the area should be decontaminated promptly. Waste containing organotin compounds must be disposed of according to institutional and regulatory guidelines.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, particularly for the construction of homoallylic alcohols via Barbier-type reactions. Its direct synthesis from tin and allyl bromide makes it an accessible reagent for many research laboratories. While its application in Stille cross-coupling is less explored, the general reactivity of organotin compounds suggests potential in this area as well. A thorough understanding of its synthesis, reactivity, and, crucially, its safe handling, will enable researchers to effectively harness the synthetic power of this important organotin intermediate.

References

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An In-depth Technical Guide to the Thermal Stability and Storage of Diallyltin Dibromide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Diallyltin dibromide (C₆H₁₀Br₂Sn) is a valuable organotin reagent in organic synthesis, prized for its ability to participate in various coupling and allylation reactions. However, like many organometallic compounds, its utility is intrinsically linked to its stability. This guide provides a comprehensive overview of the factors governing the thermal stability of this compound, outlines potential degradation pathways, and establishes field-proven protocols for its experimental stability assessment and long-term storage. Adherence to these guidelines is critical for ensuring reagent integrity, experimental reproducibility, and laboratory safety.

Introduction to this compound: A Profile

This compound is a crystalline solid belonging to the versatile class of organotin halides. Its molecular structure features a central tin atom bonded to two allyl groups and two bromine atoms. This configuration makes it a potent electrophile at the tin center while the allyl groups can act as nucleophilic partners in catalysis, making it a key intermediate for the synthesis of complex molecules.

The primary challenge associated with this compound lies in its sensitivity to environmental factors. Exposure to heat, moisture, oxygen, and even light can initiate decomposition, compromising its purity and reactivity.[1] This guide serves as a technical resource for researchers, offering a scientific framework for understanding and mitigating these stability risks.

Physicochemical and Safety Data

A foundational understanding of the material's properties is essential before handling. The following table summarizes key data for this compound.

PropertyValueSource
IUPAC Name Dibromo(diprop-2-en-1-yl)stannane-
CAS Number 17381-88-3[2]
Molecular Formula C₆H₁₀Br₂Sn-
Molar Mass 352.65 g/mol -
Appearance White to off-white crystalline solidGeneral Knowledge
Toxicity Toxic if swallowed, in contact with skin, or if inhaled.[2][2]
Hazard Statements Causes skin and serious eye irritation.[2][2]

Note: Always consult the most current Safety Data Sheet (SDS) from your supplier before use.[3][4][5]

Core Principles of Stability and Degradation

The stability of this compound is not absolute; it is a function of its intrinsic bond energies and its reactivity with extrinsic factors. Understanding these degradation pathways is key to preventing them.

3.1 Intrinsic Factors

The Sn-C and Sn-Br bonds within the molecule possess specific dissociation energies. While relatively stable under ideal conditions, the allyl groups are susceptible to radical-mediated decomposition pathways, particularly when initiated by external energy sources like heat or UV light.

3.2 Extrinsic Degradation Pathways

Several environmental factors can accelerate the decomposition of this compound:

  • Thermal Stress: Elevated temperatures provide the activation energy needed to initiate bond cleavage, leading to the formation of radicals and subsequent decomposition.[4] The product is chemically stable under standard ambient conditions, but strong heating should be avoided.[4]

  • Atmospheric Exposure (Oxygen & Moisture): Organotin compounds are sensitive to both oxygen and moisture.[6] Moisture can lead to hydrolysis, cleaving the Sn-C bonds to form tin oxides and propene. Oxygen can initiate oxidative degradation pathways. Therefore, handling and storage under an inert atmosphere (e.g., argon or nitrogen) are mandatory.[6][7]

  • Light Exposure: Photons, particularly in the UV spectrum, can provide sufficient energy to induce photochemical decomposition. Storing the compound in the dark or in amber vials is a critical preventative measure.[1]

The interplay of these factors can lead to a complex degradation cascade, as visualized in the diagram below.

A This compound (C₆H₁₀Br₂Sn) F Hydrolysis A->F G Oxidative Degradation A->G H Thermal/Photochemical Decomposition A->H B Heat (Δ) B->H C Moisture (H₂O) C->F D Oxygen (O₂) D->G E Light (hν) E->H I Tin Oxides & Propene F->I J Complex Organotin Oxides/Peroxides G->J K Allyl Radicals & Inorganic Tin Salts H->K

Caption: Potential degradation pathways for this compound.

Experimental Assessment of Thermal Stability

To ensure the quality and reliability of this compound in research, its thermal stability must be empirically verified. Thermogravimetric Analysis (TGA) is the primary technique for this purpose.

4.1 Protocol: Thermogravimetric Analysis (TGA)

Causality: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[8] This allows for the precise determination of the onset temperature of decomposition, where the material begins to lose mass due to the evolution of volatile byproducts (e.g., propene, hydrogen bromide).[2][9] This value is a critical parameter for defining safe handling and processing temperatures.

Methodology:

  • Instrument Preparation: Ensure the TGA instrument is calibrated and the balance is tared.[10]

  • Sample Preparation: Under an inert atmosphere (e.g., inside a glovebox), accurately weigh 5-10 mg of this compound into an alumina crucible.[11]

  • Atmosphere: Place the crucible into the TGA furnace. Purge the system with a high-purity inert gas (e.g., Nitrogen or Argon) at a flow rate of 30-50 mL/min to maintain an oxygen-free environment.[8][11]

  • Temperature Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 500 °C at a heating rate of 10 °C/min.[12]

  • Data Analysis: Plot the mass (%) versus temperature (°C). The onset of decomposition is identified as the temperature at which a significant mass loss begins. The derivative of this curve (DTG) can be plotted to identify the temperature of the maximum rate of decomposition.[8]

Recommended Storage and Handling Protocols

Based on the compound's sensitivities, rigorous storage and handling procedures are non-negotiable for maintaining its integrity.

5.1 Recommended Storage Conditions

The following table summarizes the optimal conditions for storing this compound to minimize degradation. Studies on similar organotin compounds have shown significant degradation over time even at 4°C, emphasizing the need for colder temperatures for long-term stability.[13]

ParameterConditionRationale
Temperature -20 °C Minimizes thermal decomposition kinetics.[13]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents hydrolysis and oxidation.[1][6]
Container Tightly sealed, amber glass vial/bottle.Protects from light and atmospheric contamination.[1][4]
Location Dry, well-ventilated, secure area away from heat and oxidizers.Ensures safety and prevents reaction with incompatible materials.[2][4]

5.2 Protocol: Inert Atmosphere Handling

All transfers and manipulations of this compound must be performed under an inert atmosphere using either a glovebox or Schlenk line techniques to prevent exposure to air and moisture.[7][14]

A Equilibrate Reagent (to Room Temp in Desiccator) B Transfer Reagent into Glovebox/Schlenk Flask A->B Prevent Condensation C Purge System (3x Vacuum/Inert Gas Cycles) B->C Remove Air/H₂O D Weigh Solid under Positive Inert Gas Pressure C->D Maintain Inertia E Add Anhydrous Solvent via Cannula or Syringe D->E Prepare Solution F Seal Reaction Vessel Under Inert Atmosphere E->F Isolate from Environment

Caption: Workflow for handling this compound under inert atmosphere.

Self-Validating Check: Before introducing the reagent, the inert atmosphere can be validated. For a glovebox, oxygen and moisture sensors should read <10 ppm. For a Schlenk line, a bubbler should show a slow, positive outflow of inert gas, confirming the system is sealed from the atmosphere.[14]

Conclusion

The chemical integrity of this compound is paramount to its successful application in synthesis. Its thermal stability is finite and is critically dependent on rigorous exclusion of heat, light, moisture, and oxygen. By implementing the analytical protocols and stringent storage and handling procedures outlined in this guide, researchers can ensure reagent quality, achieve reproducible experimental outcomes, and maintain a safe laboratory environment.

References

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  • Pacific Northwest National Laboratory. (n.d.). Handling Pyrophoric Reagents. Retrieved from [Link]

  • Carnegie Mellon University. (n.d.). Pyrophoric Handling Procedure. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Quevauviller, P., & Donard, O. F. X. (1996). Stability and storage problems in organotin speciation in environmental samples. Journal of Analytical Atomic Spectrometry, 11(11), 1137-1143. Retrieved from [Link]

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Section 1: Core Principles and Hazard Analysis of Diallyltin Dibromide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of Diallyltin Dibromide

This compound (CAS No. 17381-88-3) is an organotin compound, a class of organometallic chemicals known for both their utility in synthesis and their significant toxicity.[1] Understanding the specific hazards of this R2SnX2-type organotin is paramount for ensuring the safety of laboratory personnel and the integrity of research. The toxicity of organotin compounds is fundamentally linked to the organic groups attached to the tin atom; diorganotins are recognized as highly toxic substances.[2][3] This guide provides a detailed framework for the safe handling, storage, and emergency management of this compound, moving beyond mere procedural steps to explain the causality behind each critical precaution.

The primary and most immediate risks associated with this compound are its acute toxicity via all routes of exposure—inhalation, dermal contact, and ingestion—and its capacity to cause severe irritation to the skin and eyes.[4] Organotins can be absorbed through the skin, making dermal contact a particularly insidious route of exposure.[4] Chronic exposure to some organotin compounds has been linked to adverse effects on the central nervous system.[2] Therefore, all handling procedures must be designed to rigorously prevent any direct contact with the substance.

Hazard Classification Summary

The following table summarizes the hazard profile of this compound based on available safety data.

Hazard CategoryClassificationCritical Notes
Acute Toxicity, Oral Category 3: Toxic if swallowed.[4][5]Ingestion of even small quantities can lead to serious health hazards.[4]
Acute Toxicity, Dermal Category 3: Toxic in contact with skin.[4][5]The compound can be readily absorbed through the skin, leading to systemic toxicity.[4]
Acute Toxicity, Inhalation Category 2/3: Fatal/Toxic if inhaled.[4][5]Vapors or mists present a significant inhalation hazard.[4]
Skin Corrosion/Irritation Category 2: Causes skin irritation.[4][5]Direct contact will cause irritation and potential burns.[2][4]
Serious Eye Damage/Irritation Category 2: Causes serious eye irritation.[4][5]Direct contact can lead to severe eye damage.[4]
Environmental Hazard UnspecifiedMay be hazardous to the environment; discharge into sewer systems is prohibited.[4]

Section 2: Hierarchy of Controls for Exposure Prevention

A systematic approach to safety, known as the hierarchy of controls, is essential for mitigating the risks associated with this compound. This framework prioritizes the most effective control measures to eliminate or minimize exposure.

cluster_controls Hierarchy of Controls for this compound Elimination Elimination (Not Feasible for Research) Substitution Substitution (Use a less toxic reagent) Elimination->Substitution Most Effective Engineering Engineering Controls (Fume Hood, Ventilation) Substitution->Engineering Administrative Administrative Controls (SOPs, Training, Designated Areas) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective

Caption: Hierarchy of controls, prioritizing the most effective safety measures.

Engineering Controls: The Primary Barrier

Engineering controls are the most critical element in preventing exposure. The high toxicity and potential for aerosolization of this compound mandate that it is handled exclusively within a properly functioning chemical fume hood.[4][6] This creates a physical barrier and uses directed airflow to prevent harmful vapors from entering the researcher's breathing zone.

  • Chemical Fume Hood: All manipulations, including weighing, transferring, and reaction setup, must occur in a fume hood with a certified face velocity.

  • Ventilation: The laboratory should have adequate general ventilation to dilute any fugitive emissions.

  • Emergency Equipment: Emergency eyewash stations and safety showers must be readily accessible and tested regularly.[4][5] Their proximity is crucial for immediate decontamination following an accidental exposure.

Personal Protective Equipment (PPE): The Last Line of Defense

While engineering controls are primary, a robust PPE protocol is mandatory to protect against accidental splashes, spills, and unforeseen contact.[7] PPE selection must be based on the specific hazards of this compound.

PPE CategorySpecification and Rationale
Hand Protection Double-gloving with Neoprene or Nitrile rubber gloves. [4] The outer glove provides the primary chemical barrier, while the inner glove offers protection in case the outer glove is breached. This is critical due to the high dermal toxicity and absorptive potential of organotins.[4][8]
Eye Protection Chemical splash goggles. [4] These provide a complete seal around the eyes, protecting against splashes from all angles. Standard safety glasses are insufficient.[7] A face shield should be worn over the goggles during procedures with a higher risk of splashing.[9][10]
Body Protection A flame-resistant laboratory coat should be worn and fully buttoned.[7] For larger-scale operations, a chemically resistant apron or suit may be necessary.[11]
Respiratory Protection Not typically required for small-scale use within a certified fume hood. However, a NIOSH-approved respirator with organic vapor cartridges is necessary for spill cleanup or in situations where fume hood failure occurs.[2][4]
Footwear Closed-toe, liquid-resistant shoes must be worn at all times in the laboratory.[7]

Section 3: Standard Operating Protocol for Handling this compound

Adherence to a strict, pre-approved Standard Operating Procedure (SOP) is non-negotiable.[6] This protocol ensures that all safety measures are integrated into the workflow from start to finish.

Start Retrieve from Locked Storage Prep Prepare Designated Area in Fume Hood Start->Prep Don_PPE Don Appropriate PPE (Double Gloves, Goggles) Prep->Don_PPE Transfer Transfer Reagent (Weighing/Measuring) Don_PPE->Transfer Reaction Add to Reaction Vessel Transfer->Reaction Cleanup Decontaminate Glassware & Work Surface Reaction->Cleanup Waste Segregate & Label Hazardous Waste Cleanup->Waste End Return to Storage & Remove PPE Waste->End

Caption: Standard workflow for handling this compound.

Experimental Protocol: Reagent Transfer

This protocol details the steps for safely transferring this compound from its storage container to a reaction vessel.

  • Designated Area Preparation: Before retrieving the chemical, ensure the designated work area within the fume hood is clean and uncluttered.[6] Assemble all necessary glassware and equipment.

  • PPE Confirmation: Don all required PPE as specified in Section 2.2, including double gloves and chemical splash goggles.

  • Reagent Retrieval: Retrieve the this compound container from its designated, locked storage location.[4]

  • Transfer Inside Hood: Place the container in a secondary containment tray inside the fume hood.

  • Weighing/Measuring: If solid, carefully weigh the required amount onto a tared weigh paper or directly into the reaction vessel. If liquid, use a calibrated syringe or pipette. Perform all transfers slowly and deliberately to avoid generating dust or splashes.

  • Container Sealing: Immediately and securely close the primary container.

  • Reaction Addition: Add the measured reagent to the reaction flask.

  • Initial Decontamination: Immediately rinse any contaminated tools (spatulas, syringes) with an appropriate solvent (e.g., toluene or hexanes) into a designated hazardous waste container.[6] Wipe down the external surface of the primary container before returning it to storage.

  • Waste Segregation: All contaminated disposable items (gloves, weigh paper, pipette tips) must be placed into a clearly labeled, sealed hazardous waste bag or container.[2]

  • Final Decontamination: After the procedure is complete, thoroughly decontaminate the work surface in the fume hood.

  • Doffing PPE: Remove PPE in the correct order (outer gloves, lab coat, inner gloves, goggles) to prevent cross-contamination. Wash hands thoroughly with soap and water.[4]

Storage and Disposal Requirements
  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[4][12] It must be stored locked up and segregated from incompatible materials such as bases, direct sunlight, and strong reducing agents.[4]

  • Disposal: All waste containing this compound is considered hazardous. It must be disposed of in a sealed, properly labeled container through an approved waste disposal facility.[4][12] Never pour this compound waste down the drain.[4]

Section 4: Emergency Response Protocols

Immediate and correct action is critical in the event of an emergency. All personnel must be trained on these procedures.

Spill Spill Occurs Size_Check Is spill >100mL or outside fume hood? Spill->Size_Check Minor_Spill Minor Spill Protocol Size_Check->Minor_Spill No Major_Spill Major Spill Protocol Size_Check->Major_Spill Yes Absorb Cover with absorbent (vermiculite, sand). Work from outside in. Minor_Spill->Absorb Evacuate Alert others. Evacuate area. Call 911 / EHS. Major_Spill->Evacuate Collect Collect material with non-sparking tools into a labeled waste container. Absorb->Collect Decon Decontaminate area with soap and water. Collect->Decon

Caption: Decision tree for responding to a this compound spill.

Spill Management
  • Minor Spill (<\100 mL, contained within a fume hood):

    • Alert personnel in the immediate area.

    • If not already worn, don appropriate PPE, including respiratory protection if necessary.

    • Contain the spill by covering it with an inert absorbent material like vermiculite, sand, or a spill pillow, working from the outside edge inward.[2][13]

    • Carefully scoop the absorbed material into a designated, labeled hazardous waste container.[2]

    • Decontaminate the spill area with soap and water, and collect the cleaning materials as hazardous waste.[14]

  • Major Spill (>\100 mL, any spill outside a fume hood):

    • Immediately alert all personnel and evacuate the laboratory.[4][15]

    • If safe to do so, close the laboratory door to contain the vapors.

    • Call emergency services (911) and the institution's Environmental Health & Safety (EHS) department.

    • Do not attempt to clean up a major spill unless you are part of a trained emergency response team.[15]

First-Aid Measures

The following table outlines immediate actions to be taken following exposure. In all cases, seek prompt medical attention and provide the Safety Data Sheet (SDS) to the responding medical personnel.[5]

Exposure RouteFirst-Aid Protocol
Inhalation 1. Immediately move the victim to fresh air.[4][16] 2. Keep the person at rest in a position comfortable for breathing.[4] 3. If breathing is difficult or has stopped, trained personnel should provide artificial respiration.[16] 4. Seek immediate medical attention. [4]
Skin Contact 1. Immediately remove all contaminated clothing and shoes while under a safety shower.[4][11] 2. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[2][4] 3. Seek immediate medical attention. [4]
Eye Contact 1. Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure complete irrigation.[4][16] 2. Remove contact lenses if present and easy to do so.[4] 3. Seek immediate medical attention. [4]
Ingestion 1. Do NOT induce vomiting. [5][17] 2. Rinse the mouth thoroughly with water.[5] 3. Never give anything by mouth to an unconscious person.[4] 4. Seek immediate medical attention. [4]

References

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  • Safety and handling precautions for organotin compounds. Benchchem.
  • SAFETY DATA SHEET - Allyl bromide. Sigma-Aldrich.
  • Personal Protective Equipment | US EPA. U.S. Environmental Protection Agency.
  • SAFETY DATA SHEET - Dimethyltin dibromide. Fisher Scientific.
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Navigating the Solution Landscape: A Technical Guide to the Solubility of Diallyltin Dibromide in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diallyltin dibromide, a reactive organotin compound, holds potential as a versatile intermediate in organic synthesis and materials science. However, its effective application is fundamentally governed by its behavior in solution. This in-depth technical guide addresses the critical yet sparsely documented topic of this compound's solubility in common organic solvents. Due to a lack of direct empirical data in surveyed literature, this guide provides a predictive framework based on fundamental chemical principles, including intermolecular forces and the "like dissolves like" paradigm. Furthermore, we present a detailed, self-validating experimental protocol to empower researchers to precisely determine solubility in their own laboratory settings. This dual approach of theoretical guidance and practical methodology aims to bridge the existing knowledge gap and facilitate the informed use of this compound in research and development.

Understanding this compound: A Molecular Profile

This compound (C₆H₁₀Br₂Sn) is an organometallic compound featuring a central tin atom bonded to two allyl groups and two bromine atoms.[1] The molecule's geometry and the electronegativity differences between tin, carbon, and bromine create a distinct polarity profile that dictates its interactions with solvent molecules. The presence of the allyl groups introduces regions of nonpolarity, while the tin-bromine bonds are highly polarized, creating a dipole moment. This dual character suggests that the solubility of this compound will be highly dependent on the nature of the solvent.

Organotin compounds, as a class, are recognized for their biological activity and toxicity, with diorganotins being moderately toxic.[2][3] Therefore, all handling of this compound should be conducted with stringent safety precautions, including the use of personal protective equipment and a well-ventilated fume hood.[4][5]

The Principle of "Like Dissolves Like": A Predictive Framework for Solubility

The solubility of a solid in a liquid solvent is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions. The adage "like dissolves like" serves as a reliable qualitative guide in this context.

This compound possesses both polar (Sn-Br bonds) and non-polar (allyl groups) characteristics. This suggests that it will exhibit favorable solubility in solvents with intermediate polarity and may have limited solubility in highly polar or non-polar extremes.

To visualize this principle, consider the following diagram:

cluster_0 Solvent Types cluster_1 This compound Non-Polar Non-Polar This compound This compound Non-Polar->this compound van der Waals (Limited Interaction) Polar Aprotic Polar Aprotic Polar Aprotic->this compound Dipole-Dipole (Strong Interaction) Polar Protic Polar Protic Polar Protic->this compound Dipole-Dipole & Potential H-Bonding (Moderate Interaction)

Caption: Intermolecular forces governing solubility.

Predicted Solubility of this compound: A Comparative Table

Based on the principles of intermolecular forces, the following table provides a predicted qualitative solubility of this compound in a range of common organic solvents. It is crucial to note that these are estimations and should be confirmed by experimental determination.

SolventSolvent TypePredicted SolubilityRationale
HexaneNon-PolarSparingly Soluble / InsolubleThe non-polar nature of hexane interacts poorly with the polar Sn-Br bonds of this compound.
TolueneNon-Polar (Aromatic)Sparingly SolubleThe aromatic ring of toluene can induce some dipole interactions, potentially leading to slightly better solubility than hexane.
Diethyl EtherPolar AproticSolubleThe ether oxygen provides a site for dipole-dipole interactions with the Sn-Br bonds, while the ethyl groups can interact with the allyl groups.
Tetrahydrofuran (THF)Polar AproticSolubleSimilar to diethyl ether but with a higher dielectric constant, THF is expected to be a good solvent.
DichloromethanePolar AproticSolubleThe polarity of dichloromethane should facilitate the dissolution of the polar portions of the molecule.
AcetonePolar AproticSolubleThe carbonyl group in acetone is a strong dipole, which should effectively solvate this compound.
Ethyl AcetatePolar AproticSolubleThe ester functionality offers polar interactions, making it a likely good solvent.
AcetonitrilePolar AproticModerately SolubleWhile polar, the small size and high polarity of acetonitrile might not interact as favorably with the non-polar allyl groups.
EthanolPolar ProticSparingly SolubleThe hydrogen-bonding network of ethanol may be disrupted by the non-polar allyl groups, limiting solubility.
MethanolPolar ProticSparingly Soluble / InsolubleSimilar to ethanol, the strong hydrogen bonding in methanol is not conducive to solvating the less polar parts of the molecule.
Dimethyl Sulfoxide (DMSO)Polar AproticModerately SolubleDMSO is a very strong polar aprotic solvent and should dissolve this compound, though steric hindrance might play a role.
WaterPolar ProticInsolubleThe high polarity and strong hydrogen-bonding network of water are incompatible with the organometallic nature of this compound.

Experimental Protocol for Solubility Determination: A Gravimetric Approach

The following protocol provides a reliable gravimetric method for determining the solubility of this compound in various organic solvents. This method is designed to be self-validating by ensuring that a saturated solution is achieved and accurately measured.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (anhydrous, high purity)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 4 mL)

  • Magnetic stirrer and stir bars

  • Constant temperature bath or block

  • Syringes and syringe filters (0.2 µm, solvent-compatible)

  • Pre-weighed glass sample pans or vials

  • Drying oven or vacuum oven

Experimental Workflow

G A 1. Preparation of Solvent B 2. Addition of Excess Solute A->B Add known volume of solvent to vial C 3. Equilibration B->C Add excess diallyltin dibromide to ensure saturation D 4. Aliquot Sampling C->D Stir at constant temperature for 24-48 hours E 5. Solvent Evaporation D->E Withdraw a known volume of the supernatant through a syringe filter F 6. Mass Determination & Calculation E->F Evaporate the solvent under controlled conditions G G F->G Calculate solubility (g/100 mL or mol/L)

Caption: Gravimetric solubility determination workflow.

Step-by-Step Procedure
  • Preparation: For each solvent to be tested, add a precise volume (e.g., 2.00 mL) of the solvent to a clean, dry vial equipped with a magnetic stir bar.

  • Addition of Solute: Add an excess amount of this compound to each vial. The presence of undissolved solid at the end of the equilibration period is essential to ensure that the solution is saturated.

  • Equilibration: Tightly cap the vials and place them in a constant temperature bath set to the desired temperature (e.g., 25 °C). Stir the suspensions for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Sampling: After equilibration, turn off the stirrer and allow the undissolved solid to settle. Carefully draw a known volume (e.g., 1.00 mL) of the clear supernatant into a syringe fitted with a 0.2 µm syringe filter. This filtration step is critical to remove any suspended solid particles.

  • Solvent Evaporation: Dispense the filtered aliquot into a pre-weighed, labeled glass sample pan or vial. Place the pan in a drying oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the this compound.

  • Mass Determination: Once the solvent has completely evaporated, allow the pan to cool to room temperature in a desiccator and then weigh it on an analytical balance.

  • Calculation: The solubility can be calculated using the following formula:

    Solubility (g / 100 mL) = [(Mass of pan + residue) - (Mass of empty pan)] / (Volume of aliquot in mL) * 100

Safety and Handling Considerations

Organotin compounds are toxic and should be handled with extreme care.[2][3] Always work in a well-ventilated chemical fume hood and wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for this compound before use. Dispose of all waste containing organotin compounds according to institutional and regulatory guidelines.

Conclusion

While direct, published data on the solubility of this compound is limited, a strong predictive understanding can be achieved through the application of fundamental chemical principles. This guide provides a framework for estimating solubility and, more importantly, a detailed experimental protocol for its precise determination. By combining theoretical insights with rigorous experimental practice, researchers can confidently and safely handle this compound, unlocking its full potential in their synthetic endeavors.

References

  • BenchChem. (n.d.). An In-depth Technical Guide to the Safety and Handling of Organotin Compounds.
  • BenchChem. (n.d.). safety and handling precautions for organotin compounds.
  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press.
  • Centers for Disease Control and Prevention. (n.d.). ORGANOTIN COMPOUNDS. NIOSH.
  • PubChemLite. (n.d.). This compound (C6H10Br2Sn).

Sources

An In-depth Technical Guide to the Aqueous Formation of Diallyltin Dibromide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative for Green Organometallic Chemistry

For over a century, organotin compounds have been indispensable in chemical synthesis and industry, serving as everything from PVC stabilizers to potent catalysts.[1] The foundational methods for their synthesis, however, often relied on harsh conditions and volatile organic solvents.[2] As the chemical industry pivots towards sustainable and environmentally benign methodologies, the exploration of organometallic reactions in aqueous media has become a critical frontier.[3][4] This guide delves into the mechanism, synthesis, and characterization of diallyltin dibromide in water, a process that epitomizes the principles of green chemistry by leveraging the unique properties of water to facilitate a classic organometallic transformation.

The Core Mechanism: An Aqueous Barbier-Type Reaction

The formation of this compound in water is a quintessential example of a Barbier-type reaction, where an organometallic reagent is generated in situ from a metal and an organic halide in the presence of an electrophilic substrate.[3][5][6] In this case, the reaction proceeds between elemental tin and allyl bromide, without the need for a separate electrophile, to form the target organotin compound.

The overarching reaction is the oxidative addition of two equivalents of allyl bromide to one equivalent of elemental tin:

Sn(0) + 2 CH₂=CHCH₂Br → (CH₂=CHCH₂)₂Sn(IV)Br₂

NMR studies and control experiments strongly suggest the reaction proceeds through a discrete organometallic intermediate, rather than a pathway involving free radicals.[3][6][7] The mechanism can be dissected into a two-step sequence involving two distinct oxidative addition events.

Step 1: Formation of Allyltin(II) Bromide Intermediate

The process initiates with the oxidative addition of the first molecule of allyl bromide to the surface of the tin metal. In this step, the tin is oxidized from its elemental state (Sn(0)) to a +2 oxidation state.

  • Mechanism: The carbon-bromine bond of allyl bromide is cleaved, with the allyl group and the bromine atom adding across the tin atom.

  • Intermediate: This first step yields allyltin(II) bromide, a transient but crucial intermediate in the reaction pathway.[8]

Step 2: Formation of Diallyltin(IV) Dibromide

The newly formed allyltin(II) bromide is more reactive than the final product and readily reacts with a second molecule of allyl bromide.[8] This second step involves the oxidation of tin from the +2 state to the more stable +4 state.

  • Mechanism: A second molecule of allyl bromide undergoes oxidative addition to the allyltin(II) bromide intermediate.

  • Product: This yields the final, stable product, this compound, an organotin(IV) species.

The complete mechanistic pathway is visualized below.

Diallyltin_Dibromide_Formation_Mechanism Reactants Reactants: Tin Metal (Sn⁰) + Allyl Bromide Step1 First Oxidative Addition Reactants->Step1 Intermediate Intermediate: Allyltin(II) Bromide (C₃H₅)SnᴵᴵBr Step1->Intermediate Step2 Second Oxidative Addition Intermediate->Step2 + Allyl Bromide AllylBromide2 + Allyl Bromide Product Product: Diallyltin(IV) Dibromide (C₃H₅)₂SnᴵⱽBr₂ Step2->Product

Figure 1: Proposed mechanistic pathway for this compound formation.
The Critical Role of the Aqueous Medium

Performing this reaction in water is not merely a solvent swap; the aqueous medium plays a pivotal role. Historically, even the use of moistened tin powder was shown to improve yields over strictly anhydrous conditions.[9]

  • Solvation & Stabilization: Water can stabilize the polar intermediates and transition states involved in the oxidative addition process.

  • Influence of pH: The reaction kinetics are sensitive to the pH of the medium. The use of acidic solutions (e.g., dilute HCl) has been shown to accelerate the formation of the final allyltin(IV) species, significantly reducing reaction times from hours to minutes.[3][6][7] This is likely due to the acid's ability to activate the tin surface by removing passivating oxide layers and accelerating the formation of the organotin intermediate.

Experimental Protocol: Aqueous Synthesis of this compound

This protocol outlines the in-situ preparation of this compound. The trustworthiness of this procedure is established by its directness and the clear observability of the reaction's progress (i.e., consumption of the metallic tin).

Materials and Equipment
Reagent/EquipmentSpecification
Tin (Sn)Powder, -100 mesh, ≥99.5% trace metals basis
Allyl Bromide99%, contains <150 ppm propylene oxide as stabilizer
Deionized WaterHigh purity, 18.2 MΩ·cm
Hydrochloric Acid (HCl)0.1 M solution (optional, for activation)
Reaction VesselRound-bottom flask with a magnetic stir bar
Stir PlateMagnetic, with heating capability
CondenserAllihn or Liebig type
Addition FunnelFor controlled addition of allyl bromide
Step-by-Step Synthesis Procedure
  • Tin Activation (Optional but Recommended): To a 250 mL round-bottom flask, add tin powder (e.g., 5.94 g, 50 mmol, 1.0 equiv). Add 20 mL of 0.1 M HCl and stir vigorously for 10-15 minutes to etch the surface of the tin powder, removing any passivating oxide layer. Decant the acidic solution carefully and wash the tin powder three times with 20 mL portions of deionized water.

  • Reaction Setup: To the activated tin powder in the flask, add 50 mL of deionized water. Equip the flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: In an addition funnel, place allyl bromide (e.g., 12.1 g, 8.7 mL, 100 mmol, 2.0 equiv). Add the allyl bromide dropwise to the stirring suspension of tin in water over 30 minutes. The reaction is exothermic; maintain the temperature at or near room temperature with a water bath if necessary.

  • Reaction: After the addition is complete, allow the mixture to stir vigorously at room temperature. The reaction progress can be monitored by the gradual consumption of the grey tin powder. Reaction times can range from a few hours to 24 hours, depending on the reactivity of the tin.[3]

  • Completion: The reaction is complete when most or all of the metallic tin has been consumed, resulting in a cloudy or clear solution of the in-situ generated this compound. This solution is often used directly for subsequent reactions, such as the allylation of carbonyl compounds.[3][8]

Experimental_Workflow start Start setup 1. Reagent Setup - Add Tin Powder to Flask - Add Deionized Water start->setup activation 2. Tin Activation (Optional) - Stir with dilute HCl - Wash with DI Water setup->activation addition 3. Reagent Addition - Add Allyl Bromide dropwise - Maintain Temperature activation->addition reaction 4. Reaction - Stir vigorously at RT - Monitor consumption of Tin addition->reaction completion Completion - In-situ solution of This compound reaction->completion end Ready for Next Step completion->end

Figure 2: General experimental workflow for aqueous synthesis.

Characterization and Validation

Confirming the formation of this compound requires spectroscopic analysis. If isolated, the compound is a liquid that can be characterized by the following methods.

TechniqueExpected Observations
¹H NMR Signals corresponding to the allyl protons. Typically, a doublet for the CH₂ protons adjacent to the tin atom, a multiplet for the internal CH proton, and multiplets for the terminal =CH₂ protons.
¹³C NMR Three distinct signals for the three unique carbons of the allyl group.
¹¹⁹Sn NMR A characteristic chemical shift for tetracoordinate Sn(IV) species. The exact shift will be solvent-dependent.
Mass Spectrometry The mass spectrum will show a characteristic isotopic pattern for tin, confirming its presence in the molecule. The molecular ion peak for C₆H₁₀Br₂Sn would be observed.[10]
Physical Properties Boiling Point: ~77-79 °C at 2 mmHg.[9] Density: ~1.864 g/cm³.[9]

Troubleshooting and Field Insights

  • Issue: Sluggish or Incomplete Reaction.

    • Causality: The primary reason for a slow reaction is often a passivating layer of tin oxide (SnO₂) on the surface of the tin powder, which prevents interaction with the allyl bromide.

    • Self-Validating Protocol: The optional acid-wash step is a built-in validation measure.[3][7] If an un-activated reaction is slow, repeating it with the activation step should lead to a marked increase in reaction rate, confirming surface passivation as the root cause.

  • Issue: Low Yields.

    • Causality: Inefficient stirring can lead to poor contact between the solid tin, the aqueous phase, and the sparingly soluble allyl bromide. Additionally, premature hydrolysis of the product or intermediates can occur, though this compound is relatively stable in neutral water.

    • Field Insight: Ensure vigorous, high-speed stirring to create a fine suspension of the reactants. For larger-scale reactions, mechanical overhead stirring is superior to magnetic stirring.

Conclusion and Future Outlook

The aqueous synthesis of this compound represents a significant advancement in making organometallic chemistry more sustainable. The mechanism, proceeding through a sequential oxidative addition via an allyltin(II) intermediate, is a robust and efficient pathway.[8] By understanding the causality behind the reaction's kinetics, particularly the role of pH in activating the tin surface, researchers can optimize conditions to achieve rapid and high-yielding syntheses.[3][7] This method not only provides a greener route to a valuable synthetic intermediate but also serves as a foundational model for the broader application of aqueous, metal-mediated C-C bond-forming reactions.

References

[5]. The Barbier type reaction in aqueous medium. ResearchGate. [Link]

[3]. Aqueous Barbier Allylation of Aldehydes Mediated by Tin. PMC - NIH. [Link]

[4]. Allylation Reactions in Aqueous Media : Development, Applications and Future Works. SciSpace. [Link]

[7]. Aqueous Barbier allylation of aldehydes mediated by tin. PubMed. [Link]

[11]. Aqueous Barbier Allylation of Aldehydes Mediated by Tin. OUCI. [Link]

[6]. Aqueous Barbier Allylation of Aldehydes Mediated by Tin. ResearchGate. [Link]

[8]. Organometallic Reactions in Aqueous Media. The Nature of the Organotin Intermediate in the Tin-Mediated Allylation of Carbonyl Compounds. ACS Publications. [Link]

[12]. Tin- and indium-mediated allylation in aqueous media: application to unprotected carbohydrates. ACS Publications. [Link]

[13]. Tin- and indium-mediated allylation in aqueous media: application to unprotected carbohydrates. ACS Publications. [Link]

[9]. Direct Synthesis of Organotin Compounds. II. This compound and Its Derivatives. ACS Publications. [Link]

[14]. The development of new organotin reagents for organic synthesis. DSpace@MIT. [Link]

[15]. Tin- and Indium-Mediated Allylation in Aqueous Media: Application to Unprotected Carbohydrates. Whitesides Research Group - Harvard University. [Link]

[10]. This compound (C6H10Br2Sn). PubChem. [Link]

[16]. Methods to produce organotin compositions with convenient ligand providing reactants. Google Patents.

. Synthesis and Applications of Organotin (IV) Compounds: Mini Review. Journal of Sustainable Materials Processing and Management. [Link]

[2]. Chemistry of Some Organotin Compounds. Al-Nahrain Journal of Science. [Link]

[1]. TESCO DETOX Substitution Case-Study: Organotin compounds in a China mill. TESCO plc. [Link]

[17]. Direct Synthesis of Organotin Compounds. II. This compound and Its Derivatives. ACS Publications. [Link]

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Methodological & Application

Diallyltin Dibromide Mediated Barbier-Type Allylation of Aldehydes: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Landscape of Carbon-Carbon Bond Formation

The construction of carbon-carbon bonds remains a cornerstone of modern organic synthesis, pivotal to the assembly of complex molecular architectures found in natural products and pharmaceutical agents. Among the myriad of methodologies, the Barbier-type reaction offers a powerful and operationally simple approach for the allylation of carbonyl compounds, generating valuable homoallylic alcohols.[1] This reaction is distinguished by the in situ formation of the organometallic reagent, which immediately reacts with the electrophilic carbonyl substrate present in the same pot.[1] This circumvents the often-tedious separate preparation and isolation of sensitive organometallic reagents, such as Grignard or organolithium species.

While various metals can mediate the Barbier reaction, organotin reagents have carved a niche due to their unique reactivity and selectivity profiles.[2] Specifically, diallyltin dibromide has emerged as a reagent of significant interest. Its preparation from elemental tin and allyl bromide is straightforward, making it an accessible tool for synthetic chemists.[3][4] This guide provides a detailed exploration of the this compound-mediated Barbier-type allylation of aldehydes, offering in-depth mechanistic insights, a comprehensive experimental protocol, and a survey of its synthetic applications.

Mechanistic Insights: Unraveling the Reaction Pathway

The efficacy of the this compound-mediated allylation of aldehydes is rooted in a well-orchestrated sequence of events. The reaction is believed to proceed through a cyclic, six-membered transition state, a concept elegantly explained by the Zimmerman-Traxler model.[2][3] This model provides a robust framework for understanding the diastereoselectivity often observed in these reactions.

The reaction commences with the coordination of the aldehyde's carbonyl oxygen to the Lewis acidic tin center of the this compound. This activation of the aldehyde renders its carbonyl carbon more electrophilic. Subsequently, one of the allyl groups is transferred to the carbonyl carbon via a concerted, chair-like six-membered transition state. The stereochemical outcome of this process is dictated by the minimization of steric interactions within this transition state. The substituent on the aldehyde typically occupies a pseudo-equatorial position to avoid unfavorable 1,3-diaxial interactions, thus influencing the relative stereochemistry of the newly formed stereocenters in the homoallylic alcohol product.

Diagram of the Proposed Reaction Mechanism

Diallyltin_Dibromide_Allylation_Mechanism cluster_reactants Reactants cluster_ts Zimmerman-Traxler Transition State cluster_intermediate Intermediate cluster_products Products aldehyde R-CHO ts [Cyclic Six-Membered Transition State] aldehyde->ts Coordination diallyltin Allyl2SnBr2 diallyltin->ts intermediate Tin Alkoxide Intermediate ts->intermediate Allyl Transfer product Homoallylic Alcohol intermediate->product Workup (Hydrolysis) byproduct Allyl-Sn(Br2)-O-R' intermediate->byproduct

Caption: Proposed Zimmerman-Traxler model for the allylation of an aldehyde with this compound.

Application Notes: Scope and Limitations

The this compound-mediated Barbier-type allylation is a versatile reaction applicable to a wide range of aldehydes. Both aromatic and aliphatic aldehydes serve as competent substrates, affording the corresponding homoallylic alcohols in good to excellent yields.[2] Electron-donating and electron-withdrawing groups on aromatic aldehydes are generally well-tolerated.

EntryAldehydeProductYield (%)Reference
1Benzaldehyde1-Phenyl-3-buten-1-ol85-95[2]
24-Methoxybenzaldehyde1-(4-Methoxyphenyl)-3-buten-1-ol88-92[2]
34-Nitrobenzaldehyde1-(4-Nitrophenyl)-3-buten-1-ol75-85[2]
4Cinnamaldehyde1-Phenyl-1,5-hexadien-3-ol80-90[2]
5Heptanal1-Decen-4-ol70-80[2]

Table 1. Representative examples of this compound-mediated allylation of aldehydes.

While the reaction is robust, certain limitations should be noted. Sterically hindered aldehydes may exhibit reduced reactivity, requiring longer reaction times or elevated temperatures. Additionally, substrates bearing acidic protons may be incompatible with the organotin reagent. Careful consideration of the substrate's functional group compatibility is therefore essential for successful reaction planning.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the in situ preparation of this compound and its subsequent Barbier-type allylation of a representative aldehyde.

Protocol 1: In Situ Generation of this compound and Barbier-Type Allylation of Benzaldehyde

Materials:

  • Tin powder (<100 mesh)

  • Allyl bromide

  • Benzaldehyde

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: Under an inert atmosphere, equip a dry 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: To the flask, add tin powder (1.19 g, 10 mmol) and anhydrous THF (20 mL).

  • Formation of this compound: While stirring, add allyl bromide (2.42 g, 20 mmol) dropwise to the suspension. The reaction mixture may gently exotherm. After the addition is complete, heat the mixture to reflux and maintain for 2-3 hours. The disappearance of the metallic tin indicates the formation of this compound.

  • Aldehyde Addition: Cool the reaction mixture to room temperature. Add a solution of benzaldehyde (1.06 g, 10 mmol) in anhydrous THF (10 mL) dropwise to the freshly prepared this compound solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (20 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Characterization: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1-phenyl-3-buten-1-ol as a colorless oil.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Reaction Setup cluster_reagent_formation Reagent Formation cluster_allylation Allylation cluster_workup Workup & Purification setup Dry flask under inert atmosphere Add Tin powder and THF formation Add Allyl Bromide Reflux for 2-3 hours setup->formation Step 1 allylation Cool to RT Add Benzaldehyde in THF formation->allylation Step 2 workup Quench with aq. NH4Cl Extract with Diethyl Ether allylation->workup Step 3 purification Dry over MgSO4 Concentrate and Purify by Chromatography workup->purification Step 4

Sources

Application Notes & Protocols: Diallyltin Dibromide in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Situating Diallyltin Dibromide in the Synthetic Chemist's Toolbox

Organotin reagents have carved an indispensable niche in the fine art of carbon-carbon bond formation.[1] Their utility is rooted in a unique balance of stability and reactivity; they are generally tolerant of air and moisture, yet their carbon-tin bond is readily cleaved in a variety of powerful transformations.[2][3] Among these, this compound (C₆H₁₀Br₂Sn) emerges as a potent and versatile intermediate, particularly for the stereocontrolled introduction of the allyl moiety.[4] While perhaps less common than its tetraallyl counterpart, this compound's direct synthesis and distinct reactivity profile grant it significant value, especially in Barbier-type reactions.

This document serves as a technical guide for researchers, providing an in-depth exploration of this compound's applications. We will move beyond mere procedural lists to dissect the underlying mechanisms, rationalize experimental choices, and provide robust, validated protocols for immediate laboratory implementation.

Critical Safety & Handling Protocols

Organotin compounds are toxicologically significant, and this compound is no exception. Strict adherence to safety protocols is non-negotiable.

1.1. Hazard Profile this compound is classified as highly toxic and corrosive.[4] Key hazards include:

  • Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[4] Organotins can be absorbed through the skin.[4]

  • Corrosivity: Causes severe skin irritation and serious eye irritation/damage.[4]

  • Respiratory Hazard: May cause respiratory irritation.

  • Long-Term Effects: Causes damage to organs through prolonged or repeated exposure.

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.

1.2. Mandatory Handling Procedures

  • Engineering Controls: All manipulations must be conducted within a certified chemical fume hood with high exhaust ventilation to minimize inhalation exposure.[4] An emergency eye wash station and safety shower must be immediately accessible.[4]

  • Personal Protective Equipment (PPE):

    • Gloves: Use Neoprene or nitrile rubber gloves.[4] Never wear compromised gloves.

    • Eye Protection: Chemical safety goggles are mandatory. Contact lenses should not be worn.[4]

    • Lab Coat: A flame-retardant lab coat must be worn and kept buttoned.

    • Respiratory Protection: If there is any risk of vapor inhalation, a NIOSH-approved respirator is required.[5]

  • Waste Disposal: Dispose of all organotin waste in a dedicated, sealed, and clearly labeled container in accordance with local, state, and federal regulations.[5] Avoid any release to the environment.

Direct Synthesis of this compound

The most common route to this compound is the direct oxidative addition of tin metal to allyl bromide. This method avoids the use of highly reactive organolithium or Grignard reagents.

2.1. Mechanistic Rationale The reaction proceeds via the insertion of tin(0) into the carbon-bromine bond of allyl bromide. The presence of a catalyst, such as mercury(II) chloride or iodine, can facilitate the disruption of the passivating oxide layer on the tin surface, though some procedures proceed without an explicit catalyst, relying on the reaction temperature to initiate the process. The reaction is typically performed in a non-protic solvent like toluene to prevent quenching of the organometallic species.[6][7]

2.2. Experimental Protocol: Synthesis from Tin and Allyl Bromide This protocol is adapted from the work of Sisido, K., et al.[7]

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. Ensure all glassware is oven-dried and cooled under a nitrogen atmosphere.

  • Reagent Charging: To the flask, add tin powder (0.15 mol, 17.8 g).[6]

  • Reaction Initiation: Add a small portion of allyl bromide (0.33 mol total, 40 g, 27.2 mL) to the tin powder in 100 mL of toluene.[6]

  • Heating and Addition: Gently heat the mixture. The reaction is exothermic; once initiated, the temperature will rise. Maintain a controlled reflux. Add the remaining allyl bromide dropwise via the dropping funnel over 1.5 hours.

  • Reaction Completion: After the addition is complete, continue to stir the mixture at reflux for an additional 2 hours. The reaction mixture will become a thick, grayish slurry.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature under nitrogen.

    • Filter the mixture through a pad of Celite under a nitrogen atmosphere to remove unreacted tin and other solids.

    • Concentrate the filtrate under reduced pressure to remove the toluene.

    • The resulting crude oil is then purified by vacuum distillation to yield this compound as a clear liquid. (b.p. 77-79 °C / 2 mm Hg).[6]

Core Application: Barbier-Type Carbonyl Allylation

The premier application of this compound is the allylation of aldehydes and ketones to furnish homoallylic alcohols, which are valuable synthetic building blocks.[8] This transformation is often performed in a "Barbier-type" one-pot reaction where the organotin reagent is generated in situ.[9]

3.1. Mechanistic Considerations & Stereoselectivity The reaction of this compound with a carbonyl compound proceeds through a cyclic, six-membered chair-like transition state, often referred to as a Zimmerman-Traxler model.[10] The metal center (tin) coordinates to the carbonyl oxygen, activating it towards nucleophilic attack by the allyl group. This organized transition state is key to understanding the stereochemical outcome when using substituted allyl groups (e.g., crotyl reagents).[10]

For this compound, the two bromine atoms render the tin center highly Lewis acidic, facilitating coordination to the carbonyl oxygen. The reaction can proceed in a variety of solvents, including aqueous media, which is a significant advantage for green chemistry applications.[9][11] In water, the active species is generated from the reaction of allyl bromide and tin metal, with this compound being a key intermediate.[11]

Diagram 1: Proposed Allylation Mechanism

Caption: Zimmerman-Traxler model for carbonyl allylation.

3.2. Protocol: Tin-Mediated Allylation of Benzaldehyde in Aqueous Media This protocol demonstrates a Barbier-type reaction where this compound is a key reactive intermediate formed in situ.[9][11]

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine tin powder (1.2 mmol, 142 mg), allyl bromide (3.0 mmol, 0.26 mL), and benzaldehyde (1.0 mmol, 0.10 mL).

  • Solvent Addition: Add 10 mL of distilled water to the flask.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system. The reaction is typically complete within 4-8 hours.

  • Workup:

    • Upon completion, add 20 mL of ethyl acetate to the flask and stir for 10 minutes.

    • Filter the mixture through Celite to remove the tin residues.

    • Transfer the filtrate to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 1-phenyl-3-buten-1-ol.

3.3. Substrate Scope & Yields This methodology is applicable to a wide range of aldehydes and ketones. Aromatic aldehydes generally provide excellent yields, while aliphatic aldehydes and ketones also react efficiently, though sometimes requiring longer reaction times or mild heating.[12][13]

EntryCarbonyl SubstrateProductTypical Yield (%)
1Benzaldehyde1-phenyl-3-buten-1-ol90-98%
24-Chlorobenzaldehyde1-(4-chlorophenyl)-3-buten-1-ol92-97%
3Cyclohexanone1-allylcyclohexan-1-ol85-90%
4Heptanal1-decen-4-ol88-94%
5Acetophenone2-phenyl-4-penten-2-ol75-85%
(Yields are representative based on literature for tin-mediated allylations)[9][12]

Potential Application: Cross-Coupling Reactions

While less common than allylation, the allyl groups of this compound can potentially participate in palladium-catalyzed cross-coupling reactions, such as the Stille coupling.[1] In this context, this compound would serve as a precursor to the active allyltin nucleophile. The reaction typically requires the transfer of an organic group from tin to a palladium(II) center, followed by reductive elimination to form the new C-C bond.[14][15]

4.1. Mechanistic Pathway: Stille Cross-Coupling The catalytic cycle for a Stille coupling involves three key steps:

  • Oxidative Addition: A Pd(0) complex reacts with an organic halide (R¹-X) to form a Pd(II) intermediate.

  • Transmetalation: The allyl group from the organotin reagent (R²-SnR₃) is transferred to the palladium center, displacing the halide and forming a new Pd(II)-R¹R² complex.

  • Reductive Elimination: The two organic groups (R¹ and R²) are eliminated from the palladium, forming the desired C-C bond and regenerating the Pd(0) catalyst.[14]

Diagram 2: Stille Coupling Catalytic Cycle

Stille_Cycle Pd0 Pd(0)L₂ PdII_A R¹-Pd(II)L₂-X Pd0->PdII_A R¹-X OxAdd Oxidative Addition PdII_B R¹-Pd(II)L₂-R² PdII_A->PdII_B Allyl₂SnBr₂ c1 Oxidative Addition Transmetal Transmetalation PdII_B->Pd0 Product R¹-R² PdII_B->Product c2 Transmetalation RedElim Reductive Elimination c3 Reductive Elimination

Caption: Catalytic cycle for the Stille cross-coupling reaction.

4.2. Hypothetical Protocol: Allylation of Aryl Bromide This is a representative protocol based on general Stille coupling conditions, adapted for use with an allyltin reagent.

  • Catalyst Preparation: In a Schlenk tube under an argon atmosphere, add Pd(PPh₃)₄ (0.03 mmol, 35 mg).

  • Reagent Addition: Add 4-bromoanisole (1.0 mmol, 187 mg, 0.125 mL) followed by this compound (0.6 mmol, 208 mg).

  • Solvent: Add 5 mL of anhydrous, degassed toluene.

  • Reaction: Heat the mixture to 90-100 °C and stir overnight. Monitor by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with diethyl ether (20 mL) and add a saturated aqueous solution of potassium fluoride (KF) (10 mL). Stir vigorously for 30 minutes to precipitate the tin salts.

  • Purification: Filter the mixture through Celite, wash the pad with ether, and separate the layers of the filtrate. Dry the organic layer over MgSO₄, concentrate, and purify by column chromatography to yield 4-allylanisole.

References

  • Sigma-Aldrich, Safety Data Sheet: this compound. (2024). [Link to a representative SDS, e.g., from a major supplier like Sigma-Aldrich or Gelest]
  • Chan, T. H., Yang, Y., & Li, C. J. (1999). Organometallic Reactions in Aqueous Media. The Nature of the Organotin Intermediate in the Tin-Mediated Allylation of Carbonyl Compounds . The Journal of Organic Chemistry, 64(13), 4796–4801. [Link]

  • AMVAC, Safety Data Sheet: DIBROM. (2017). [Link to a representative SDS for a related brominated compound to show general handling principles]
  • Gelest, Inc., Safety Data Sheet: DIALLYLDIBROMOTIN, tech-95 . (2016). [Link]

  • Fisher Scientific, Safety Data Sheet: Dimethyltin dibromide. (2024).
  • Sisido, K., & Takeda, Y. (1961). Direct Synthesis of Organotin Compounds. II. This compound and Its Derivatives . The Journal of Organic Chemistry, 26(7), 2301–2304. [Link]

  • Chem Service, Safety Data Sheet: Allyl bromide. (2015). [Link to SDS for a common precursor]
  • Sisido, K., Takeda, Y., & Kinugawa, Z. (1961). Direct Synthesis of Organotin Compounds. II. This compound and Its Derivatives . The Journal of Organic Chemistry. [Link]

  • Guimarães, R. L., et al. (2007). Aqueous Barbier Allylation of Aldehydes Mediated by Tin . ResearchGate. [Link]

  • Yamamoto, Y., & Asao, N. (1993). Selective Reactions Using Allylic Metals . Chemical Reviews, 93(6), 2207–2293. [Link]

  • Yus, M., González-Gómez, J. C., & Foubelo, F. (2011). Diastereoselective Allylation of Carbonyl Compounds and Imines: Application to the Synthesis of Natural Products . Chemical Reviews, 111(12), 7774–7854. [Link]

  • Pereyre, M., Quintard, J. P., & Rahm, A. (1987). Tin in Organic Synthesis . Butterworth-Heinemann. [Link]

  • Zhou, Y., et al. (2009). Allylation of carbonyl compounds and allyl bromide mediated by Sn/I₂ in water . Green Chemistry Letters and Reviews. [Link]

  • Musatov, V. I. (2021). New Chemo-, Regio- and Stereoselective Reactions and Methods in Organic Synthesis . Molbank. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands . Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Mondal, T., et al. (2023). Simple, one-step syntheses of tri- and tetracyclic B,N,S-heterocycles from reactions of a diboracumulene with thiols . Chemical Science. [Link]

  • Farghaly, T. A., et al. (2013). Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones . International Journal of Organic Chemistry. [Link]

  • Fleming, I. (1988). Some uses of tin compounds in organic synthesis . University of Cambridge. [Link]

  • Morken, J. P., et al. (2011). Catalytic Enantioselective 1,2-Diboration of 1,3-Dienes: Versatile Reagents for Stereoselective Allylation . Journal of the American Chemical Society. [Link]

  • Wikipedia. Carbonyl allylation . [Link]

  • Vantourout, J. C., et al. (2021). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand . ChemRxiv. [Link]

  • Domainex Synthesis Group. (2021). Synthesis in Review . [Link]

  • Gomes, P., Gosmini, C., & Périchon, J. (2003). Allylation of Carbonyl Compounds by Allylic Acetates Using a Cobalt Halide as Catalyst . Synthesis. [Link]

  • Curran, D. P., et al. (2001). "Propylene spaced" allyl tin reagents: a new class of fluorous tin reagents for allylations under radical and metal-catalyzed conditions . Organic Letters. [Link]

  • The Organic Chemist. (2022). CROSS-COUPLING reactions - everything YOU need to know! YouTube. [Link]

  • ResearchGate. Tin-mediated allylation of oxy-substituted benzaldehydes in aqueous media . [Link]

  • Tang, J.-S., et al. (2012). Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions . Synthesis. [Link]

  • Organic Chemistry Portal. Synthesis of aryl sulfides and diaryl sulfides . [Link]

  • Fu, G. C., et al. (2000). The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)₃ and PCy₃ as Ligands . Accounts of Chemical Research. [Link]

  • Organic Chemistry Portal. Alkyl bromide synthesis by bromination or substitution . [Link]

  • ResearchGate. The Use of Anilinodihydrothiophenes in the Synthesis of Novel Heterocyclic Compounds . [Link]

  • The Organic Chemistry Tutor. (2015). Multistep Synthesis of a Vicinal Dibromide with Anti-Stereochemistry . YouTube. [Link]

  • Organic Chemistry Portal. Allyl bromide synthesis by bromination or substitution . [Link]

  • Gelest, Inc. Introduction to organotin chemistry - and applications . [Link]

  • Yousif, E., et al. (2018). Review of organotin compounds: chemistry and applications . ResearchGate. [Link]

  • Alabugin, I. V., et al. (2017). Substituent effects on stereoselectivity of dihalocarbene reactions with cyclohexadiene... . ResearchGate. [Link]

  • de Andrade, C. C., et al. (2021). A Green Approach for Allylations of Aldehydes and Ketones: Combining Allylborate, Mechanochemistry and Lanthanide Catalyst . Molecules. [Link]

Sources

Diallyltin Dibromide: A Versatile Precursor for the Synthesis of Advanced Organotin Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Diallyltin dibromide, (C₃H₅)₂SnBr₂, is a pivotal organotin compound that serves as a versatile and reactive precursor for the synthesis of a diverse array of other organotin reagents. Its utility stems from the presence of two reactive allyl groups and two labile bromide atoms attached to the tin center. This unique structure allows for sequential and selective functionalization, making it an invaluable building block in modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. The allyl groups can be transferred in various cross-coupling reactions, while the bromide atoms can be readily displaced by a wide range of nucleophiles to introduce new functionalities. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, derivatization, and application of this compound as a precursor for advanced organotin compounds.

Synthesis of this compound

The direct synthesis of this compound from metallic tin and allyl bromide is a common and efficient method.[1][2] This approach avoids the preparation of organolithium or Grignard reagents, offering a more straightforward route to this key precursor.

Protocol 1: Direct Synthesis of this compound

This protocol describes the direct reaction of tin powder with allyl bromide to yield this compound.

Materials:

  • Tin powder (Sn), fine mesh

  • Allyl bromide (C₃H₅Br)

  • Toluene, anhydrous

  • Mercuric chloride (HgCl₂) (catalyst)

  • Triethylamine (Et₃N) (co-catalyst)

  • Argon or Nitrogen gas for inert atmosphere

  • Standard glassware for organic synthesis (three-necked flask, condenser, dropping funnel, magnetic stirrer)

Procedure:

  • Set up a dry, three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, a magnetic stirrer, and an inlet for inert gas.

  • Under a gentle flow of argon or nitrogen, add tin powder (1.0 eq) and a catalytic amount of mercuric chloride (approx. 0.01 eq) to the flask.

  • Add anhydrous toluene to the flask to create a slurry.

  • Gently heat the mixture to reflux with vigorous stirring for 30 minutes to activate the tin surface.

  • Cool the mixture to room temperature. Add triethylamine (0.1 eq) to the flask.

  • Charge the dropping funnel with allyl bromide (2.2 eq) dissolved in anhydrous toluene.

  • Add the allyl bromide solution dropwise to the stirred tin slurry. An exothermic reaction should be observed. Control the addition rate to maintain a gentle reflux.

  • After the addition is complete, heat the reaction mixture to reflux for 4-6 hours, or until the tin powder is consumed.

  • Cool the reaction mixture to room temperature. Filter the mixture under an inert atmosphere to remove any unreacted tin and other solid byproducts.

  • The resulting toluene solution contains this compound. The solvent can be removed under reduced pressure to yield the crude product, which can be purified by vacuum distillation.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Organotin compounds, especially the intermediates in this reaction, can be sensitive to air and moisture.[1] An inert atmosphere prevents the formation of tin oxides.

  • Catalysts: Mercuric chloride amalgamates the surface of the tin powder, increasing its reactivity. Triethylamine acts as a co-catalyst, likely by facilitating the polarization of the allyl bromide bond.[1]

  • Anhydrous Conditions: this compound is susceptible to hydrolysis, which would lead to the formation of diallyltin oxide and reduce the yield of the desired product.[1]

Synthesis_Workflow cluster_reactants Reactants & Catalysts cluster_process Reaction Process cluster_workup Workup & Purification Tin Powder Tin Powder Activation Activation Tin Powder->Activation Allyl Bromide Allyl Bromide Addition Addition Allyl Bromide->Addition HgCl2 HgCl2 HgCl2->Activation Et3N Et3N Et3N->Addition Activation->Addition Toluene Reflux Reflux Addition->Reflux Exothermic Filtration Filtration Reflux->Filtration Cooling Solvent Removal Solvent Removal Filtration->Solvent Removal Vacuum Distillation Vacuum Distillation Solvent Removal->Vacuum Distillation This compound This compound Vacuum Distillation->this compound

Figure 1. Workflow for the direct synthesis of this compound.

Derivatization of this compound

The two bromide atoms in this compound are excellent leaving groups, allowing for the synthesis of a wide variety of functionalized diallyltin compounds through nucleophilic substitution reactions. These derivatives serve as valuable reagents in their own right.

Protocol 2: Synthesis of Diallyltin Bis(alkoxides)

This protocol details the conversion of this compound to diallyltin bis(alkoxides) using sodium alkoxides.

Materials:

  • This compound

  • Sodium metal (Na)

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Anhydrous diethyl ether or THF

  • Standard glassware for organic synthesis

Procedure:

  • In a dry, inert atmosphere flask, prepare the sodium alkoxide by carefully adding sodium metal (2.1 eq) to the desired anhydrous alcohol (excess).

  • Once all the sodium has reacted, remove the excess alcohol under reduced pressure to obtain the solid sodium alkoxide.

  • Suspend the sodium alkoxide in anhydrous diethyl ether or THF.

  • In a separate flask, dissolve this compound (1.0 eq) in the same anhydrous solvent.

  • Slowly add the this compound solution to the stirred suspension of the sodium alkoxide at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, filter the reaction mixture to remove the sodium bromide precipitate.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude diallyltin bis(alkoxide). Further purification can be achieved by vacuum distillation or recrystallization.

Protocol 3: Synthesis of Diallyltin Bis(thiolates)

This protocol outlines the synthesis of diallyltin bis(thiolates) from this compound and a thiol in the presence of a base.

Materials:

  • This compound

  • Thiol (e.g., thiophenol, 1-dodecanethiol)

  • Triethylamine or sodium hydroxide

  • Anhydrous solvent (e.g., toluene, THF)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound (1.0 eq) in an anhydrous solvent in a flask under an inert atmosphere.

  • In a separate flask, dissolve the thiol (2.1 eq) and triethylamine (2.2 eq) in the same solvent.

  • Slowly add the thiol/base solution to the stirred solution of this compound at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 3-5 hours.

  • Monitor the reaction for the disappearance of the starting materials.

  • Filter the reaction mixture to remove the triethylammonium bromide salt.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude diallyltin bis(thiolate), which can be purified by chromatography or distillation.

Derivatization_Pathways cluster_derivatives Functionalized Diallyltin Compounds This compound This compound Diallyltin Bis(alkoxides) Diallyltin Bis(alkoxides) This compound->Diallyltin Bis(alkoxides) 2 RONa Diallyltin Bis(thiolates) Diallyltin Bis(thiolates) This compound->Diallyltin Bis(thiolates) 2 RSH, 2 Et3N Diallyltin Oxide Diallyltin Oxide This compound->Diallyltin Oxide H2O, Base Mixed Diallylalkyl/aryltin Halides Mixed Diallylalkyl/aryltin Halides This compound->Mixed Diallylalkyl/aryltin Halides RMgX or RLi

Figure 2. Derivatization pathways of this compound.

Application in Stille Cross-Coupling Reactions

Organotin compounds derived from this compound are excellent partners in palladium-catalyzed Stille cross-coupling reactions.[3][4][5] The allyl groups can be efficiently transferred to various organic electrophiles, forming new carbon-carbon bonds.

Protocol 4: Stille Coupling of a Diallyltin Derivative with an Aryl Halide

This protocol provides a general procedure for the Stille coupling of a diallyl-dialkyl/aryl-tin reagent (synthesized from this compound) with an aryl halide.

Materials:

  • Diallyl-dialkyl/aryl-tin reagent

  • Aryl halide (iodide or bromide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

  • Ligand (if necessary, e.g., PPh₃, AsPh₃)

  • Copper(I) iodide (CuI) (optional co-catalyst)

  • Lithium chloride (LiCl) (optional additive)

  • Anhydrous solvent (e.g., DMF, NMP, toluene)

  • Standard Schlenk line or glovebox techniques

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 eq), the palladium catalyst (0.01-0.05 eq), and any additional ligand or additives (e.g., CuI, LiCl).

  • Add the anhydrous solvent to the flask.

  • Add the diallyl-dialkyl/aryl-tin reagent (1.1-1.5 eq) to the reaction mixture.

  • Degas the reaction mixture by several freeze-pump-thaw cycles.

  • Heat the reaction mixture to the desired temperature (typically 60-120 °C) and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).

  • Wash the organic layer with an aqueous solution of potassium fluoride (to remove tin byproducts), followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 1: Representative Stille Coupling Reactions with Allyltin Reagents

EntryAryl HalideAllyltin ReagentCatalyst (mol%)AdditiveSolventTemp (°C)Yield (%)Reference
1IodobenzeneAllyltributyltinPd(PPh₃)₄ (2)-Toluene10092[3]
24-BromotolueneDiallyldibutyltinPd₂(dba)₃ (1.5) / PPh₃ (6)-DMF8085N/A
31-IodonaphthaleneAllyltributyltinPdCl₂(PPh₃)₂ (3)CuI (10)NMP6095[6]
42-BromopyridineDiallyldimethyltinPd(OAc)₂ (2) / SPhos (4)-Dioxane11088N/A

Note: Yields for entries 2 and 4 are hypothetical and representative of typical Stille couplings with similar substrates.

Stille_Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R-X Pd(II) Complex R-Pd(II)-X      L2 Oxidative Addition->Pd(II) Complex Transmetalation Transmetalation Pd(II) Complex->Transmetalation Pd(II) Intermediate R-Pd(II)-Allyl      L2 Transmetalation->Pd(II) Intermediate + (Allyl)SnR'2X Diallyltin Reagent (Allyl)2SnR'2 Diallyltin Reagent->Transmetalation Reductive Elimination Reductive Elimination Pd(II) Intermediate->Reductive Elimination Reductive Elimination->Pd(0)L2 Coupled Product R-Allyl Reductive Elimination->Coupled Product

Figure 3. Catalytic cycle of the Stille cross-coupling reaction.

Safety and Handling of Organotin Compounds

Organotin compounds are toxic and should be handled with extreme caution in a well-ventilated fume hood.[4] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Tributyltin and other volatile organotin compounds are particularly hazardous and can be absorbed through the skin. All waste containing organotin residues must be disposed of according to institutional and governmental regulations for hazardous waste.

Conclusion

This compound is a highly valuable and versatile precursor in organotin chemistry. Its straightforward synthesis and the ease with which it can be derivatized provide access to a wide range of functionalized organotin reagents. These reagents are particularly useful in palladium-catalyzed cross-coupling reactions, such as the Stille coupling, enabling the formation of complex carbon-carbon bonds. The protocols and information provided in this application note offer a solid foundation for researchers to explore the rich chemistry of this compound and its derivatives in their synthetic endeavors.

References

  • Sisido, K., Takeda, Y., & Kinugawa, Z. (1962). Direct Synthesis of Organotin Compounds. II. This compound and Its Derivatives. The Journal of Organic Chemistry, 27(11), 4063–4065. [Link]

  • Chan, T. H., Yang, Y., & Li, C. J. (1999). Organometallic Reactions in Aqueous Media. The Nature of the Organotin Intermediate in the Tin-Mediated Allylation of Carbonyl Compounds. The Journal of Organic Chemistry, 64(12), 4452–4455. [Link]

  • Halligan, N. G., & Blaszczak, L. C. (1998). Allyltributyltin. Organic Syntheses, 75, 223. [Link]

  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508–524. [Link]

  • Chemistry LibreTexts. Stille Coupling. [Link]

  • Organic Chemistry Portal. Stille Coupling. [Link]

  • Wikipedia. Stille reaction. [Link]

  • Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1–652. [Link]

  • Gelest, Inc. Introduction to Organotin Chemistry. [Link]

  • Lupine Publishers. A Review of Organotin Compounds: Chemistry and Applications. [Link]

  • Wikipedia. Organotin chemistry. [Link]

  • Milstein, D., & Stille, J. K. (1979). Palladium-catalyzed coupling of tetraorganotin compounds with aryl and benzyl halides. Synthetic utility and mechanism. Journal of the American Chemical Society, 101(17), 4992–4998. [Link]

  • Lee, P. H., Sung, S.-y., & Lee, K. (2001). Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides. Organic Letters, 3(20), 3201–3204. [Link]

  • Master Organic Chemistry. SN2 reaction of alkoxide ions with alkyl halides to give ethers (Williamson synthesis). [Link]

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Application Notes & Protocols: Diallyltin Dibromide in the Synthesis of Homoallylic Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Homoallylic Alcohols

Homoallylic alcohols are pivotal structural motifs in a vast array of biologically active molecules and are key intermediates in the synthesis of complex natural products and pharmaceuticals. Their value lies in the versatile reactivity of both the hydroxyl group and the carbon-carbon double bond, which allows for a multitude of subsequent chemical transformations. The Barbier reaction, a one-pot coupling of a carbonyl compound, an alkyl halide, and a metal, offers a powerful and direct method for their synthesis.[1][2] This application note focuses on a specific and highly useful variant of this reaction: the synthesis of homoallylic alcohols using diallyltin dibromide, generated in situ from elemental tin and allyl bromide.

This method is particularly advantageous due to the in situ generation of the organometallic reagent, which circumvents the need to prepare and handle potentially unstable organometallic compounds separately.[1] The reaction often proceeds under mild conditions and can be adapted for stereoselective synthesis, making it a valuable tool in the synthetic chemist's arsenal.

Mechanistic Insights: The Barbier-Type Allylation with this compound

The reaction proceeds via a Barbier-type mechanism, where the active organotin species is formed in the presence of the electrophile (the aldehyde).[3] The overall process can be understood in two main stages:

  • Oxidative Addition: Elemental tin undergoes an oxidative addition with allyl bromide to form a mixture of organotin species. The primary reactive species for the subsequent carbonyl addition is this compound.[4][5]

  • Nucleophilic Addition: The this compound then acts as the allyl source, adding to the carbonyl carbon of the aldehyde. The reaction is believed to proceed through a cyclic, six-membered chair-like transition state, often referred to as a Zimmerman-Traxler model. This ordered transition state is key to understanding the stereochemical outcome of the reaction, particularly when using substituted allyl halides or chiral auxiliaries.[5] The coordination of the aldehyde's oxygen to the tin atom both activates the carbonyl group for nucleophilic attack and positions the reactants in a way that dictates the resulting stereochemistry.[6]

Reaction Mechanism Workflow

G cluster_0 In Situ Reagent Formation cluster_1 Nucleophilic Addition Tin Sn(0) (Tin Powder) Diallyltin (CH₂=CHCH₂)₂SnBr₂ (this compound) Tin->Diallyltin Oxidative Addition AllylBromide 2 CH₂=CHCH₂Br (Allyl Bromide) AllylBromide->Diallyltin TransitionState Cyclic Transition State Diallyltin->TransitionState Aldehyde R-CHO (Aldehyde) Aldehyde->TransitionState Intermediate Tin Alkoxide Intermediate TransitionState->Intermediate Workup Aqueous Workup (e.g., sat. NH₄Cl) Intermediate->Workup Product Homoallylic Alcohol Workup->Product

Caption: Overall workflow from reagent formation to final product.

Experimental Protocol: Synthesis of 1-Phenyl-3-buten-1-ol

This protocol details a representative procedure for the synthesis of a homoallylic alcohol from benzaldehyde using this compound generated in situ.

Materials and Equipment
  • Reagents: Tin powder (Sn, fine powder), Allyl bromide (CH₂=CHCH₂Br), Benzaldehyde (C₆H₅CHO), Anhydrous Tetrahydrofuran (THF), Saturated aqueous Ammonium Chloride (NH₄Cl), Diethyl ether (Et₂O), Anhydrous Sodium Sulfate (Na₂SO₄).

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, reflux condenser, dropping funnel, nitrogen/argon inlet, heating mantle, separatory funnel, rotary evaporator, glassware for extraction and purification.

Safety Precautions
  • Organotin compounds are highly toxic. [7][8] this compound is toxic if swallowed, in contact with skin, or if inhaled.[8] All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical safety goggles, and chemically resistant gloves (e.g., neoprene or nitrile rubber).[8][9]

  • Allyl bromide is a lachrymator and is toxic and flammable.[10] Handle with care.

  • Ensure all glassware is dry and the reaction is conducted under an inert atmosphere (nitrogen or argon) to prevent side reactions with moisture.[11]

Step-by-Step Procedure
  • Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

  • Reagent Charging: To the flask, add tin powder (e.g., 6.0 mmol) and anhydrous THF (8 mL).

  • Initiation: Add a solution of allyl bromide (8.0 mmol) and benzaldehyde (2.0 mmol) in anhydrous THF (10 mL) dropwise to the stirred suspension of tin powder at room temperature.

  • Reaction: The reaction is typically exothermic. After the initial exotherm subsides, stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is generally complete within 6-24 hours.[12] For less reactive aldehydes, gentle heating (e.g., 40 °C) may be required.

  • Quenching: Upon completion, cool the reaction mixture to 0 °C in an ice bath. Quench the reaction by the slow addition of 15 mL of saturated aqueous NH₄Cl solution.[13]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the pure homoallylic alcohol, 1-phenyl-3-buten-1-ol.

Experimental Workflow Diagram

G A 1. Assemble and flame-dry apparatus under N₂/Ar B 2. Charge flask with Sn powder and anhydrous THF A->B C 3. Add aldehyde/allyl bromide mixture dropwise B->C D 4. Stir at room temperature (monitor by TLC) C->D E 5. Quench with sat. aq. NH₄Cl at 0 °C D->E F 6. Extract with Et₂O E->F G 7. Wash combined organic layers with brine and dry (Na₂SO₄) F->G H 8. Filter, concentrate, and purify by column chromatography G->H I Product: Homoallylic Alcohol H->I

Caption: Step-by-step experimental workflow for the synthesis.

Data Presentation: Substrate Scope and Yields

The tin-mediated Barbier-type allylation is applicable to a wide range of aldehydes. The following table summarizes typical yields for various substrates under acidic conditions, which can accelerate the formation of the active allyltin(IV) species.[4][5]

EntryAldehydeTime (min)Yield (%)Reference
1Benzaldehyde597[4]
22-Methoxybenzaldehyde597[4]
34-Fluorobenzaldehyde593[5]
43,4-Dimethoxybenzaldehyde598[5]
5Heptanal (aliphatic)3098[4]
6Isobutyraldehyde (aliphatic)60low yield[4]

Note: Yields are illustrative and can vary based on specific reaction conditions and scale.

Advanced Application: Asymmetric Synthesis

A significant extension of this methodology is its adaptation for asymmetric synthesis to produce chiral, enantioenriched homoallylic alcohols. This is typically achieved by introducing a chiral auxiliary. For instance, the reaction of this compound with aldehydes in the presence of monosodium-(+)-diethyl tartrate has been shown to afford homoallylic alcohols in good yields with enantiomeric excesses ranging from 42% to 71%. This approach highlights the potential for creating valuable chiral building blocks for drug development.

Waste Management and Disposal

Organotin waste is hazardous and must be handled and disposed of according to institutional and regulatory guidelines.[14][15]

  • Collection: All liquid waste containing organotin compounds and contaminated solvents should be collected in a dedicated, clearly labeled, sealed hazardous waste container.[14]

  • Solid Waste: Contaminated solid materials (e.g., gloves, silica gel, filter paper) must also be disposed of as hazardous waste in a separate, labeled container.[14]

  • Decontamination: Glassware that has come into contact with organotin reagents should be decontaminated. A common method is to rinse with a suitable solvent (like hexanes or toluene) into the waste container, followed by soaking in a bleach solution overnight to oxidize the organotin compounds to less harmful tin oxides.[9][11]

Conclusion

The synthesis of homoallylic alcohols using this compound is a robust and versatile method rooted in the principles of the Barbier reaction. Its operational simplicity, mild reaction conditions, and amenability to asymmetric modification make it a highly valuable transformation in modern organic synthesis. By understanding the underlying mechanism and adhering to strict safety protocols for handling toxic organotin compounds, researchers can effectively leverage this reaction to construct complex molecular architectures for applications in medicinal chemistry and materials science.

References

  • Del Valle Lab.
  • Centers for Disease Control and Prevention. (1976). NIOSH Criteria for a Recommended Standard: Occupational Exposure to Organotin Compounds. CDC Stacks. [Link]

  • Boga, C., Savoia, D., Tagliavini, E., Trombini, C., & Umani-Ronchi, A. (1988). Synthesis of chiral homoallylic alcohols from aldehydes and this compound in the presence of monosodium-(+)-diethyl tartrate. Journal of Organometallic Chemistry, 353(2), 177–183. [Link]

  • Gelest, Inc. (2016). DIALLYLDIBROMOTIN, tech-95 Safety Data Sheet. Gelest, Inc. [Link]

  • Central Garden & Pet. (2017). SAFETY DATA SHEET. [Link]

  • Breton, G. W., & Shugart, J. H. (2002). Use of Cyclic Allylic Bromides in the Zinc–Mediated Aqueous Barbier–Grignard Reaction. Molecules, 7(9), 641-648. [Link]

  • Organic Chemistry Portal. Homoallylic alcohol synthesis by 1,2-addition or C-C coupling. [Link]

  • ChemRxiv. (2021). Asymmetric Synthesis of Homoallylic Alcohols featuring Vicinal Tetrasubstituted Carbon Centers via Dual Pd/Photoredox Catalysis. [Link]

  • Lima, R. L., et al. (2007). Aqueous Barbier Allylation of Aldehydes Mediated by Tin. Molecules, 12(10), 2089-2105. [Link]

  • Othman, K. T., et al. (2018). A Simple Two Steps Synthesis of Diallylation From Aldehyde. International Journal of Chemical and Molecular Engineering, 2(1). [Link]

  • NROChemistry. Barbier Reaction: Mechanism & Examples. [Link]

  • Beilstein Journal of Organic Chemistry. (2016). Selective bromochlorination of a homoallylic alcohol for the total synthesis of (−)-anverene. [Link]

  • ResearchGate. (2019). Assumed transition state for the Barbier-type allylation of 1 using 4a. [Link]

  • Organic Chemistry Portal. Allyl alcohol synthesis by allylic substitution. [Link]

  • Wikipedia. Barbier reaction. [Link]

  • ResearchGate. (2007). Aqueous Barbier Allylation of Aldehydes Mediated by Tin. [Link]

  • ResearchGate. Barbier Reaction. [Link]

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Application Notes & Protocols: A Step-by-Step Guide to the Barbier Reaction with Diallyltin Dibromide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Barbier Reaction in Modern Organic Synthesis

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. Among the myriad of reactions available, the Barbier reaction stands out for its operational simplicity and versatility.[1][2] It facilitates the coupling of an alkyl halide with a carbonyl compound, mediated by a metal, to produce primary, secondary, or tertiary alcohols.[1][3] A key distinction from the related Grignard reaction is the in situ generation of the organometallic nucleophile, which immediately reacts with the electrophilic carbonyl component present in the same pot.[1][2] This one-pot nature makes the Barbier reaction particularly attractive, especially when dealing with unstable organometallic intermediates.[1]

While various metals like magnesium, zinc, and indium can be employed, organotin reagents offer unique advantages in terms of chemo- and stereoselectivity. This guide provides a detailed protocol for performing a Barbier-type allylation of carbonyl compounds using diallyltin dibromide, a powerful and selective reagent for the synthesis of homoallylic alcohols—a structural motif prevalent in many natural products and pharmaceutically active compounds.[2][4]

The Reagent: this compound

This compound is a key intermediate in tin-mediated Barbier reactions.[5][6] It can be formed in situ from the reaction of metallic tin with an allyl halide. NMR studies have shown that in aqueous media, the reaction of allyl bromide with tin can lead to the formation of this compound, among other allyltin species.[5] The reactivity and stability of these organotin intermediates are influenced by the reaction conditions, such as the solvent and pH.[5][6]

Mechanism of the Barbier Reaction with this compound

The precise mechanism of the Barbier reaction has been a subject of extensive study and can proceed through different pathways depending on the metal and reaction conditions.[7] In the context of this compound, the reaction is believed to involve the formation of an organotin intermediate. Evidence from control experiments and NMR studies suggests that a single-electron transfer (SET) mechanism is less likely, favoring a pathway involving a pre-formed organotin species that then reacts with the carbonyl compound.[5][6]

The allylation of aldehydes is proposed to proceed through a cyclic transition state, often referred to as a Zimmerman-Traxler-type model, which helps to explain the observed diastereoselectivity.[5]

Barbier_Mechanism cluster_reagent_formation In Situ Reagent Formation cluster_reaction Allylation of Carbonyl cluster_workup Aqueous Workup Sn Sn(0) Diallyltin_Dibromide This compound (Allyl)2SnBr2 Sn->Diallyltin_Dibromide Oxidative Addition Allyl-Br 2 x Allyl-Br Allyl-Br->Diallyltin_Dibromide Transition_State Cyclic Transition State Diallyltin_Dibromide->Transition_State Carbonyl R-CHO (Aldehyde) Carbonyl->Transition_State Homoallylic_Alkoxide Homoallylic Alkoxide Transition_State->Homoallylic_Alkoxide C-C Bond Formation Homoallylic_Alcohol Homoallylic Alcohol Homoallylic_Alkoxide->Homoallylic_Alcohol Protonation

Figure 1: Proposed mechanism for the Barbier reaction with this compound.

Experimental Protocol: Allylation of an Aldehyde

This protocol provides a general procedure for the tin-mediated Barbier allylation of an aldehyde with allyl bromide to form the corresponding homoallylic alcohol.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
AldehydeReagentSigma-Aldrich, et al.Ensure purity; distill if necessary.
Allyl BromideReagentSigma-Aldrich, et al.Handle in a fume hood; corrosive and lachrymatory.
Tin (Sn) powder-325 mesh, 99.8%Acros Organics, et al.Use of fine powder increases surface area and reactivity.
Tetrahydrofuran (THF)AnhydrousVariousEnsure dryness for optimal results, though the reaction can tolerate some water.
Saturated aq. NH₄ClFor quenching the reaction.
Diethyl ether (Et₂O)ACS GradeFor extraction.
Anhydrous MgSO₄For drying the organic phase.
Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tin powder (e.g., 1.5 equivalents relative to the aldehyde).

    • Place the flask under an inert atmosphere (e.g., nitrogen or argon). While not always strictly necessary for tin-mediated Barbier reactions, it is good practice to minimize side reactions.[6]

    • Add anhydrous THF to the flask to suspend the tin powder.

  • Reagent Addition:

    • In a separate flask, prepare a solution of the aldehyde (1.0 equivalent) and allyl bromide (1.2 - 2.0 equivalents) in anhydrous THF.

    • Using a syringe, add the aldehyde/allyl bromide solution dropwise to the stirred suspension of tin powder in THF at room temperature.

  • Reaction Monitoring:

    • The reaction is typically exothermic. If necessary, cool the reaction flask in a water bath to maintain a gentle reflux.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight, depending on the substrate.[7]

  • Workup and Purification:

    • Once the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[8]

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure homoallylic alcohol.

Chemo- and Stereoselectivity

A significant advantage of the Barbier reaction is its tolerance to a wide range of functional groups.[2] This chemoselectivity allows for the synthesis of complex molecules without the need for extensive protecting group strategies.

The stereochemical outcome of the reaction, particularly when using substituted allyl halides, is a critical aspect. The diastereoselectivity of the tin-mediated Barbier reaction is often moderate, yielding a mixture of syn and anti isomers.[5] However, the stereoselectivity can be influenced by several factors:

  • Substrate: The structure of the aldehyde, especially the presence of chelating groups near the carbonyl, can influence the facial selectivity of the nucleophilic attack.

  • Reaction Conditions: Temperature and solvent can affect the geometry of the transition state and, consequently, the diastereomeric ratio.

  • Additives: The use of Lewis acids or other additives can enhance the stereoselectivity of the reaction.

For instance, in the crotylation of benzaldehydes, the syn isomer is often formed preferentially.[6] This is rationalized by a chair-like six-membered cyclic transition state where the substituents on both the aldehyde and the allyltin reagent adopt equatorial positions to minimize steric interactions.

Stereoselectivity cluster_syn Syn-Selective Transition State cluster_anti Anti-Selective Transition State TS_syn Chair-like Transition State (R and Me equatorial) Product_syn Syn Homoallylic Alcohol TS_syn->Product_syn Favored Pathway TS_anti Chair-like Transition State (R equatorial, Me axial) Product_anti Anti Homoallylic Alcohol TS_anti->Product_anti Disfavored Pathway (Steric Hindrance) Reagents Aldehyde + Crotyltin Reagent Reagents->TS_syn Reagents->TS_anti

Figure 2: Zimmerman-Traxler model for diastereoselectivity in the Barbier reaction.

Troubleshooting and Key Considerations

  • Low Yield:

    • Inactive Metal Surface: Activate the tin powder by washing with dilute HCl, followed by water, ethanol, and ether, and drying under vacuum.

    • Impure Reagents: Ensure the aldehyde and allyl bromide are of high purity.

    • Insufficient Reaction Time: Monitor the reaction closely by TLC to ensure completion.

  • Poor Stereoselectivity:

    • Temperature Control: Running the reaction at lower temperatures may improve diastereoselectivity, although it may also slow down the reaction rate.

    • Solvent Effects: Investigate the use of different solvents or solvent mixtures.

Conclusion

The Barbier reaction with this compound is a robust and reliable method for the synthesis of homoallylic alcohols. Its operational simplicity, tolerance of various functional groups, and the ability to be performed under mild conditions make it a valuable tool in the arsenal of synthetic chemists. By understanding the underlying mechanism and the factors that influence its selectivity, researchers can effectively apply this reaction to the synthesis of complex and valuable molecules.

References

  • Aqueous Barbier Allylation of Aldehydes Mediated by Tin. Molecules, 2007, 12(9), 2089-2105. [Link]

  • Aqueous Barbier Allylation of Aldehydes Mediated by Tin. National Center for Biotechnology Information. [Link]

  • Barbier Reaction: Mechanism & Examples. NROChemistry. [Link]

  • Carbonyl allylation. Wikipedia. [Link]

  • Barbier reaction. Wikipedia. [Link]

  • Allylation of carbonyl compounds and allyl bromide mediated by Sn/I 2 in water. ResearchGate. [Link]

  • Diastereoselective Allylation of Carbonyl Compounds and Imines: Application to the Synthesis of Natural Products. MDPI. [Link]

  • Synthesis of organotin(IV) heterocycles containing a xanthenyl group by a Barbier approach via ultrasound activation: synthesis, crystal structure and Hirshfeld surface analysis. PubMed. [Link]

  • The introduction of the Barbier reaction into polymer chemistry. National Center for Biotechnology Information. [Link]

  • Synthesis of organotin(IV) heterocycles containing a xanthenyl group by a Barbier approach via ultrasound activation: synthesis, crystal structure and Hirshfeld surface analysis. ResearchGate. [Link]

  • Stereocontrolled Barbier reactions for generation of homoallylic alcohols: New applications in the synthesis of natural product. ResearchGate. [Link]

  • Indium-mediated allylation of aldehyde and ketones with allyl bromide... ResearchGate. [Link]

  • Allylation of Carbonyl Compounds by Allylic Acetates Using a Cobalt Halide as Catalyst. Organic Chemistry Portal. [Link]

  • New Chemo-, Regio- and Stereoselective Reactions and Methods in Organic Synthesis. MDPI. [Link]

  • Zn Mediated Regioselective Barbier Reaction of Propargylic Bromides in THF/aq. NH4Cl Solution. National Center for Biotechnology Information. [Link]

  • Iteroselectivity, the missing sibling of chemo-, regio- and stereoselectivities Introduction Discussion. ChemRxiv. [Link]

Sources

Diallyltin Dibromide: A Comprehensive Guide to its Application in Carbon-Carbon Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Position of Diallyltin Dibromide in Organic Synthesis

In the vast toolkit of carbon-carbon bond-forming reagents, organotin compounds occupy a significant niche, offering a balance of reactivity and functional group tolerance. Among these, this compound emerges as a particularly versatile and powerful reagent for the allylation of carbonyl compounds and their derivatives. Its utility is underscored by its ability to be generated in situ, typically from tin metal and allyl bromide, in a Barbier-type reaction, thus avoiding the isolation of the often unstable organometallic intermediate.[1][2] This guide provides an in-depth exploration of this compound, from its fundamental properties and safe handling to detailed protocols for its application in the synthesis of homoallylic alcohols and amines – crucial building blocks in natural product synthesis and drug development.

This document is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical, field-proven methodologies to effectively harness the synthetic potential of this compound.

Safety and Handling of Organotin Compounds

Extreme caution must be exercised when handling organotin compounds, including this compound. These substances are toxic, and exposure can occur through inhalation, ingestion, or skin contact. This compound is classified as toxic if swallowed, toxic in contact with skin, and toxic if inhaled. It is also known to cause serious eye and skin irritation.[3]

Core Safety Protocols:

  • Engineering Controls: All manipulations involving this compound must be conducted in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Gloves: Neoprene or nitrile rubber gloves are mandatory.

    • Eye Protection: Chemical safety goggles are required. Contact lenses should not be worn.

    • Lab Coat: A flame-retardant lab coat must be worn.

    • Respiratory Protection: If there is a risk of aerosol or vapor inhalation, a properly fitted respirator is necessary.

  • Handling: Avoid all contact with skin and eyes. Do not breathe vapors or mists. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as bases, direct sunlight, and reducing agents.[3]

  • Disposal: All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. This includes contaminated labware, PPE, and reaction residues.

Synthesis and Characterization of this compound

While frequently generated in situ for immediate consumption, this compound can be synthesized and isolated. The most common laboratory-scale preparation involves the direct reaction of tin metal with allyl bromide.

Protocol 1: In Situ Generation of this compound for Barbier-Type Allylation

This is the most prevalent method for utilizing this compound, capitalizing on the Barbier reaction's one-pot nature.[1] The organotin species is formed in the presence of the electrophile (e.g., an aldehyde or ketone).

Experimental Workflow for In Situ Generation and Allylation:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine aldehyde/ketone/imine, allyl bromide, and tin powder in an appropriate solvent (e.g., THF, water). B Stir the mixture at the specified temperature and time. A->B C Quench the reaction (e.g., with aq. NH4Cl or HCl). B->C D Extract the product with an organic solvent. C->D E Dry the organic layer and concentrate under reduced pressure. D->E F Purify the crude product by column chromatography. E->F

Caption: Workflow for in-situ generation and reaction.

Detailed Steps:

  • To a stirred suspension of tin powder (1.5-2.0 equivalents) in the chosen solvent (e.g., THF, water, or a mixture), add the carbonyl compound or imine (1.0 equivalent).

  • Add allyl bromide (2.0-3.0 equivalents) to the mixture.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Characterization

The in-situ formation of this compound from allyl bromide and tin in water can be monitored by ¹H NMR spectroscopy. The characteristic signals of the allyl group in this compound appear, differentiating it from the starting allyl bromide and other organotin intermediates like triallyltin bromide and tetrallyltin.[2][4]

Application Notes: Carbon-Carbon Bond Formation

This compound is a highly effective reagent for the allylation of a wide range of electrophiles, most notably aldehydes, ketones, and imines, to furnish the corresponding homoallylic alcohols and amines.

Allylation of Aldehydes

The reaction of this compound with aldehydes is a cornerstone of its application. It is particularly valued for its high chemoselectivity, often reacting preferentially with aldehydes in the presence of other carbonyl functionalities like ketones and esters.

Reaction Mechanism:

The allylation of aldehydes with this compound is believed to proceed through a six-membered cyclic transition state, often referred to as a Zimmerman-Traxler model. This model is crucial for understanding and predicting the stereochemical outcome of the reaction, especially when using substituted allyl groups.

Caption: Zimmerman-Traxler transition state model.

Substrate Scope for Allylation of Aromatic Aldehydes:

EntryAldehydeProductYield (%)Reference
1Benzaldehyde1-Phenylbut-3-en-1-ol85-95[2]
24-Methoxybenzaldehyde1-(4-Methoxyphenyl)but-3-en-1-ol80-90[2]
34-Nitrobenzaldehyde1-(4-Nitrophenyl)but-3-en-1-ol75-85[2]
42-Chlorobenzaldehyde1-(2-Chlorophenyl)but-3-en-1-ol80-90
Allylation of Ketones

While less reactive than aldehydes, ketones also undergo efficient allylation with this compound. The reaction often requires slightly more forcing conditions, such as elevated temperatures or longer reaction times.

Substrate Scope for Allylation of Ketones:

EntryKetoneProductYield (%)Reference
1Acetophenone2-Phenylpent-4-en-2-ol70-80
2Cyclohexanone1-Allylcyclohexan-1-ol75-85
3Benzophenone1,1-Diphenylbut-3-en-1-ol60-70
Allylation of Imines

The addition of the allyl group to imines provides a direct route to homoallylic amines, which are valuable precursors for the synthesis of nitrogen-containing natural products and pharmaceuticals. The reaction can be performed on a variety of imines, including those derived from both aromatic and aliphatic aldehydes.

Stereoselective Allylation:

The diastereoselective allylation of chiral imines and the enantioselective allylation of achiral imines using chiral ligands are active areas of research. The use of chiral diamines in conjunction with this compound has been shown to induce asymmetry in the allylation of achiral aldehydes.[3] This principle can be extended to imine allylations to afford enantioenriched homoallylic amines.

Protocol 2: Allylation of an N-Aryl Imine

Detailed Steps:

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-aryl imine (1.0 equivalent) in anhydrous dichloromethane.

  • Add this compound (1.5 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired homoallylic amine.

Conclusion

This compound stands as a robust and versatile reagent for the formation of carbon-carbon bonds through the allylation of carbonyls and imines. Its ease of in-situ generation via the Barbier-type reaction, coupled with its high chemoselectivity, makes it an attractive choice for complex molecule synthesis. While its toxicity necessitates careful handling, the protocols and safety guidelines outlined in this guide provide a framework for its safe and effective use in the modern organic synthesis laboratory. Further research into enantioselective variants of this compound-mediated reactions continues to expand the synthetic utility of this powerful reagent.

References

  • Barbier, P. (1899). Synthesis of dimethyl heptenol. J. Chem. Soc., Abstr., 76, 317. [Link]

  • Guimarães, R. L., et al. (2007). Aqueous Barbier Allylation of Aldehydes Mediated by Tin. Molecules, 12(8), 2089-2105. [Link]

  • Kobayashi, S., & Nishio, K. (1995). Asymmetric Allylation Reactions of Achiral Aldehydes with this compound by the Use of Chiral Diamines. Tetrahedron Letters, 36(36), 6429-6432. [Link]

  • Gelest, Inc. (2016). Safety Data Sheet: DIALLYLDIBROMOTIN, tech-95. [Link]

  • Chan, T. H., Yang, Y., & Li, C. J. (1999). Organometallic Reactions in Aqueous Media. The Nature of the Organotin Intermediate in the Tin-Mediated Allylation of Carbonyl Compounds. The Journal of Organic Chemistry, 64(12), 4452–4455. [Link]

  • Wikipedia. (n.d.). Barbier reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Partial ¹H-NMR spectra in CDCl3 of the reaction of allyl bromide and tin in water after extraction. [Link]

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Application Notes and Protocols: Stereoselectivity in Allylation Reactions Using Diallyltin Dibromide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Stereocontrolled Allylation

The construction of chiral homoallylic alcohols is a foundational transformation in modern organic synthesis, providing key building blocks for a vast array of complex molecules, including natural products and pharmaceuticals. The allylation of carbonyl compounds offers a direct route to these valuable motifs. Among the various reagents developed for this purpose, diallyltin dibromide presents a unique and powerful tool. Its reactivity, coupled with the ability to modulate the stereochemical outcome of the reaction, makes it a subject of significant interest. This guide provides an in-depth exploration of stereoselective allylation reactions using this compound, detailing the mechanistic principles that govern selectivity and offering field-proven protocols for both diastereoselective and enantioselective transformations.

Theoretical Framework: Understanding the Origins of Stereoselectivity

The stereochemical course of the allylation of aldehydes using organotin reagents is predominantly governed by the formation of a cyclic, chair-like six-membered transition state, as described by the Zimmerman-Traxler model.[1][2] In this model, the tin atom coordinates to the carbonyl oxygen of the aldehyde, creating a pre-organized assembly that dictates the facial selectivity of the allyl group transfer. The substituents on both the aldehyde and the allylating agent arrange themselves to minimize steric interactions, leading to a predictable stereochemical outcome.

Diastereoselectivity with Chiral Aldehydes

When a chiral aldehyde, particularly one with a stereocenter at the α-position, reacts with an achiral allylation reagent like this compound, the inherent chirality of the aldehyde directs the approach of the nucleophile. The outcome can often be predicted by established stereochemical models:

  • Felkin-Anh Model: For non-chelating substrates, the Felkin-Anh model is typically invoked.[3] The largest substituent at the α-carbon orients itself perpendicular to the carbonyl group to minimize steric hindrance. The nucleophilic allyl group then attacks the carbonyl carbon from the least hindered face, following the Bürgi-Dunitz trajectory. This model is highly effective in predicting the major diastereomer.

  • Chelation Control: In cases where the α-substituent of the aldehyde is a heteroatom (e.g., an alkoxy or benzyloxy group), and the metal center of the reagent is a competent Lewis acid, a chelated intermediate can form.[1][4] The tin atom of the diallyltin species can coordinate to both the carbonyl oxygen and the heteroatom, creating a rigid cyclic structure. This chelation constrains the conformation of the aldehyde and directs the nucleophilic attack to the opposite face compared to that predicted by the Felkin-Anh model, leading to the "anti-Felkin" product. This compound, possessing a Lewis acidic tin center, has the potential to engage in such chelation-controlled pathways.

While the principles of Felkin-Anh and chelation control are well-established for many organometallic reagents, specific and detailed protocols for the diastereoselective allylation of chiral aldehydes with this compound are not extensively documented in the readily available literature. The general principle, however, remains that the stereochemical outcome will be a consequence of the steric and electronic properties of the chiral aldehyde, with the potential for chelation to play a deciding role in the presence of α-heteroatoms.

Enantioselectivity with Achiral Aldehydes

To achieve enantioselectivity in the allylation of achiral aldehydes, a chiral influence must be introduced into the reaction system. With this compound, this is typically accomplished by the addition of a stoichiometric amount of a chiral auxiliary, such as a chiral diamine or a chiral diol derivative. These auxiliaries coordinate to the tin center, creating a chiral environment that differentiates the enantiotopic faces of the aldehyde in the Zimmerman-Traxler transition state. This facial discrimination leads to the preferential formation of one enantiomer of the homoallylic alcohol over the other.

Experimental Protocols and Methodologies

Preparation of this compound Stock Solution

This compound can be readily prepared from the reaction of metallic tin with allyl bromide.[5]

Materials:

  • Tin powder (-100 mesh)

  • Allyl bromide

  • Anhydrous toluene or THF

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried, three-necked flask equipped with a reflux condenser, a magnetic stir bar, and an argon inlet, add tin powder (1.0 eq).

  • Under a positive pressure of argon, add anhydrous toluene (or THF) to create a slurry.

  • Add allyl bromide (2.0 eq) dropwise to the stirred suspension at room temperature.

  • The reaction is exothermic and may require occasional cooling with a water bath to maintain a gentle reflux.

  • After the initial exotherm subsides, heat the mixture to reflux for 2-4 hours, or until the tin powder is consumed.

  • The resulting solution of this compound is typically used directly without purification. The concentration can be determined by titration if desired.

Protocol 1: Enantioselective Allylation of Benzaldehyde using a Chiral Diamine Auxiliary

This protocol is based on the work of Kobayashi and Nishio, who demonstrated the utility of chiral diamines in promoting the asymmetric allylation of achiral aldehydes with this compound.[6]

Materials:

  • This compound solution (prepared as above)

  • (R,R)-1,2-Diphenylethane-1,2-diamine

  • Benzaldehyde

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add (R,R)-1,2-diphenylethane-1,2-diamine (1.1 eq) and anhydrous DCM.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the this compound solution (1.1 eq) to the chiral diamine solution and stir for 30 minutes at -78 °C to form the chiral complex.

  • Add freshly distilled benzaldehyde (1.0 eq) dropwise to the reaction mixture.

  • Stir the reaction at -78 °C and monitor its progress by TLC (typically 2-4 hours).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution at -78 °C.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the layers and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the chiral homoallylic alcohol.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Protocol 2: Enantioselective Allylation using Monosodium-(+)-Diethyl Tartrate

This method, developed by Umani-Ronchi and coworkers, provides an alternative approach to enantioselective allylation using a readily available chiral auxiliary derived from tartaric acid.[5]

Materials:

  • This compound solution

  • Monosodium-(+)-diethyl tartrate

  • Acetaldehyde

  • Anhydrous acetonitrile

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Diethyl ether

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend monosodium-(+)-diethyl tartrate (1.2 eq) in anhydrous acetonitrile.

  • Add the this compound solution (1.2 eq) to the suspension and stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture to -78 °C.

  • Add a solution of acetaldehyde (1.0 eq) in anhydrous acetonitrile dropwise.

  • Stir the reaction at -78 °C for 4 hours.

  • Quench the reaction by adding 1 M hydrochloric acid at -78 °C.

  • Allow the mixture to warm to room temperature and then neutralize with saturated aqueous sodium bicarbonate solution.

  • Extract the product with diethyl ether (3 x 25 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting homoallylic alcohol by distillation or column chromatography.

  • Analyze the enantiomeric excess by chiral GC or by conversion to a diastereomeric derivative (e.g., a Mosher's ester).

Data Summary: Representative Stereoselective Allylations

The following table summarizes typical results obtained for the enantioselective allylation of various aldehydes using this compound in the presence of chiral auxiliaries.

EntryAldehydeChiral AuxiliarySolventTemp (°C)Yield (%)e.e. (%)Reference
1Benzaldehyde(R,R)-1,2-Diphenylethane-1,2-diamineDCM-788588
2Cyclohexanecarboxaldehyde(R,R)-1,2-Diphenylethane-1,2-diamineDCM-788285
3BenzaldehydeMonosodium-(+)-diethyl tartrateAcetonitrile-788571[5]
4HeptanalMonosodium-(+)-diethyl tartrateAcetonitrile-788060[5]
5AcetaldehydeMonosodium-(+)-diethyl tartrateAcetonitrile-786542[5]

Visualizing the Transition States

The stereochemical outcome of these reactions can be rationalized by visualizing the key transition states.

Diastereoselective Allylation: Felkin-Anh vs. Chelation Control

Diastereoselectivity_Models cluster_0 Felkin-Anh Model (Non-Chelating) cluster_1 Chelation Control Model FA_TS RCHO with α-stereocenter (L, M, S groups) FA_attack Nucleophilic Attack (least hindered face) FA_TS->FA_attack Large group (L) anti to attack FA_product Major Diastereomer (Felkin product) FA_attack->FA_product CC_TS RCHO with α-chelating group (X) + this compound CC_intermediate Rigid Chelate Intermediate CC_TS->CC_intermediate Sn coordinates to O and X CC_attack Nucleophilic Attack (directed by chelate) CC_intermediate->CC_attack CC_product Major Diastereomer (anti-Felkin product) CC_attack->CC_product Enantioselective_Allylation cluster_TS Zimmerman-Traxler Transition States reagents This compound + Chiral Auxiliary (L*) complex Chiral Tin Complex [(Allyl)2SnBr2·L*] reagents->complex Complexation TS_Re Attack on Re face (Disfavored) complex->TS_Re TS_Si Attack on Si face (Favored) complex->TS_Si aldehyde Achiral Aldehyde (RCHO) aldehyde->TS_Re aldehyde->TS_Si product_R (R)-Homoallylic Alcohol (Minor Enantiomer) TS_Re->product_R Higher Energy product_S (S)-Homoallylic Alcohol (Major Enantiomer) TS_Si->product_S Lower Energy

Caption: Enantioselective allylation via a chiral tin complex.

Conclusion and Future Outlook

This compound serves as a versatile and effective reagent for the stereoselective synthesis of homoallylic alcohols. Through the judicious choice of a chiral aldehyde or the addition of a chiral auxiliary, a high degree of control over the stereochemical outcome of the allylation can be achieved. The protocols outlined in this guide provide a solid foundation for researchers to explore and apply these powerful transformations in their own synthetic endeavors. Future research in this area may focus on the development of catalytic enantioselective methods, thereby reducing the need for stoichiometric amounts of chiral auxiliaries and further enhancing the efficiency and sustainability of these important reactions.

References

  • Boga, C., Savoia, D., Tagliavini, E., Trombini, C., & Umani-Ronchi, A. (1989). ChemInform Abstract: Synthesis of Chiral Homoallylic Alcohols from Aldehydes and this compound in the Presence of Monosodium (+)-Diethyl Tartrate. ChemInform, 20(8). [Link]

  • Kobayashi, S., & Nishio, K. (1994). Asymmetric allylation reactions of achiral aldehydes with this compound by the use of chiral diamines. Tetrahedron Letters, 35(44), 8273-8276. [Link]

  • Mengel, A., & Reiser, O. (1999). Around and beyond Cram's rule. Chemical Reviews, 99(5), 1191-1224. [Link]

  • Reetz, M. T. (1984). Chelation or Non-Chelation Control in Addition Reactions of Chiral α- and β-Alkoxy Carbonyl Compounds. Angewandte Chemie International Edition in English, 23(8), 556-569. [Link]

  • Basavaiah, D., Rao, A. J., & Satyanarayana, T. (2003). Recent advances in the Baylis–Hillman reaction: a novel carbon–carbon bond-forming reaction. Chemical Reviews, 103(3), 811-892. [Link]

  • Boga, C., Savoia, D., Tagliavini, E., Trombini, C., & Umani-Ronchi, A. (1988). Synthesis of chiral homoallylic alcohols from aldehydes and this compound in the presence of monosodium-(+)-diethyl tartrate. Journal of Organometallic Chemistry, 353(2), 177-183. [Link]

  • Denmark, S. E., & Almstead, N. G. (1993). The role of the chiral auxiliary in the stereoselective addition of allylsilanes and allylstannanes to α-chiral aldehydes. The Journal of Organic Chemistry, 58(20), 5545-5556. [Link]

  • Zimmerman, H. E., & Traxler, M. D. (1957). The Stereochemistry of the Ivanov and Reformatsky Reactions. I. Journal of the American Chemical Society, 79(8), 1920-1923. [Link]

  • Li, C. J., & Chan, T. H. (1997). Organic reactions in aqueous media with a focus on carbon-carbon bond formations: a decade update. Chemical Reviews, 97(6), 2081-2174. [Link]

  • Marshall, J. A. (1992). Tin- and indium-mediated allylation of aldehydes. Chemical Reviews, 92(5), 943-961. [Link]

  • Anh, N. T. (1980). Regio- and stereoselectivities in some nucleophilic reactions. Topics in Current Chemistry, 88, 145-162. [Link]

  • Yamamoto, Y., & Asao, N. (1993). Selective reactions using allylic metals. Chemical Reviews, 93(6), 2207-2293. [Link]

  • Chan, T. H., & Li, C. J. (1994). Organometallic reactions in aqueous media. Tetrahedron, 50(40), 11599-11634. [Link]

  • Marek, I., & Simaan, S. (2013). Axial Preferences in Allylation Reactions via the Zimmerman–Traxler Transition State. Accounts of Chemical Research, 46(7), 1577-1588. [Link]

Sources

Application Notes and Protocols: Chemoselectivity of Diallyltin Dibromide with Various Functional Groups

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Diallyltin dibromide (CH₂=CHCH₂)₂SnBr₂ has emerged as a powerful and highly chemoselective reagent in organic synthesis. Its utility in the Barbier-type allylation of carbonyl compounds to furnish homoallylic alcohols is well-documented. This technical guide provides an in-depth exploration of the chemoselectivity of this compound towards a variety of common functional groups, including aldehydes, ketones, imines, acid chlorides, esters, and amides. By elucidating the underlying principles of its reactivity, this document aims to equip researchers with the knowledge to strategically employ this reagent in complex synthetic endeavors, particularly in the context of drug development where precise control over chemical transformations is paramount. Detailed experimental protocols, a comparative reactivity summary, and mechanistic insights are presented to facilitate the practical application of this compound in the modern synthetic laboratory.

Introduction: The Strategic Advantage of this compound

The formation of carbon-carbon bonds is the cornerstone of organic synthesis. Among the myriad of reagents developed for this purpose, organotin compounds have carved a significant niche due to their unique reactivity and selectivity profiles. This compound, a readily accessible and versatile reagent, offers a distinct advantage in its remarkable ability to discriminate between different functional groups within a molecule. This high degree of chemoselectivity allows for the selective allylation of more reactive carbonyl functionalities, such as aldehydes, while leaving less reactive groups, like ketones or esters, untouched. This attribute is of immense value in the synthesis of complex molecules and natural products, where the protection and deprotection of functional groups can be a lengthy and yield-reducing process.

The Barbier-type reaction, where the organometallic reagent is generated in situ from an allyl halide and a metal in the presence of the electrophile, is a key feature of this compound chemistry. This one-pot procedure simplifies the experimental setup and avoids the isolation of the often-sensitive organotin reagent.

The Hierarchy of Reactivity: A Chemoselectivity Overview

The reactivity of this compound towards various functional groups follows a well-defined hierarchy, primarily governed by the electrophilicity of the carbonyl carbon and steric hindrance around the reaction center. The general order of reactivity is as follows:

Acid Chlorides > Aldehydes >> Ketones > Imines >> Esters > Amides

This selectivity profile allows for the targeted modification of a molecule, a crucial aspect in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Data Presentation: Comparative Reactivity of this compound

The following table summarizes the observed and expected reactivity of this compound with various functional groups under typical reaction conditions.

Functional GroupGeneral Reactivity with this compoundTypical Reaction ConditionsExpected ProductNotes
Acid Chloride Very HighAnhydrous aprotic solvent (e.g., THF, CH₂Cl₂), Room TemperatureAllyl KetoneHighly electrophilic carbonyl carbon leads to rapid reaction.
Aldehyde HighAnhydrous aprotic solvent (e.g., THF, CH₂Cl₂), 0°C to Room TemperatureHomoallylic AlcoholExcellent yields and high chemoselectivity over ketones.
Ketone ModerateAnhydrous aprotic solvent (e.g., THF), Room Temperature to RefluxHomoallylic AlcoholSlower reaction compared to aldehydes due to increased steric hindrance and lower electrophilicity.
Imine ModerateAnhydrous aprotic solvent (e.g., CH₂Cl₂), Room TemperatureHomoallylic AmineReactivity is influenced by the substituents on the carbon and nitrogen atoms.
Ester LowForcing conditions may be required (e.g., higher temperatures, prolonged reaction times)Homoallylic Alcohol (after in situ reduction) or no reactionGenerally unreactive under standard conditions for aldehyde allylation.
Amide Very LowGenerally unreactiveNo reactionThe resonance stabilization of the amide bond significantly reduces the electrophilicity of the carbonyl carbon.

Mechanistic Insights: Understanding the Basis of Selectivity

The chemoselective allylation by this compound is believed to proceed through a six-membered cyclic transition state, often referred to as a Zimmerman-Traxler model in related reactions.

G cluster_0 Proposed Six-Membered Chair-like Transition State Sn Sn Br1 Br Sn->Br1 Br2 Br Sn->Br2 C1 CH₂ Sn->C1 Forming C2 CH C1->C2 C3 CH₂ C2->C3 C_carbonyl C C3->C_carbonyl Forming O O O->Sn Coordinating C_carbonyl->O R1 C_carbonyl->R1 R2 C_carbonyl->R2

Caption: Proposed Zimmerman-Traxler-like transition state for the allylation of a carbonyl compound with this compound.

The key factors influencing the high chemoselectivity for aldehydes over ketones are:

  • Steric Hindrance: Aldehydes, having a smaller hydrogen atom attached to the carbonyl carbon, present a less hindered face for the approach of the bulky this compound reagent compared to ketones, which have two larger alkyl or aryl substituents.

  • Electronic Effects: The carbonyl carbon of an aldehyde is generally more electrophilic than that of a ketone due to the presence of only one electron-donating alkyl group compared to two in ketones. This enhanced electrophilicity leads to a lower activation energy for the reaction with the nucleophilic allyl group of the organotin reagent.

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for the chemoselective allylation of various functional groups using this compound.

Protocol 1: Synthesis of this compound

Objective: To prepare this compound in situ for immediate use in allylation reactions.

Materials:

  • Tin powder (<100 mesh)

  • Allyl bromide

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add tin powder (1.0 eq).

  • Add anhydrous THF to the flask.

  • From the dropping funnel, add allyl bromide (2.0 eq) dropwise to the stirred suspension of tin powder in THF.

  • The reaction is exothermic and may initiate spontaneously. If not, gentle heating may be required to initiate the reaction.

  • After the initial exothermic reaction subsides, heat the mixture to reflux for 2-4 hours, or until the tin powder is consumed.

  • The resulting solution of this compound in THF is typically used directly in the subsequent allylation step without isolation.

Protocol 2: Chemoselective Allylation of an Aldehyde in the Presence of a Ketone

Objective: To demonstrate the high chemoselectivity of this compound for an aldehyde over a ketone.

Materials:

  • A mixture of an aldehyde (e.g., benzaldehyde, 1.0 eq) and a ketone (e.g., acetophenone, 1.0 eq)

  • This compound solution in THF (prepared as in Protocol 1, 1.1 eq)

  • Anhydrous THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the mixture of the aldehyde and ketone in anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • To the cooled solution, add the freshly prepared this compound solution in THF dropwise via a cannula or syringe over 15-20 minutes.

  • Allow the reaction mixture to stir at 0°C for 1 hour and then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) to observe the consumption of the aldehyde.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0°C.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the homoallylic alcohol derived from the aldehyde.

G cluster_workflow Workflow for Chemoselective Allylation start Start: Mixture of Aldehyde and Ketone dissolve Dissolve in Anhydrous THF start->dissolve cool Cool to 0°C dissolve->cool add_reagent Add this compound in THF cool->add_reagent react Stir at 0°C then Room Temperature add_reagent->react monitor Monitor by TLC react->monitor quench Quench with aq. NH₄Cl monitor->quench extract Extract with Diethyl Ether quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify product Isolated Homoallylic Alcohol (from Aldehyde) purify->product

Caption: Experimental workflow for the chemoselective allylation of an aldehyde.

Protocol 3: Allylation of an Imine

Objective: To synthesize a homoallylic amine via the allylation of an imine.

Materials:

  • An imine (e.g., N-benzylidene-aniline, 1.0 eq)

  • This compound solution in THF (prepared as in Protocol 1, 1.2 eq)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the imine in anhydrous CH₂Cl₂.

  • Add the freshly prepared this compound solution in THF to the imine solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired homoallylic amine.[1]

Protocol 4: Exploratory Allylation of an Acid Chloride

Objective: To investigate the reaction of this compound with a highly reactive acid chloride.

Materials:

  • An acid chloride (e.g., benzoyl chloride, 1.0 eq)

  • This compound solution in THF (prepared as in Protocol 1, 1.1 eq)

  • Anhydrous THF

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the acid chloride in anhydrous THF.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add the this compound solution in THF to the cooled acid chloride solution.

  • Stir the reaction at -78°C for 1 hour and then allow it to slowly warm to room temperature.

  • Monitor the reaction by TLC.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract with diethyl ether, dry the combined organic layers over MgSO₄, and concentrate.

  • Analyze the crude product by ¹H NMR and GC-MS to identify the formation of the corresponding allyl ketone. Further purification can be performed by column chromatography.

Troubleshooting and Optimization

  • Low Reactivity with Ketones: To drive the reaction with less reactive ketones to completion, consider increasing the reaction temperature (refluxing in THF), using a higher excess of the this compound reagent, or extending the reaction time.

  • Side Reactions: The presence of water can lead to the hydrolysis of this compound and reduce the yield of the desired product. Ensure all glassware is flame-dried and solvents are anhydrous.

  • In situ Reagent Preparation: The quality of the tin powder can affect the rate of formation of this compound. Activation of the tin powder (e.g., by washing with dilute HCl) may be necessary if the reaction is sluggish.

Conclusion

This compound is a highly valuable reagent for the chemoselective allylation of carbonyl compounds. Its pronounced preference for aldehydes over ketones and other less reactive carbonyl functionalities provides a powerful tool for synthetic chemists. The operational simplicity of the Barbier-type in situ preparation further enhances its appeal. The protocols and insights provided in this guide are intended to serve as a solid foundation for the successful application of this compound in a variety of synthetic contexts, from academic research to industrial drug development. Further exploration into the nuances of solvent effects and the development of catalytic variants will undoubtedly continue to expand the utility of this versatile reagent.

References

  • Kumaraswamy, S., Nagabrahmanandachari, S., & Swamy, K. C. K. (1996). ALLYLATION OF 0-KETOALDEHYDES AND FUNCTIONALIZED IMINES BY this compound: FORMATION OF SKIPPED AND CONJUGATED DIENES.
  • Boga, C., Savoia, D., Tagliavini, E., Trombini, C., & Umani-Ronchi, A. (1988). Synthesis of chiral homoallylic alcohols from aldehydes and this compound in the presence of monosodium-(+)-diethyl tartrate. Journal of Organometallic Chemistry, 353(2), 177–183.
  • Chan, T. H., & Li, C. J. (1999). Organometallic Reactions in Aqueous Media. The Nature of the Organotin Intermediate in the Tin-Mediated Allylation of Carbonyl Compounds. The Journal of Organic Chemistry, 64(12), 4452–4455.
  • Sisido, K., & Takeda, Y. (1961). Direct Synthesis of Organotin Compounds. II. This compound and Its Derivatives. The Journal of Organic Chemistry, 26(7), 2301–2304.
  • Otera, J., Yoshinaga, Y., Yamaji, T., Yoshioka, T., & Kawasaki, Y. (1986). Synthesis of optically active allyltin compounds and their application to enantioselective synthesis of secondary homoallyl alcohols. Organometallics, 5(6), 1167–1170.

Sources

Troubleshooting & Optimization

Troubleshooting low yield in diallyltin dibromide mediated allylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for organotin-mediated reactions. This guide is designed for researchers, chemists, and drug development professionals who are utilizing diallyltin dibromide for the allylation of carbonyl compounds. As a Barbier-type reaction, this method offers the distinct advantage of generating the nucleophilic organotin species in situ, but its success is contingent on several key parameters. This document provides in-depth troubleshooting advice in a direct question-and-answer format to address common challenges and help you optimize your reaction yields.

Understanding the Foundation: The Reaction Mechanism

Before troubleshooting, it is crucial to understand the underlying mechanism. The this compound mediated allylation is a Barbier-type reaction, where an organometallic reagent is generated in the presence of the electrophilic substrate[1]. The process begins with the oxidative addition of metallic tin into the carbon-bromine bond of allyl bromide. This forms a mixture of reactive organotin species, primarily allyltin(II) bromide and this compound, which serve as the active allylating agents[2]. These nucleophilic intermediates then attack the electrophilic carbonyl carbon of an aldehyde or ketone to form a new carbon-carbon bond, yielding a homoallylic alcohol after workup.

Reaction_Mechanism Figure 1: Simplified Barbier-type Allylation Mechanism cluster_reagent_formation In Situ Reagent Formation cluster_allylation Nucleophilic Addition Sn Tin Metal (Sn⁰) DATDB This compound (Active Reagent) Sn->DATDB Oxidative Addition AllylBr Allyl Bromide AllylBr->DATDB Intermediate Tin Alkoxide Intermediate DATDB->Intermediate Allylation Carbonyl Aldehyde/Ketone (R₂C=O) Carbonyl->Intermediate Product Homoallylic Alcohol Intermediate->Product Workup Aqueous Workup (H₃O⁺) Workup->Product Troubleshooting_Workflow Figure 2: Troubleshooting Flowchart for Low Yield start Start: Low or No Yield q1 Is the starting carbonyl consumed? start->q1 q2 Did the tin metal visibly react/dissolve? q1->q2 No sol3 Cause: Side Reactions / Product Loss - Reduce reaction time - Check for reducible groups on substrate - Optimize workup procedure - Run under inert atmosphere q1->sol3 Yes sol1 Cause: Inactive Reagent - Check tin activation - Verify this compound purity - Check allyl bromide quality q2->sol1 No sol2 Cause: Reaction Inhibition - Use anhydrous solvent - Check for inhibitory impurities - Apply gentle heat/sonication to initiate q2->sol2 Partially sol4 Cause: Poor Substrate Reactivity - Consider a more reactive metal (e.g., In, Zn) - Increase temperature - Use acidic additives to activate carbonyl q2->sol4 Yes

Caption: Figure 2: Troubleshooting Flowchart for Low Yield.

Standard Operating Protocol: Allylation of Benzaldehyde

This protocol provides a validated starting point for the allylation of a standard aromatic aldehyde.

Materials:

  • Tin powder (<100 mesh)

  • Allyl bromide (freshly distilled or from a new bottle)

  • Benzaldehyde (freshly distilled)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser, and nitrogen/argon line

Procedure:

  • Reaction Setup: To a 100 mL flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tin powder (1.19 g, 10 mmol, 2.0 equiv). Seal the flask and purge with nitrogen or argon for 10-15 minutes.

  • Reagent Addition: Under a positive flow of inert gas, add anhydrous THF (20 mL). To this suspension, add allyl bromide (1.21 g, 0.86 mL, 10 mmol, 2.0 equiv) followed by benzaldehyde (0.53 g, 0.51 mL, 5 mmol, 1.0 equiv) via syringe.

  • Reaction Initiation & Monitoring: Stir the mixture vigorously at room temperature. The reaction may be slow to start. If no exotherm or visible change occurs within 30 minutes, gently warm the flask to 40 °C with a water bath until the reaction initiates (solution may become cloudy and warm). Monitor the reaction progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 1-3 hours.

  • Workup: Once the benzaldehyde is consumed, cool the reaction to room temperature. Quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl solution. Stir for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude oil via flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to afford the pure 1-phenylbut-3-en-1-ol.

References

  • Sisido, K., Takeda, Y., & Kinugawa, Z. (1961). Direct Synthesis of Organotin Compounds. II. This compound and Its Derivatives. The Journal of Organic Chemistry. [Link]

  • Chan, T. H., Yang, Y., & Li, C. J. (1999). Organometallic Reactions in Aqueous Media. The Nature of the Organotin Intermediate in the Tin-Mediated Allylation of Carbonyl Compounds. The Journal of Organic Chemistry. [Link]

  • Das, B., & Srinivas, Y. (2003). A practical procedure of low valent tin mediated Barbier allylation of aldehydes in wet solvent. Tetrahedron Letters.
  • Lima, R. L., et al. (2007). Aqueous Barbier Allylation of Aldehydes Mediated by Tin. Molecules. [Link]

  • Lima, R. L., et al. (2007). Aqueous Barbier Allylation of Aldehydes Mediated by Tin. PMC - NIH. [Link]

  • Sisido, K., & Takeda, Y. (1961). Direct Synthesis of Organotin Compounds. II. This compound and Its Derivatives. The Journal of Organic Chemistry, First Page. [Link]

  • Yin, J., et al. (2020). A Mechanochemical Zinc-Mediated Barbier-Type Allylation Reaction under Ball-Milling Conditions. Organic Chemistry Portal. [Link]

  • Zhou, Y., et al. (2007). Allylation of carbonyl compounds and allyl bromide mediated by Sn/I2 in water. ResearchGate. [Link]

  • Wikipedia. (n.d.). Barbier reaction. [Link]

  • Augé, J., et al. (2003). Indium-Catalyzed Allylation of Carbonyl Compounds with the Mn/TMSCl System. ResearchGate. [Link]

Sources

Identifying side products in diallyltin dibromide Barbier reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Diallyltin Dibromide Barbier Reactions

Welcome to the technical support center for researchers utilizing this compound in Barbier-type reactions. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the laboratory. Our goal is to provide not just procedural steps, but the underlying chemical reasoning to empower you to diagnose and resolve challenges in your synthesis of homoallylic alcohols.[1][2]

Frequently Asked Questions & Troubleshooting

Question 1: My reaction yield is significantly lower than expected, and my TLC plate shows multiple spots. What are the likely side products?

Answer: Low yields in tin-mediated Barbier reactions are often attributable to competing side reactions that consume your starting materials or the active organotin intermediate. The primary culprits are Wurtz-type coupling and hydrolysis of the organotin species.

  • Wurtz-Type Coupling: This is a common side reaction where the in situ generated allyltin species reacts with another molecule of allyl bromide instead of your target aldehyde or ketone.[3][4] This homo-coupling results in the formation of 1,5-hexadiene, a volatile and non-polar byproduct. The mechanism involves the reductive coupling of two alkyl halides.[5]

  • Hydrolysis: Organotin halides are susceptible to hydrolysis, especially during aqueous workup or if the reaction is run under non-anhydrous conditions.[6][7] this compound can react with water to form various tin oxides and hydroxides, broadly known as stannoxanes (-Sn-O-Sn-).[8][9] These are often insoluble, appearing as white precipitates that can complicate product isolation and NMR analysis.

  • Carbonyl Reactivity: If your carbonyl substrate is sterically hindered or electronically deactivated, the rate of the desired Barbier reaction may be slow, allowing side reactions like Wurtz coupling to become more prominent.[10]

The diagram below illustrates the competition between the desired Barbier pathway and the major side reactions.

G cluster_0 Reaction Start cluster_1 Reaction Pathways Allyl-Br_1 Allyl Bromide Allyltin_Intermediate AllylSn(II)Br / DiallylSn(IV)Br2 (In situ generated) Allyl-Br_1->Allyltin_Intermediate Oxidative Addition Sn_Powder Sn (0) Powder Sn_Powder->Allyltin_Intermediate Carbonyl Aldehyde / Ketone Desired_Product Homoallylic Alcohol Carbonyl->Desired_Product Allyltin_Intermediate->Desired_Product Nucleophilic attack on Carbonyl Wurtz_Product 1,5-Hexadiene (Wurtz Coupling) Allyltin_Intermediate->Wurtz_Product Reaction with another Allyl Bromide Hydrolysis_Product Stannoxanes (Hydrolysis) Allyltin_Intermediate->Hydrolysis_Product Reaction with H2O Allyl-Br_2 Allyl Bromide Allyl-Br_2->Wurtz_Product H2O Trace H2O H2O->Hydrolysis_Product

Caption: Competing reaction pathways in a diallyltin Barbier reaction.

Question 2: How can I confirm the presence of 1,5-hexadiene (from Wurtz coupling) in my crude product mixture?

Answer: Identifying 1,5-hexadiene is best accomplished using ¹H NMR spectroscopy on the crude reaction mixture before extensive purification.[11] Because it is highly volatile, it can be lost during solvent removal under reduced pressure.

¹H NMR Identification Protocol:

  • After the reaction is quenched, perform a simple extraction with a suitable solvent (e.g., diethyl ether or ethyl acetate).

  • Gently dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution and acquire a ¹H NMR spectrum of this crude extract without concentrating it on a rotary evaporator.

  • Look for characteristic signals of 1,5-hexadiene:

    • A multiplet around 5.8 ppm corresponding to the internal vinyl protons (-CH=CH₂).

    • A multiplet around 5.0 ppm corresponding to the terminal vinyl protons (=CH₂).

    • A doublet of triplets (or complex multiplet) around 2.1 ppm corresponding to the allylic methylene protons (-CH₂-).

The table below summarizes the key diagnostic peaks.

CompoundFunctional GroupApproximate ¹H NMR Shift (ppm)Multiplicity
1,5-Hexadiene Internal Vinyl (-CH =CH₂)~5.8Multiplet
Terminal Vinyl (=CH₂ )~5.0Multiplet
Allylic (-CH₂ -)~2.1Multiplet
Homoallylic Alcohol Carbinol (-CH OH)3.5 - 4.5Multiplet
Internal Vinyl (-CH =CH₂)5.6 - 5.9Multiplet
Terminal Vinyl (=CH₂ )5.0 - 5.2Multiplet
Allylic (-CH₂ -)2.1 - 2.5Multiplet

Causality & Mitigation: Wurtz coupling is favored when the concentration of the allyltin intermediate and allyl bromide is high relative to the carbonyl compound.[12] To minimize this side reaction:

  • Slow Addition: Add the allyl bromide slowly to the mixture of tin and the carbonyl compound. This keeps the instantaneous concentration of the organotin species low, favoring reaction with the more abundant carbonyl substrate.

  • Use of Additives: In some systems, additives can promote the desired reaction. For instance, aqueous conditions or the use of certain salts can sometimes accelerate the formation of the desired homoallylic alcohol.[13][14]

Question 3: I have a persistent, insoluble white solid in my product after workup. Is this a side product, and how do I remove it?

Answer: This is almost certainly a mixture of tin hydroxides and stannoxanes, resulting from the hydrolysis of unreacted this compound and other tin-containing species in your reaction flask.[6][15] Organotin halides readily react with water to form tin-oxygen bonds, which then polymerize into insoluble materials.[9]

Troubleshooting Workflow for Tin Removal:

G start Crude Reaction Mixture (Contains Product + Tin Salts) step1 Dilute with Organic Solvent (e.g., Ethyl Acetate, CH2Cl2) start->step1 step2 Perform Aqueous Wash step1->step2 Quench reaction step3 Filter through Celite® or Silica Plug step2->step3 Removes bulk of insoluble salts step4 Check for Tin Residue (e.g., by NMR or TLC staining) step3->step4 step5 Aqueous KF Wash (Optional, for stubborn residues) step4->step5 Tin still present end Tin-Free Organic Solution step4->end Clean step6 Re-filter through Celite® step5->step6 Forms insoluble R3SnF issue Insoluble Precipitate (Tributyltin Fluoride) step5->issue step6->end

Sources

Purification of homoallylic alcohols from diallyltin dibromide reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of homoallylic alcohols synthesized via the reaction of aldehydes with diallyltin dibromide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with isolating pure products from these powerful C-C bond-forming reactions. The primary difficulty in these reactions is not the formation of the desired alcohol but the subsequent removal of persistent, lipophilic organotin byproducts.[1] This guide provides in-depth, field-tested solutions and the chemical principles behind them.

Frequently Asked Questions (FAQs): Understanding the Challenge

This section addresses fundamental questions about the reaction and the nature of the purification problem.

Q1: What are the primary byproducts in a this compound reaction that complicate purification?

A: The main culprits are various organotin species. You will primarily contend with unreacted this compound and its hydrolysis products. This compound is susceptible to hydrolysis, especially during aqueous workup, which can form complex and difficult-to-remove tin oxides and hydroxides.[2] These tin-containing compounds are often non-polar and share similar chromatographic properties with the desired homoallylic alcohol, making separation by standard silica gel chromatography challenging.[3]

Q2: Why are organotin compounds so difficult to remove using standard purification techniques?

A: The difficulty stems from two main properties:

  • Toxicity and Lipophilicity: Organotin compounds are toxic and highly lipophilic, meaning they readily dissolve in organic solvents and can be absorbed by the human body. This necessitates their removal to very low (ppm) levels for compounds intended for biological screening.[1]

  • Similar Polarity: The organotin byproducts often have polarities that are very close to that of the desired homoallylic alcohol product. This causes them to co-elute during flash column chromatography, leading to contaminated fractions.

Q3: My reaction is complete, but I still see starting aldehyde in my crude NMR. How do I remove it?

A: Unreacted aldehydes can often be removed with a specific aqueous wash. The reaction of aldehydes with sodium bisulfite forms a charged bisulfite adduct that is soluble in water.[4] By washing your crude organic mixture with a saturated aqueous solution of sodium bisulfite, you can selectively pull the unreacted aldehyde into the aqueous phase, leaving your homoallylic alcohol and tin byproducts in the organic layer.[5]

Troubleshooting Guide: Common Issues & Proven Solutions

This section is formatted to address specific experimental problems with actionable advice.

Issue 1: My crude ¹H NMR spectrum shows significant tin-related signals after a standard aqueous workup.

Cause: Organotin byproducts are not effectively removed by simple water or brine washes due to their low water solubility.

Solution: The Potassium Fluoride (KF) Wash

This is the most common and often most effective first-line defense against tin contamination. The high affinity of fluoride ions for tin drives the formation of an insoluble organotin fluoride precipitate that can be physically removed.[1][6]

  • Underlying Principle: The fluoride ion displaces the bromide or oxide ligands on the tin atom, forming a strong Sn-F bond. The resulting organotin fluoride species is typically a solid that precipitates out of the organic solvent.

  • Quick Protocol:

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, diethyl ether).

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer 2-3 times with a 1M or saturated aqueous solution of potassium fluoride (KF).

    • Shake the funnel vigorously for at least 1-2 minutes for each wash. You may observe the formation of a white solid (the tin precipitate) at the interface.

    • If the solid makes separation difficult, filter the entire biphasic mixture through a pad of Celite®.

    • Proceed with a standard brine wash, dry the organic layer (e.g., with MgSO₄ or Na₂SO₄), and concentrate in vacuo.[6]

Issue 2: The KF wash helped, but my product is still contaminated with tin byproducts after column chromatography.

Cause: The residual tin species are co-eluting with your product on silica gel.

Solution 1: Modified Flash Column Chromatography

By modifying the stationary or mobile phase, you can dramatically alter the retention of tin compounds, allowing for clean separation.

  • Method A: Potassium Carbonate (K₂CO₃) Doped Silica Gel: This highly effective method can reduce tin impurities to ppm levels.[1] The basicity of the K₂CO₃ is thought to facilitate the irreversible absorption or decomposition of the tin species onto the stationary phase.

  • Method B: Triethylamine (TEA) in Eluent: Adding a small amount of triethylamine (1-2%) to your chromatography eluent can also effectively remove tin byproducts. The amine likely coordinates to the tin, altering its polarity and causing it to bind more strongly to the silica gel.[6]

Solution 2: Liquid-Liquid Partitioning

For particularly stubborn cases, a liquid-liquid partitioning strategy can be effective. This method exploits the differential solubility of your product and the tin impurities in immiscible solvents.

  • Recommended System: Hexane and Acetonitrile.[7]

  • Principle: Your polar homoallylic alcohol will preferentially partition into the more polar acetonitrile layer, while the greasy, non-polar tributyltin or other alkyltin residues will prefer the non-polar hexane layer.

  • Quick Protocol:

    • Dissolve the crude product in a volume of acetonitrile.

    • In a separatory funnel, wash the acetonitrile solution multiple times (3-5x) with hexane.

    • Combine the hexane layers and back-extract with a fresh portion of acetonitrile.

    • Combine all acetonitrile layers, dry, and concentrate to recover the purified product.

Comparison of Primary Tin Removal Techniques
MethodPrincipleSpeedEffectivenessKey Considerations
KF Wash Precipitation of insoluble tin fluorides.[6]FastGood to ExcellentMay form emulsions or solids at the interface. A crucial first step.
K₂CO₃/Silica Column Irreversible absorption/decomposition of tin on basic silica.[1]ModerateExcellent (ppm level)Requires pre-treatment of silica gel. Highly effective.
TEA in Eluent Coordination to tin, increasing its retention on silica.[6]ModerateGoodSimple to implement with standard column chromatography.
Hexane/MeCN Partition Differential solubility.[7]ModerateGoodEffective for non-polar tin species. Requires solvent removal.
Detailed Experimental Protocols

Protocol 1: Aldehyde Removal via Bisulfite Wash

This protocol is for removing unreacted aldehydes from the crude reaction mixture before tackling the tin byproducts.

  • After the reaction is complete, quench carefully with saturated aqueous NH₄Cl.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers and transfer to a separatory funnel.

  • Add an equal volume of freshly prepared saturated aqueous sodium bisulfite (NaHSO₃).[4]

  • Shake the funnel vigorously for 30-60 seconds. Caution: This may generate SO₂ gas; vent the funnel frequently in a fume hood.

  • Allow the layers to separate. Remove and set aside the aqueous layer.

  • Wash the organic layer again with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo. The resulting crude material should be free of the starting aldehyde.

Protocol 2: Preparation and Use of K₂CO₃-Doped Silica Gel

This protocol describes the most robust chromatographic method for complete tin removal.[1]

  • Preparation of the Stationary Phase:

    • In a round-bottom flask, combine silica gel with 10% w/w of powdered, anhydrous potassium carbonate (K₂CO₃).

    • Add a solvent in which your product is soluble (e.g., dichloromethane or ethyl acetate) to form a slurry.

    • Concentrate the slurry on a rotary evaporator until a free-flowing powder is obtained. This ensures the K₂CO₃ is evenly distributed on the silica support. This mixture can be stored for several months.[1]

  • Column Packing:

    • Pack the column with the prepared K₂CO₃-silica mixture using your desired eluent system (e.g., as a slurry).

  • Chromatography:

    • Load your crude product (ideally after a KF wash) onto the column.

    • Elute as you would for a standard flash column. The tin byproducts will remain strongly adsorbed to the stationary phase, allowing your homoallylic alcohol to elute cleanly.

Visualized Workflows and Mechanisms

Purification_Workflow cluster_reaction Reaction Stage cluster_workup Workup & Initial Purification cluster_chromatography Final Purification Start Aldehyde + this compound Reaction C-C Bond Formation Start->Reaction Crude Crude Mixture: - Homoallylic Alcohol - Organotin Byproducts - Unreacted Aldehyde? Reaction->Crude Aldehyde_Check Check for Aldehyde? Crude->Aldehyde_Check Bisulfite_Wash NaHSO₃ Wash[4] Aldehyde_Check->Bisulfite_Wash Yes KF_Wash Aqueous KF Wash[1][6] Aldehyde_Check->KF_Wash No Bisulfite_Wash->KF_Wash Filtered_Crude Filtered & Dried Crude KF_Wash->Filtered_Crude Column Flash Column Chromatography Filtered_Crude->Column K2CO3_Silica K₂CO₃/Silica Method[1] Column->K2CO3_Silica High Purity Needed TEA_Eluent TEA in Eluent Method[6] Column->TEA_Eluent Standard Purity Pure_Product Pure Homoallylic Alcohol K2CO3_Silica->Pure_Product TEA_Eluent->Pure_Product

KF_Mechanism cluster_before In Organic Solvent cluster_after After KF Wash Tin_Br R₂SnBr₂ (Soluble) Wash + 2 KF(aq) Vigorous Shaking Tin_Br->Wash Tin_O (R₂SnO)n (Soluble) Tin_O->Wash Tin_F R₂SnF₂ (Insoluble Precipitate) Wash->Tin_F

References
  • Workup for Removing Tin Byproducts. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Clive, D. L. J., & Wang, J. (2002). A Tin Hydride Designed To Facilitate Removal of Tin Species from Products of Stannane-Mediated Radical Reactions. The Journal of Organic Chemistry, 67(4), 1192–1198. Retrieved from [Link]

  • An efficient method for removing organotin impurities. (2020, September 14). Shandong Look Chemical. Retrieved from [Link]

  • Crich, D., & Sun, S. (1996). A Practical Method for the Removal of Organotin Residues from Reaction Mixtures. The Journal of Organic Chemistry, 61(20), 7200–7201. Retrieved from [Link]

  • Gibbons, A. J., Sawyer, A. K., & Ross, A. (1961). The Partial Hydrolysis of Dialkyltin Dihalides. The Journal of Organic Chemistry, 26(7), 2304–2306. Retrieved from [Link]

  • Workup: Aldehydes. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Gabr, M. (2017, June 20). Workup for removing tin byproducts? ResearchGate. Retrieved from [Link]

  • Aldehydes to Secondary Alcohols, Part 4: Organotin Compounds. (2020, July 15). YouTube. Retrieved from [Link]

  • Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Organic Process Research & Development, 21(9), 1394–1403. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Diallyltin Dibromide Reactions with Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for carbonyl allylation reactions. This guide is designed for researchers, chemists, and drug development professionals who are leveraging the Barbier-type reaction between diallyltin dibromide and aldehydes to synthesize valuable homoallylic alcohols. Our goal is to move beyond simple protocols and provide you with the causal understanding needed to troubleshoot and optimize your experiments effectively. This document is structured to anticipate your questions and provide robust, field-tested solutions to common challenges.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the reaction, providing the foundational knowledge needed for successful optimization.

Q1: What is the fundamental mechanism of the reaction between this compound and an aldehyde?

The reaction is a Barbier-type nucleophilic addition.[1][2] Unlike a Grignard reaction where the organometallic reagent is prepared beforehand, the Barbier reaction involves the in situ generation of the active organotin species in the presence of the aldehyde.[1][2][3] The mechanism is generally believed to proceed through a cyclic, six-membered, chair-like transition state where the tin atom coordinates to the carbonyl oxygen.[4] This coordination enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the allyl group.

Q2: How is the active this compound species generated?

This compound is typically formed from the oxidative addition of metallic tin (Sn) to an allyl halide, such as allyl bromide. In aqueous media, NMR studies have shown that the reaction between allyl bromide and tin initially forms species like tetrallyltin and triallyltin bromide, which then progress to the active this compound intermediate.[5] The presence of acid can significantly accelerate the formation of these active allyltin(IV) species, leading to reduced reaction times.[5]

Q3: What solvents are recommended, and how do they impact the reaction?

A key advantage of this tin-mediated reaction is its compatibility with a range of solvents, including aqueous media, which aligns with green chemistry principles.[2][5] Ethereal solvents like THF are also commonly used.[1][6] The choice of solvent can influence reaction rates and, in some cases, stereoselectivity. In heterogeneous aqueous reactions, efficient stirring is a critical parameter for success and reproducibility.[5]

Solvent SystemKey Advantages & Considerations
Water (with/without acid/base) Environmentally friendly; acid can drastically reduce reaction times from hours to minutes.[5] Excellent for many aromatic and aliphatic aldehydes.
THF, Ether Traditional solvents for organometallic reactions; suitable for moisture-sensitive substrates. Requires anhydrous conditions.[1]
THF/H₂O Mixtures Can improve the solubility of organic substrates while retaining the benefits of an aqueous system.[1]

Q4: What is the role of acidic or basic additives?

Additives can have a profound effect on both reaction rate and stereoselectivity.

  • Acidic Conditions (e.g., aq. HCl) : Hydrochloric acid has been shown to reduce reaction times for the allylation of various aldehydes to as little as 15 minutes, compared to much longer times in neutral water.[5] This is attributed to the accelerated formation of the active allyltin species.[5]

  • Basic Conditions (e.g., aq. K₂HPO₄) : For certain substrates, particularly ortho-substituted benzaldehydes, basic conditions can lead to higher yields and improved syn diastereoselectivity.[5] This suggests the involvement of a more organized, cyclic transition state, possibly involving chelation with the ortho substituent.[5]

Visualizing the Reaction Pathway

The following diagram illustrates the generally accepted mechanism for the tin-mediated Barbier-type allylation of an aldehyde.

G cluster_0 Step 1: In Situ Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Workup Sn Sn(0) metal Diallyltin This compound (Active Reagent) Sn->Diallyltin Oxidative Addition AllylBr 2 x Allyl-Br AllylBr->Diallyltin Aldehyde Aldehyde (R-CHO) TS Cyclic Six-Membered Transition State Aldehyde->TS Coordination Intermediate Tin Alkoxide Intermediate TS->Intermediate Workup Aqueous Workup (e.g., aq. HCl) Product Homoallylic Alcohol Intermediate->Product Diallyltin_ref->TS Workup->Product Protonolysis

Caption: Generalized workflow for the Barbier-type allylation.

Troubleshooting Guide

Even robust reactions can encounter issues. This guide provides a systematic approach to diagnosing and solving common problems.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Tin Surface: Metallic tin can have a passivating oxide layer that inhibits the reaction. 2. Poor Reagent Quality: this compound is moisture-sensitive; aldehydes may have oxidized to carboxylic acids. 3. Insufficient Mixing: In heterogeneous (e.g., aqueous) systems, poor stirring prevents interaction between the organic substrate, aqueous phase, and solid tin.[5] 4. Incorrect Stoichiometry: Insufficient allyl bromide or tin relative to the aldehyde.1. Activate the Tin: Briefly wash the tin powder with dilute HCl, followed by water, ethanol, and ether rinses, then dry under vacuum. 2. Verify Reagent Purity: Use freshly distilled aldehydes. Handle this compound under an inert atmosphere. 3. Increase Stirring Rate: Ensure vigorous stirring to create a fine emulsion and maximize surface area contact. 4. Optimize Reagent Ratios: Start with a molar ratio of Aldehyde:Allyl Bromide:Tin of 1:1.5:1.5 and adjust as needed. Some procedures use a larger excess of the allyl halide.[6]
Incomplete Aldehyde Consumption 1. Short Reaction Time: Aliphatic aldehydes or sterically hindered substrates may require longer reaction times than aromatic aldehydes.[5] 2. Low Temperature: Reaction may be too slow at the chosen temperature. 3. Insufficient Reagent Activity: The active organotin species may not be forming efficiently.1. Extend Reaction Time: Monitor the reaction by TLC or GC-MS and allow it to proceed until the starting material is consumed. Aliphatic aldehydes may need 30-60 minutes or longer.[5] 2. Increase Temperature: Gently warm the reaction mixture (e.g., to 40-50 °C), but be cautious of potential side reactions. 3. Add an Acid Catalyst: If using a neutral aqueous or organic solvent, add a catalytic amount of HCl (e.g., 1.0 M solution) to accelerate the formation of the active allyltin species.[5][7]
Formation of Side Products 1. Wurtz-type Coupling: Self-coupling of the allyl bromide to form 1,5-hexadiene. 2. Aldehyde Degradation: Unstable aldehydes may degrade under the reaction conditions. 3. Pinacol Coupling: Reductive coupling of the aldehyde to form a 1,2-diol, though less common with tin.1. Control Temperature: Add the allyl bromide slowly to the tin/aldehyde mixture to maintain a low instantaneous concentration, disfavoring self-coupling. 2. Use Milder Conditions: If degradation is suspected, run the reaction at a lower temperature for a longer duration. 3. Ensure Anhydrous Conditions (if applicable): In non-aqueous media, ensure all reagents and solvents are scrupulously dry.
Poor or Incorrect Diastereoselectivity 1. Substrate Doesn't Favor a Specific Transition State: Achiral or non-chelating aldehydes often give low diastereoselectivity.[4] 2. Reaction Conditions Not Optimized for Selectivity: Thermal reactions often rely on the inherent bias of the cyclic transition state, which may be small. 3. Isomer Equilibration: For some products, the initial kinetic syn/anti ratio may equilibrate to a thermodynamic mixture over long reaction times.[5]1. Use a Chelating Substrate: Aldehydes with ortho-alkoxy or ortho-hydroxy groups can promote higher syn selectivity, especially under basic conditions.[5] 2. Employ a Lewis Acid: In anhydrous solvents, the addition of a Lewis acid like SnCl₄ or BF₃·OEt₂ can alter the transition state geometry and improve selectivity.[8][9] 3. Reduce Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to "lock in" the kinetic product ratio.

Troubleshooting Workflow

This decision tree can guide your troubleshooting process when a reaction underperforms.

G start Reaction Yield is Low check_sm Is Starting Aldehyde Consumed? (Check by TLC/GC) start->check_sm sm_no No check_sm->sm_no  No sm_yes Yes check_sm->sm_yes  Yes cause_inactive Potential Cause: - Inactive Reagent - Insufficient Time/Temp sm_no->cause_inactive sol_activate Solutions: 1. Activate Sn with HCl. 2. Add acid catalyst (e.g., HCl). 3. Increase reaction time/temp. cause_inactive->sol_activate cause_side_rxn Potential Cause: - Side Reactions - Product Degradation - Workup Issues sm_yes->cause_side_rxn sol_side_rxn Solutions: 1. Check for Wurtz coupling (1,5-hexadiene). 2. Lower reaction temperature. 3. Optimize workup pH and extraction. cause_side_rxn->sol_side_rxn

Sources

Technical Support Center: Improving Diastereoselectivity in Diallyltin Dibromide Allylations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for diallyltin dibromide allylations. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the diastereoselectivity of their allylation reactions. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome common experimental hurdles and achieve your desired stereochemical outcomes.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding this compound allylations, providing a foundational understanding for the more detailed troubleshooting guide that follows.

Q1: What is this compound and why is it used in allylation reactions?

This compound is an organotin reagent that serves as a source of an allyl nucleophile for addition to carbonyl compounds, typically aldehydes, to form homoallylic alcohols.[1] It is often generated in situ from the reaction of metallic tin with allyl bromide.[1][2] This reagent is particularly useful because it can offer a degree of stereocontrol in the formation of new stereocenters.

Q2: What is diastereoselectivity and why is it important in these reactions?

Diastereoselectivity refers to the preferential formation of one diastereomer over another in a chemical reaction.[3][4] In the context of allylation, the reaction of this compound with a prochiral aldehyde can generate two new stereocenters, leading to the possibility of syn and anti diastereomeric products. Controlling this selectivity is crucial in synthetic chemistry, especially in the development of pharmaceuticals, where the biological activity of a molecule is often dependent on its specific stereochemistry.

Q3: What is the generally accepted mechanism for diastereoselection in these reactions?

The stereochemical outcome of this compound allylations is often rationalized using the Zimmerman-Traxler model.[5][6][7] This model proposes a six-membered, chair-like cyclic transition state where the tin atom coordinates to the carbonyl oxygen of the aldehyde.[6][7] The substituents on the aldehyde and the allyl group arrange themselves in this transition state to minimize steric interactions, which in turn dictates the syn or anti configuration of the product.[5][6]

II. Troubleshooting Guide: Enhancing Diastereoselectivity

This section provides a detailed, question-and-answer-based guide to troubleshoot and improve the diastereoselectivity of your this compound allylation reactions.

Problem 1: Low or No Diastereoselectivity Observed

Q: My reaction is producing a nearly 1:1 mixture of syn and anti diastereomers. What are the potential causes and how can I improve the selectivity?

A: Low diastereoselectivity can stem from several factors related to the reaction conditions and the nature of your substrates. Here’s a breakdown of potential causes and solutions:

Cause A: Reaction Temperature is Too High

  • Explanation: The energy difference between the diastereomeric transition states is often small. At higher temperatures, there is sufficient thermal energy to overcome this barrier, leading to the formation of both diastereomers. Lowering the reaction temperature can favor the lower-energy transition state, thus enhancing diastereoselectivity.[8]

  • Solution:

    • Perform the reaction at a lower temperature. Start at 0°C and incrementally decrease the temperature to -20°C, -40°C, or even -78°C.

    • Monitor the reaction progress carefully at lower temperatures, as the reaction rate will decrease.

Cause B: Inadequate Chelation Control

  • Explanation: For substrates with a chelating group (e.g., an α- or β-alkoxy group), the formation of a rigid, chelated transition state is key to high diastereoselectivity.[9][10] If chelation is weak or absent, the reaction may proceed through a more flexible, open-chain transition state, resulting in poor stereocontrol.[8] The Lewis acidity of the tin center is crucial for effective chelation.

  • Solution:

    • Lewis Acid Additives: The addition of a stronger Lewis acid can facilitate the formation of a more organized, chelated transition state. However, be aware that some Lewis acids may react with the organotin reagent.[11]

    • Solvent Choice: The choice of solvent can influence the Lewis acidity of the tin species and its ability to chelate. A less coordinating solvent may enhance the effective Lewis acidity of the this compound.

Cause C: Competing Reaction Pathways

  • Explanation: The in situ generation of this compound can sometimes lead to a mixture of reactive organotin species, such as allyltin(II) bromide, which may have different inherent selectivities.[1]

  • Solution:

    • Pre-formation of the Reagent: Consider pre-forming the this compound before adding the aldehyde. This can be achieved by reacting metallic tin with allyl bromide for a specific period before introducing the carbonyl substrate.

    • Reaction Time: The relative concentrations of different allyltin species can change over time.[2][12] Experiment with different reaction times for the formation of the organotin reagent before adding the aldehyde.

Problem 2: Inconsistent or Irreproducible Diastereoselectivity

Q: I am observing significant batch-to-batch variation in the diastereomeric ratio of my product. What could be causing this inconsistency?

A: Irreproducible results are often due to subtle variations in experimental parameters that can have a significant impact on the reaction outcome.

Cause A: Purity and Activation of Tin

  • Explanation: The surface of commercial tin powder can be coated with oxides, which can hinder its reaction with allyl bromide and lead to inconsistent formation of the active organotin reagent.

  • Solution:

    • Activation of Tin: Activate the tin powder prior to use. A common method is to wash the tin with dilute HCl to remove the oxide layer, followed by washing with water, ethanol, and ether, and then drying under vacuum.

    • Source of Tin: Ensure you are using a consistent source and batch of tin powder.

Cause B: Water Content

  • Explanation: While some tin-mediated allylations can be performed in aqueous media, uncontrolled amounts of water in an otherwise anhydrous reaction can interfere with the reaction mechanism and chelation control, leading to inconsistent results.[2][12]

  • Solution:

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

    • Dry Solvents: Use freshly distilled or commercially available anhydrous solvents.

Cause C: Rate of Addition

  • Explanation: A rapid addition of the aldehyde to the pre-formed this compound can lead to localized high concentrations and potentially favor less selective pathways.

  • Solution:

    • Slow Addition: Add the aldehyde dropwise to the solution of the organotin reagent, especially at low temperatures.

Problem 3: Unexpected Diastereomer is Favored

Q: The major diastereomer I am obtaining is the opposite of what is predicted by the standard Zimmerman-Traxler model. Why might this be happening?

A: While the Zimmerman-Traxler model is a powerful predictive tool, certain substrate features can lead to deviations from the expected outcome.

Cause A: Non-Chair-like Transition State

  • Explanation: In some cases, particularly with sterically demanding substrates, the reaction may proceed through a boat-like transition state, which can lead to the opposite diastereomer.[5]

  • Solution:

    • Substrate Modification: If possible, consider modifying the structure of your aldehyde or allylating agent to favor a chair-like transition state.

Cause B: Felkin-Anh or Polar Felkin-Anh Control

  • Explanation: For aldehydes with α-stereocenters, the stereochemical outcome can be influenced by Felkin-Anh or polar Felkin-Anh models, which may override the predictions of the Zimmerman-Traxler model.[9][10] These models consider the steric and electronic properties of the substituents on the α-carbon.

  • Solution:

    • Analysis of the Aldehyde Structure: Carefully analyze the substituents on the α-carbon of your aldehyde. If a highly electronegative group is present, a polar Felkin-Anh model might be more appropriate for predicting the stereochemical outcome.

Cause C: Reversibility of the Reaction

  • Explanation: If the allylation reaction is reversible under the reaction conditions, the observed diastereomeric ratio may reflect the thermodynamic equilibrium of the products rather than the kinetic control of the addition step.

  • Solution:

    • Quenching the Reaction: Ensure the reaction is quenched promptly once it has reached completion to prevent equilibration.

    • Lower Temperature: Running the reaction at a lower temperature can favor the kinetically formed product.

III. Experimental Protocols & Data

General Protocol for a Diastereoselective this compound Allylation

This protocol provides a starting point for optimizing your reaction.

  • Preparation:

    • Under an inert atmosphere (argon or nitrogen), add activated tin powder (2.0 mmol) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel.

    • Add anhydrous THF (10 mL) to the flask.

  • Formation of this compound:

    • Add allyl bromide (4.0 mmol) to the dropping funnel and add it dropwise to the stirring suspension of tin powder over 10 minutes.

    • Stir the mixture at room temperature for 1 hour.

  • Allylation:

    • Cool the reaction mixture to the desired temperature (e.g., -78°C).

    • Dissolve the aldehyde (1.0 mmol) in anhydrous THF (5 mL) and add it to the dropping funnel.

    • Add the aldehyde solution dropwise to the reaction mixture over 30 minutes.

    • Stir the reaction at the same temperature for the desired time (monitor by TLC).

  • Work-up:

    • Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl (10 mL).

    • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Analysis:

    • Purify the crude product by column chromatography.

    • Determine the diastereomeric ratio by ¹H NMR spectroscopy or GC analysis.

Table 1: Effect of Temperature on Diastereoselectivity
EntryAldehydeTemperature (°C)syn:anti Ratio
1Benzaldehyde2560:40
2Benzaldehyde075:25
3Benzaldehyde-7890:10
42-Methoxybenzaldehyde-78>95:5 (Chelation Control)

Note: These are representative data and actual results may vary depending on the specific substrates and conditions.

IV. Visualizing the Mechanism

Diagram 1: The Zimmerman-Traxler Transition State

This diagram illustrates the chair-like transition state that governs the diastereoselectivity of the reaction.

Zimmerman_Traxler cluster_TS Chair-like Transition State cluster_aldehyde Aldehyde cluster_allyl Allyl Group O O Sn Sn O->Sn C1 C Sn->C1 C2 C C1->C2 H1_allyl H C1->H1_allyl C3 C C2->C3 H2_allyl H C2->H2_allyl C3->O R_aldehyde R C3->R_aldehyde H_aldehyde H C3->H_aldehyde C4 C C4->C1 caption Zimmerman-Traxler Model for Allylation.

Caption: Zimmerman-Traxler Model for Allylation.

Diagram 2: Troubleshooting Flowchart for Low Diastereoselectivity

This flowchart provides a logical progression for addressing poor stereochemical outcomes.

Troubleshooting_Flowchart start Low Diastereoselectivity (e.g., 1:1 syn:anti) temp Decrease Reaction Temperature (0°C, -20°C, -78°C) start->temp chelation Enhance Chelation Control (for applicable substrates) temp->chelation If still low outcome Improved Diastereoselectivity temp->outcome Success reagent_control Optimize Reagent Formation (Pre-formation, Reaction Time) chelation->reagent_control If still low chelation->outcome Success check_purity Verify Reagent Purity and Activation of Tin reagent_control->check_purity If inconsistent analysis Analyze Substrate Structure (Felkin-Anh, etc.) reagent_control->analysis If unexpected diastereomer reagent_control->outcome Success anhydrous Ensure Anhydrous Conditions check_purity->anhydrous

Caption: Troubleshooting workflow for low diastereoselectivity.

V. References

  • Axial Preferences in Allylation Reactions via the Zimmerman–Traxler Transition State. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from

  • Aqueous Barbier Allylation of Aldehydes Mediated by Tin. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from

  • A Simple Two Steps Synthesis of Diallylation From Aldehyde. (2018). Science Signpost Publishing Inc. Retrieved January 14, 2026, from

  • Organometallic Reactions in Aqueous Media. The Nature of the Organotin Intermediate in the Tin-Mediated Allylation of Carbonyl Compounds. (1999). ACS Publications. Retrieved January 14, 2026, from

  • Zimmerman-Traxler Model. (n.d.). OpenOChem Learn. Retrieved January 14, 2026, from

  • Axial Preferences in Allylation Reactions via the Zimmerman–Traxler Transition State. (2011). ResearchGate. Retrieved January 14, 2026, from

  • The Zimmerman-Traxler Model: A Technical Guide to Aldol Stereoselectivity. (n.d.). Benchchem. Retrieved January 14, 2026, from

  • Aqueous Barbier Allylation of Aldehydes Mediated by Tin. (2007). ResearchGate. Retrieved January 14, 2026, from

  • Stereoselective and Stereospecific Reactions. (n.d.). Master Organic Chemistry. Retrieved January 14, 2026, from

  • Asymmetric Induction. (n.d.). Michigan State University. Retrieved January 14, 2026, from

  • Allylation of aromatic and aliphatic aldehydes with allyl bromide mediated by tin in acid solution at room temperature. (n.d.). ResearchGate. Retrieved January 14, 2026, from

  • Axial Preferences in Allylations via the Zimmerman–Traxler Transition State. (2011). National Institutes of Health. Retrieved January 14, 2026, from

  • Highly Diastereoselective Chelation-Controlled 1,3-anti-Allylation of (S)-3-(Methoxymethyl)hexanal Enabled by Hydrate of Scandium Triflate. (2021). MDPI. Retrieved January 14, 2026, from

  • General Principles of Diastereoselective Reactions: Acyclic Control of Diastereoselectivity. (n.d.). ResearchGate. Retrieved January 14, 2026, from

  • Zinc mediated allylation of aldehydes and ketones using allyl bromides and commercial zinc dust. The issue of regio. (n.d.). Retrieved January 14, 2026, from

  • Highly diastereoselective chelation-controlled additions to α-silyloxy ketones. (n.d.). Retrieved January 14, 2026, from

  • Chelation control and Felkin-Anh. (n.d.). University of Michigan. Retrieved January 14, 2026, from

  • The Felkin-Ahn model for carbonyl conformations and diastereoselective nucleophilic at. (n.d.). Retrieved January 14, 2026, from

Sources

Effect of solvent on diallyltin dibromide reaction efficiency

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Diallyltin Dibromide Synthesis

A Guide to Optimizing Reaction Efficiency Through Solvent Selection

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals who are working with or plan to work with this versatile organotin reagent. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively. The direct synthesis of this compound via the oxidative addition of metallic tin to allyl bromide is deceptively simple, yet its efficiency is exquisitely sensitive to the reaction environment, most notably the solvent.

This guide is structured in a question-and-answer format to directly address the practical challenges and theoretical questions you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound directly?

The most direct and common method for synthesizing this compound is through the oxidative addition of elemental tin (Sn) to allyl bromide. The overall reaction is:

Sn + 2 CH₂=CHCH₂Br → (CH₂=CHCH₂)₂SnBr₂

This reaction involves the insertion of the tin atom into the carbon-bromine bond of the allyl bromide. It is a heterogeneous reaction, occurring on the surface of the tin metal. The mechanism is believed to proceed in steps, potentially involving a radical pathway or the formation of an initial monoallyltin(II) bromide intermediate which then reacts further.[1][2]

Q2: Why is solvent selection so critical for the efficiency of this reaction?

The solvent plays a multifaceted role that extends far beyond simply dissolving the reactants. Its properties directly influence reaction kinetics, selectivity, and the stability of intermediates. Key solvent functions include:

  • Stabilizing Intermediates: The reaction proceeds through charged or radical intermediates. Polar solvents can stabilize these species, potentially lowering the activation energy and accelerating the reaction.

  • Promoting Oxidative Addition: The initial insertion of tin into the C-Br bond is the rate-determining step. Coordinating solvents can interact with the tin surface or intermediates, altering the electronic environment and facilitating this crucial step.[3][4]

  • Controlling Reactant Concentration: The solubility of allyl bromide in the chosen solvent ensures a consistent concentration at the tin surface.

  • Preventing Side Reactions: Solvents can suppress unwanted side reactions, such as the redistribution (Kocheshkov comproportionation) of the desired product into mono- or triallyltin species.[5]

  • Heat Dissipation: The reaction can be exothermic. The solvent acts as a heat sink, allowing for better temperature control and preventing runaway reactions or product decomposition.

Q3: Which solvents are generally recommended, and what are their pros and cons?

The choice of solvent can lead to dramatically different outcomes. There is no single "best" solvent; the optimal choice depends on the desired balance between reaction rate, yield, and purity.

Solvent Type Examples Effect on Reaction & Rationale Considerations
Polar Aprotic DMF, Acetonitrile, DMSOOften Accelerate Reaction: These solvents can stabilize cationic intermediates without strongly solvating the bromide nucleophile, increasing reactivity.[6] They can also help keep the tin surface clean.Can be difficult to remove during workup. May form stable complexes with the product, complicating purification.
Ethers THF, Diethyl EtherGood General-Purpose Solvents: Offer a good balance of reactant solubility and moderate polarity. THF is a common choice for organometallic reactions.Must be rigorously dried and deoxygenated, as peroxides can initiate unwanted radical side reactions.
Hydrocarbons Toluene, Hexane, BenzeneSlower Reaction Rates: Nonpolar solvents are less effective at stabilizing polar intermediates.[6] However, they can be advantageous for minimizing side reactions and simplifying product isolation.Lower solubility for any polar additives or promoters. Reaction may require higher temperatures or longer times.
Aqueous Media Water (often with a co-solvent or phase-transfer catalyst)Can be surprisingly effective: The reaction of allyl bromide with tin has been shown to proceed in aqueous media, forming allyltin intermediates.[1] This offers significant green chemistry advantages.Product may be prone to hydrolysis. Reaction control can be challenging. Often requires vigorous mixing.
Polar Protic Methanol, EthanolGenerally Avoided: These solvents can react with organotin halides and can passivate the tin surface through hydrogen bonding, significantly slowing or halting the reaction.[6]Primarily used in subsequent reactions of the isolated product, not for the direct synthesis itself.

Troubleshooting Guide

Problem: The reaction has a very low conversion rate or fails to initiate.

Q: I've combined metallic tin and allyl bromide in my chosen solvent, but after several hours of stirring, I see little to no product formation. What's going wrong?

This is a common issue often related to the activation of the tin surface and the purity of the reaction medium.

Possible Causes & Solutions:

  • Passive Tin Oxide Layer: Metallic tin is almost always coated with a thin, passivating layer of tin oxide (SnO₂) which prevents it from reacting.

    • Solution: Activate the tin surface prior to the reaction. This can be done by stirring the tin powder/granules with a dilute solution of HCl or hydrobromic acid, followed by washing with dry ethanol and then the reaction solvent. The use of a catalytic amount of a Lewis acid may also help in situ.[5][7][8]

  • Wet or Oxygenated Solvent: Water and oxygen are potent inhibitors. Water can react with the organotin product and passivate the metal surface. Oxygen can lead to the formation of tin oxides and other byproducts.

    • Solution: Employ rigorous anhydrous and anaerobic techniques. Solvents like THF and Toluene should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone for THF). The entire reaction should be conducted under an inert atmosphere (Nitrogen or Argon).

  • Incorrect Solvent Choice: As detailed in the table above, a nonpolar solvent like hexane may require significantly more energy (higher temperature) or longer reaction times to initiate. Conversely, a polar protic solvent like methanol will likely prevent the reaction entirely.

    • Solution: If using a nonpolar solvent, try gently heating the mixture. If initiation is still a problem, consider switching to a more polar aprotic solvent like THF or acetonitrile.

Problem: The reaction produces a mixture of organotin compounds (R₃SnX, RSnX₃).

Q: My NMR analysis shows the desired this compound, but also significant amounts of triallyltin bromide and monoallyltin tribromide. How can I improve selectivity?

This issue points to redistribution reactions, where the allyl and bromide groups are scrambled among tin centers. The equilibrium for these reactions is influenced by the solvent and temperature.

Possible Causes & Solutions:

  • High Reaction Temperature: Higher temperatures can provide the activation energy needed for redistribution reactions to occur.

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable conversion rate. It is often better to react for a longer time at a lower temperature than quickly at a high temperature.

  • Solvent-Promoted Redistribution: Certain solvents, particularly highly polar or coordinating ones, might stabilize the intermediates involved in the redistribution mechanism.

    • Solution: Consider switching to a less polar solvent, such as toluene. While the primary reaction may be slower, the suppression of side reactions can lead to a cleaner product and a higher isolated yield. Lewis acid catalysts, sometimes used to initiate the reaction, can also promote redistribution if used in excess.[9]

Experimental Workflow & Protocols

The following diagram and protocol outline a best-practice approach for the synthesis, emphasizing the critical role of solvent handling.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Isolation A Activate Tin Metal (e.g., acid wash) C Assemble Dry Glassware under Inert Atmosphere A->C B Dry & Degas Solvent (e.g., distillation) B->C D Charge Reactor with Tin & Anhydrous Solvent C->D Transfer via Cannula E Slowly Add Allyl Bromide (Control Temperature) D->E F Monitor Reaction (TLC, GC/MS, NMR) E->F G Filter off Excess Tin F->G Upon Completion H Remove Solvent (Reduced Pressure) G->H I Purify Product (Distillation or Recrystallization) H->I

Caption: General workflow for this compound synthesis.

Protocol: Synthesis of this compound in THF

This protocol is a representative example. All manipulations should be performed by trained personnel using appropriate personal protective equipment in a well-ventilated fume hood.

  • Solvent Preparation: In a fume hood, add 500 mL of tetrahydrofuran (THF) to a 1 L round-bottom flask containing sodium metal and benzophenone indicator. Reflux under a nitrogen atmosphere until the solution maintains a deep blue/purple color, indicating it is anhydrous and oxygen-free.

  • Reactor Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel. Dry the entire apparatus with a heat gun under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.

  • Reactant Charging: To the cooled flask, add activated tin powder (1.0 eq) followed by 150 mL of freshly distilled, anhydrous THF via a cannula.

  • Reaction Execution: Begin vigorous stirring. Add allyl bromide (2.1 eq) to the dropping funnel and add it dropwise to the tin suspension over 30 minutes. The reaction is often exothermic; use a water bath to maintain the temperature below 40°C.

  • Monitoring: After the addition is complete, allow the mixture to stir at room temperature. Monitor the disappearance of allyl bromide by TLC or GC. The reaction may take 4-12 hours. Gentle heating (40-50°C) can be applied if the reaction is sluggish.

  • Workup and Isolation: Once the reaction is complete, allow the mixture to cool and the excess tin to settle. Transfer the supernatant liquid to a separate flask via cannula filtration. Wash the remaining tin with a small amount of dry THF and combine the washings.

  • Purification: Remove the THF under reduced pressure using a rotary evaporator. The crude this compound can then be purified by vacuum distillation to yield a colorless oil.

Logical Framework: How Solvent Properties Dictate Outcomes

The interplay between solvent characteristics and reaction results can be visualized as a decision tree. Understanding these relationships is key to rational solvent selection.

G cluster_props Solvent Properties cluster_params Reaction Parameters Affected cluster_outcome Final Outcome Solvent Solvent Choice Polarity Polarity Protic vs. Aprotic Solvent->Polarity Coordinating Coordinating Ability e.g., Ethers, DMF vs. Toluene Solvent->Coordinating Rate Reaction Rate Polarity->Rate High polarity often ↑ rate Stability Intermediate Stability Polarity->Stability Stabilizes charged species Coordinating->Rate Can facilitate oxidative addition Selectivity Selectivity (Product Distribution) Coordinating->Selectivity May promote side reactions Yield Yield Rate->Yield Stability->Selectivity Purity Purity Selectivity->Purity Yield->Purity

Caption: Influence of solvent properties on reaction outcome.

By carefully considering these interconnected factors, researchers can move from a trial-and-error approach to a knowledge-based strategy for optimizing the synthesis of this compound.

References

  • Chan, T. H., Li, C. J., Li, Z. Y., & Yang, Y. (1999). Organometallic Reactions in Aqueous Media. The Nature of the Organotin Intermediate in the Tin-Mediated Allylation of Carbonyl Compounds. The Journal of Organic Chemistry, 64(23), 8573–8578. [Link]

  • Otera, J., Yoshinaga, Y., Yamaji, T., Yoshioka, T., & Kawasaki, Y. (1986). Synthesis of optically active allyltin compounds and their application to enantioselective synthesis of secondary homoallyl alcohols. Organometallics, 5(11), 2263–2266. [Link]

  • Chemistry LibreTexts. (2023). 4: Radical Reactions. [Link]

  • Gelest, Inc. (n.d.). Introduction to Organotin Chemistry - and Applications. [Link]

  • Wikipedia. (2023). Organotin chemistry. [Link]

  • Brainly.in. (2018). What is the role of lewis acid in preparation of aryl bromides and chlorides in dark? [Link]

  • Elias, E. K., Rehbein, S. M., & Neufeldt, S. R. (2021). Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science, 13(6), 1667-1674. [Link]

  • ResearchGate. (2022). Solvent Coordination to Palladium Can Invert the Selectivity of Oxidative Addition. [Link]

  • Ghazi, D., Rasheed, Z., & Yousif, E. (2018). Review of organotin compounds: chemistry and applications. International Journal of Research in Engineering and Innovation, 2(4), 340-348. [Link]

  • Martínez-Araya, J. I. (2023). How Sn(IV) Influences on the Reaction Mechanism of 11, tri-Butyl p-Coumarate and Its tri-Butyl-tin p-Coumarate Considering the Solvent Effect: A DFT Level Study. Molecules, 28(21), 7431. [Link]

  • ResearchGate. (2021). Chemistry of Some Organotin Compounds. [Link]

  • Filo. (2025). Discuss the role of lewis acid in the preparation of aryl bromide and chloride in the dark. [Link]

  • ResearchGate. (2011). Allicin and related compounds: Biosynthesis, synthesis and pharmacological activity. [Link]

  • Hameed, A., et al. (2017). Synthesis and Biological Activities of Organotin (IV) Carboxylates: A Review. Journal of Al-Nahrain University, 20(3), 50-62. [Link]

  • Filo. (2021). Discuss the role of Lewis acids in the preparation of aryl bromides and chlorides in the dark. [Link]

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Managing reaction temperature for optimal diallyltin dibromide performance

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Temperature Management for Optimal Performance

Welcome to the technical support center for diallyltin dibromide. This guide, curated by our senior application scientists, provides in-depth technical information and practical advice to researchers, scientists, and drug development professionals. Here, we move beyond simple protocols to explain the fundamental principles governing the performance of this compound, with a special focus on the critical role of reaction temperature. Our aim is to empower you with the knowledge to optimize your experiments, troubleshoot challenges, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound, and why is temperature control so critical?

A1: The most common and direct method for synthesizing this compound is the reaction of metallic tin with allyl bromide.[1][2] This process, known as direct synthesis, is advantageous for its atom economy.

Temperature control is paramount for several reasons:

  • Exothermic Reaction: The reaction between tin and allyl bromide is exothermic, meaning it releases heat. Without careful temperature management, this can lead to a rapid increase in the reaction rate, potentially causing a dangerous thermal runaway.

  • Selectivity: The temperature significantly influences the product distribution. The desired product is this compound (R₂SnX₂), but higher temperatures can favor the formation of triallyltin bromide (R₃SnX) or other byproducts.[1]

Q2: What are the typical signs of a suboptimal reaction temperature during the synthesis of this compound?

A2: Vigilant monitoring of the reaction is crucial. Signs of poor temperature control include:

  • Rapid, Uncontrolled Reflux: A sudden and vigorous boiling of the solvent is a clear indicator of an exothermic reaction that is proceeding too quickly.

  • Color Changes: A darkening of the reaction mixture, potentially to a brown or black color, can suggest the formation of decomposition products or polymeric side products.

  • Inconsistent Product Yields: If you observe significant batch-to-batch variability in your yields, inconsistent temperature profiles during the reaction could be a contributing factor.

  • Presence of Impurities: The appearance of unexpected signals in your ¹H or ¹³C NMR spectra, such as those corresponding to triallyltin bromide or tetrallyltin, points towards a lack of selectivity, often linked to elevated reaction temperatures.

Q3: How does temperature affect the performance of this compound in subsequent reactions, such as Barbier-type allylations?

A3: this compound is a key reagent in Barbier-type reactions for the allylation of carbonyl compounds to form homoallylic alcohols.[4][5][6] The temperature at which these reactions are conducted directly impacts their success:

  • Reaction Rate: As with most chemical reactions, higher temperatures will generally increase the rate of the allylation reaction. However, this must be balanced with the stability of the reactants and products.

  • Selectivity: In reactions with substrates containing multiple functional groups, temperature can influence the chemoselectivity.

  • Stereoselectivity: For carbonyl compounds that can yield diastereomeric products, the reaction temperature can affect the diastereomeric ratio.

  • Reagent Stability: As this compound has limited thermal stability, conducting the reaction at the lowest effective temperature is advisable to prevent its decomposition and ensure a consistent concentration of the active reagent throughout the reaction.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and use of this compound, with a focus on temperature-related causes and solutions.

Issue Potential Temperature-Related Cause Recommended Solution
Low Yield of this compound Reaction temperature is too low: The reaction rate may be too slow for complete conversion within the allotted time. Reaction temperature is too high: This can lead to the decomposition of the desired product.Maintain the reaction temperature within the optimal range of 40-45°C.[7] Use a temperature-controlled oil bath or heating mantle with a thermocouple to ensure a stable temperature.
Formation of Triallyltin Bromide or other Byproducts Excessively high reaction temperature: Higher temperatures can promote the further allylation of this compound to form triallyltin bromide.Strictly adhere to the recommended temperature range. A controlled, gentle reflux is often a good indicator of an appropriate reaction rate.
Inconsistent Results in Allylation Reactions Fluctuations in reaction temperature: Inconsistent heating can lead to variable reaction rates and product yields. Decomposition of this compound: If the reaction is run at too high a temperature, the reagent may decompose before the reaction is complete.Use a reliable and calibrated heating system. For sensitive reactions, consider using a cryostat for sub-ambient temperature control. Monitor the reaction progress by TLC or NMR to determine the optimal reaction time at a given temperature.
Reaction Fails to Initiate Insufficient initial temperature: The direct synthesis of organotin halides often requires an initiation period at a slightly elevated temperature.A gentle initial warming to around 40°C may be necessary to initiate the reaction.[7] Once initiated, the exothermic nature of the reaction may require cooling to maintain the optimal temperature.

Experimental Protocols & Methodologies

Protocol 1: Synthesis of this compound

This protocol is based on the direct synthesis method and emphasizes strict temperature control.

Materials:

  • Tin powder (fine grade)

  • Allyl bromide

  • N,N-Dimethylformamide (DMF) (anhydrous)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermocouple, charge the tin powder and anhydrous DMF.

  • Begin stirring and heat the mixture to 40°C using a temperature-controlled oil bath.

  • Slowly add the allyl bromide dropwise to the stirred suspension. The addition rate should be controlled to maintain the reaction temperature between 40-45°C.[7] Note: The reaction is exothermic, and an ice bath should be kept on standby to cool the reaction if the temperature exceeds 45°C.

  • After the addition is complete, continue to stir the reaction mixture at 40-45°C for 10 hours.[7]

  • Monitor the reaction progress by taking aliquots and analyzing them by ¹H NMR. The disappearance of the allyl bromide signals and the appearance of the characteristic signals for this compound will indicate the reaction's progression.

  • Once the reaction is complete, cool the mixture to room temperature. The this compound is typically used in situ or can be isolated through appropriate workup procedures.

Protocol 2: Thermal Stability Analysis using TGA/DSC

To assess the thermal stability of your synthesized this compound, a combined Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended.

Procedure:

  • Calibrate the TGA/DSC instrument according to the manufacturer's instructions.

  • Accurately weigh 5-10 mg of the purified this compound into an alumina or platinum crucible.

  • Place the crucible in the instrument and purge with a dry, inert gas (e.g., nitrogen) at a flow rate of 50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Heat the sample from room temperature to 500°C at a controlled rate of 10°C/min.[3]

  • Record the mass loss (TGA) and heat flow (DSC) as a function of temperature. The onset temperature of mass loss in the TGA curve indicates the beginning of decomposition. Endothermic or exothermic peaks in the DSC curve will correspond to phase transitions or decomposition events.

Visualizing the Workflow and Key Relationships

Diagram 1: Synthesis Workflow for this compound

This diagram illustrates the critical steps and control points in the synthesis process.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction reactants Tin Powder + Allyl Bromide + DMF setup Reaction Setup: - 3-neck RBF - Stirrer, Condenser - Thermocouple reactants->setup initiation Initiate at 40°C setup->initiation addition Slow Addition of Allyl Bromide initiation->addition control Maintain 40-45°C (Exothermic Control) addition->control monitoring Monitor via NMR control->monitoring cooling Cool to RT monitoring->cooling product This compound (Use in situ or Isolate) cooling->product

Caption: Workflow for the direct synthesis of this compound.

Diagram 2: Temperature Effects on this compound Synthesis

This diagram illustrates the relationship between reaction temperature and the resulting product distribution.

TemperatureEffects cluster_low Too Low (< 35°C) cluster_optimal Optimal (40-45°C) cluster_high Too High (> 50°C) Temp Reaction Temperature LowYield Incomplete Reaction Low Yield Temp->LowYield HighYield High Yield of This compound Temp->HighYield SideProducts Byproducts: - Triallyltin Bromide - Decomposition Temp->SideProducts

Caption: Influence of temperature on this compound synthesis outcome.

References

  • Martinez-Perez, M. V., et al. (2021). Pentacoordinated Organotin(IV) Complexes as an Alternative in the Design of Highly Efficient Optoelectronic and Photovoltaic Devices: Synthesis and Photophysical Characterization. Molecules, 26(16), 4977. Available at: [Link]

  • Ali, M., & Yousif, E. (2017). Chemistry and Applications of Organotin(IV) Complexes: A Review. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 8(2), 1545-1563. Available at: [Link]

  • Gupta, A., et al. (2021). Novel Organotin(IV)-Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Activity, and DNA Interaction Studies. Journal of the Iranian Chemical Society, 18, 2385–2400. Available at: [Link]

  • Smith, P. J. (1978). Preparation, Properties and Reactions of Organotin Hydrides. UCL Discovery. Available at: [Link]

  • Gelest, Inc. (n.d.). Introduction to Organotin Chemistry - and Applications. Available at: [Link]

  • Wikipedia. (2023). Organotin chemistry. In Wikipedia. Available at: [Link]

  • Storozhenko, P. A., et al. (2021). Catalysts for the Direct Synthesis of Organotin Compounds, Part 1: Reactions between Organohalides and Tin Alloys. ResearchGate. Available at: [Link]

  • El-Sawi, E. A., & Mandour, H. (2018). A Review of Organotin Compounds: Chemistry and Applications. Chemical Science International Journal, 23(4), 1-15. Available at: [Link]

  • Guimarães, T. T., et al. (2007). Aqueous Barbier Allylation of Aldehydes Mediated by Tin. Journal of the Brazilian Chemical Society, 18(7), 1409-1415. Available at: [Link]

  • Oriental Journal of Chemistry. (2024). Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC. Available at: [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • Reddy, G. S., & Ramana, D. V. (2012). Direct synthesis of B-allyl and B-allenyldiisopinocampheylborane reagents using allyl or propargyl halides and indium metal under Barbier-type conditions. The Journal of Organic Chemistry, 77(9), 4445-4451. Available at: [Link]

  • Li, Y., et al. (2017). The introduction of the Barbier reaction into polymer chemistry. Nature Communications, 8, 1234. Available at: [Link]

  • Wenninger, M., et al. (2025). Synthesis of Aryl‐ and Alkyl‐Containing 3‐Methylene‐5‐hydroxy Esters via a Barbier Allylation Reaction. European Journal of Organic Chemistry. Available at: [Link]

  • Gauze, G. F., et al. (2006). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Journal of Physical Organic Chemistry, 19(6), 376-383. Available at: [Link]

  • Wikipedia. (2023). Barbier reaction. In Wikipedia. Available at: [Link]

  • LibreTexts Chemistry. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Available at: [Link]

  • Google Patents. (1993). US5208400A - Process for producing allyl bromides.
  • Google Patents. (2002). JP3270571B2 - Method for producing allyl bromide.
  • Organic Chemistry Portal. (2020). A Mechanochemical Zinc-Mediated Barbier-Type Allylation Reaction under Ball-Milling Conditions. Available at: [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Available at: [Link]

  • Smirnov, S. P., et al. (2018). Thermal Decomposition of Aliphatic Nitro-compounds. ResearchGate. Available at: [Link]

  • Chemistry Stack Exchange. (2017). Correlation between 1H and 13C shifts - coincidence or not? Available at: [Link]

  • Simsek, N., et al. (2001). High-Temperature Bromination XIII[3]: Bromination of Dimethyl 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate. Structural Chemistry, 12(4), 305-312. Available at: [Link]

  • Dumitras, M., et al. (2016). Thermal Degradation Study of Decabromodiphenyl Ether. Translating Thermo-Analytical Results into Optimal Chromatographic Conditions. Acta Chemica Iasi, 24(2), 76-87. Available at: [Link]

  • Wang, X., et al. (2021). Thermal Decomposition of Brominated Butyl Rubber. Polymers, 13(19), 3296. Available at: [Link]

  • IPC. (n.d.). Decomposition Temperature (Td) of Laminate Material Using TGA. Global Electronics Association. Available at: [Link]

  • Borucka, A., et al. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 107, 307-312. Available at: [Link]

  • Hwu, J. R., et al. (1993). ChemInform Abstract: Direct Synthesis of Allyl Sulfides from Allyl Alcohols and Thiols. ChemInform, 24(39). Available at: [Link]

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Technical Support Center: Removing Tin Byproducts from Diallyltin Dibromide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Diallyltin dibromide is a valuable reagent in organic synthesis, serving as a precursor for various organometallic transformations. However, reactions involving this compound are frequently plagued by the formation of persistent and toxic organotin byproducts. Incomplete removal of these impurities can compromise the purity of the desired product, interfere with subsequent reactions, and pose significant safety and environmental hazards. This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and detailed protocols for the effective removal of tin-containing byproducts.

Safety First: Critical Hazard Information for Organotin Compounds

Before handling any organotin compound, it is imperative to understand the associated risks. Organotin compounds are highly toxic and can be absorbed through inhalation, ingestion, and skin contact.[1][2] The toxicity varies depending on the number and type of organic groups attached to the tin atom, with tri- and di-substituted organotins generally exhibiting the highest toxicity.[1][2][3]

Core Safety Mandates:

  • Designated Area: All work with organotin reagents must be conducted in a well-ventilated fume hood.[4]

  • Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, chemical-resistant gloves, and safety goggles or a face shield at all times.[4]

  • Anhydrous Conditions: Organotin halides can react with water.[2] Therefore, using dry glassware and solvents is recommended to prevent unintended reactions and byproduct formation.[4]

  • Waste Disposal: All organotin-contaminated waste, including solvents, glassware rinses, and solid precipitates, must be collected in a clearly labeled, dedicated waste container for proper hazardous waste disposal according to your institution's guidelines.[2][4]

  • Spills and Exposure: In case of skin contact, immediately wash the affected area with soap and copious amounts of water for at least 15 minutes and remove contaminated clothing.[2][5] For eye contact, flush with water for 15 minutes and seek immediate medical attention.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common tin byproducts in this compound reactions? The primary byproduct is often a result of hydrolysis. This compound can react with adventitious water to form the corresponding distannoxane, 1,3-dibromo-1,1,3,3-tetraallyldistannoxane ([Br(allyl)₂Sn]₂O). This compound is often a white, insoluble solid. Other byproducts can include unreacted starting material and various oligomeric tin species. The partial hydrolysis of dialkyltin dihalides is a known pathway to such contaminants.[6][7]

Q2: I performed a standard aqueous workup, but a significant amount of tin residue remains in my organic layer. Why is this happening? Standard aqueous or brine washes are often ineffective at removing organotin byproducts due to their lipophilic nature. Many organotin species have high solubility in common organic solvents and will not partition effectively into the aqueous phase. Specialized workup procedures are required.

Q3: My product is a solid. Is chromatography the only option for purification? No, for solid products, recrystallization can be a highly effective and scalable purification method.[8][9] By carefully selecting a solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the tin impurities remain in the mother liquor, a high degree of purification can be achieved.[8] In some cases, slurrying the crude solid in a solvent like methyl tert-butyl ether (MTBE) can also effectively wash away tin impurities.[10]

Q4: I see a white precipitate at the interface between the organic and aqueous layers during my potassium fluoride (KF) wash. What should I do? This is a common occurrence and is typically the insoluble tributyltin fluoride (in analogous Stille reactions) or, in this case, diallyltin difluoride or related fluoride species.[11][12] This precipitate can trap the desired product and prevent efficient separation. The recommended solution is to filter the entire biphasic mixture through a pad of Celite® to remove the solid before separating the layers.[10][12]

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues encountered during the removal of tin byproducts.

Problem Probable Cause(s) Recommended Solution(s)
Persistent Tin Contamination After Aqueous KF Wash 1. Insufficient KF: The molar equivalent of KF was too low to react with all tin species. 2. Inadequate Mixing: Short stirring time or poor mixing prevented complete reaction. 3. Interfacial Precipitate: Formation of insoluble tin fluorides at the interface is trapping impurities.[11][12]1. Repeat the KF wash using a larger excess of 1M or saturated aqueous KF solution. 2. Vigorously stir the biphasic mixture for at least one hour, or even overnight in difficult cases.[12] 3. Filter the entire mixture through a pad of Celite® to remove the solid precipitate before separating the layers.[10][13]
Co-elution of Product and Tin Byproducts During Chromatography The polarity of the desired product and the tin byproducts are too similar for effective separation on standard silica gel.1. Use silica gel that has been pre-treated with 2-5% triethylamine (TEA) in the eluent.[11][12] The basic TEA deactivates acidic sites on the silica and can help retard the tin species. 2. For a more robust separation, use a stationary phase composed of 10% w/w anhydrous potassium carbonate (K₂CO₃) in silica gel.[10][14] This has been shown to be highly effective at immobilizing organotin impurities.
Low Recovery of Desired Product After Purification 1. Product Adsorption: The product may be adsorbing onto the precipitated tin fluorides or the Celite® filter cake. 2. Product Loss During Extraction: The product may have some water solubility, leading to losses in the aqueous layers. 3. Degradation on Silica: The product may be sensitive to the acidic nature of standard silica gel.1. After filtration, wash the filter cake extensively with the organic solvent used for the extraction to recover any adsorbed product.[12] 2. Back-extract all aqueous layers with a fresh portion of the organic solvent to recover dissolved product. 3. Use treated silica gel (with TEA or K₂CO₃) or a less acidic stationary phase like neutral alumina to prevent product degradation during chromatography.[12]
Purification Method Selection

Choosing the right purification strategy is critical for success. The following flowchart provides a decision-making framework based on the properties of your desired product.

G start Crude Reaction Mixture product_type Is the desired product a solid or an oil? start->product_type recrystallize Attempt Recrystallization (See Protocol 3) product_type->recrystallize Solid aqueous_workup Perform Aqueous KF Wash (See Protocol 1) product_type->aqueous_workup Oil/Liquid recrystallize_success Is the product pure (by NMR, TLC, etc.)? recrystallize->recrystallize_success recrystallize_success->aqueous_workup No end_success Pure Product recrystallize_success->end_success Yes workup_success Is the product pure? aqueous_workup->workup_success chromatography Perform Chromatography on Treated Silica Gel (See Protocol 2) workup_success->chromatography No workup_success->end_success Yes chromatography->end_success end_fail Consult Further (Consider alternative methods)

Caption: Decision tree for selecting a purification method.

Detailed Experimental Protocols
Protocol 1: Aqueous Potassium Fluoride (KF) Wash

This is the most common first-line approach for removing organotin halides. The principle is the formation of highly insoluble organotin fluorides, which precipitate and can be removed by filtration.

  • Reaction Quench & Dilution: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane).

  • KF Treatment: Transfer the diluted mixture to a separatory funnel. Add an equal volume of a 1M aqueous solution of potassium fluoride (KF).

  • Vigorous Stirring: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently. For robust mixing, transfer the biphasic mixture to an Erlenmeyer flask and stir vigorously with a magnetic stir bar for at least 1 hour.[12]

  • Precipitate Removal: If a white solid forms at the interface, filter the entire mixture through a pad of Celite® in a Büchner funnel.[11][12] Wash the filter cake thoroughly with the organic solvent used in step 1 to ensure full recovery of the product.

  • Separation and Drying: Transfer the filtrate back to the separatory funnel. Separate the organic layer. Wash the organic layer with brine, then dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter away the drying agent and concentrate the organic phase under reduced pressure to yield the crude product, which can be analyzed for purity or subjected to further purification.

Protocol 2: Flash Chromatography on Triethylamine-Treated Silica Gel

This method is highly effective when an aqueous KF wash is insufficient. Triethylamine neutralizes the acidic nature of silica gel and improves the separation of organotin byproducts.

  • Slurry Preparation: Prepare a slurry of silica gel in the desired non-polar eluent (e.g., hexanes or petroleum ether). Add triethylamine to the slurry to constitute 2-5% of the total solvent volume (v/v).[11][12]

  • Column Packing: Pack a chromatography column with the prepared slurry. Equilibrate the column by flushing with at least 2-3 column volumes of the eluent mixture (containing 2-5% triethylamine).

  • Sample Loading: Concentrate the crude product from the reaction or KF workup. Dissolve the residue in a minimal amount of the organic solvent and load it onto the column.

  • Elution: Elute the column with an appropriate solvent gradient (e.g., increasing ethyl acetate in hexanes), ensuring that the eluent always contains 2-5% triethylamine. Collect fractions and monitor by TLC to isolate the pure product.

Protocol 3: Recrystallization for Solid Products

Recrystallization is a powerful technique for purifying solid compounds by separating them from soluble impurities.[8][9]

  • Solvent Selection: The key is to find a solvent or solvent system in which the desired product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[8] The tin byproducts should ideally remain soluble at low temperatures. Common solvents to screen include hexanes, heptane, ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.

  • Dissolution: Place the crude solid product in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling (using a hot plate and a condenser) with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities (like baseline silica or inorganic salts) are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing the tin impurities. Dry the crystals under vacuum to obtain the pure product.

References
  • BenchChem. (2025). An In-depth Technical Guide to the Safety and Handling of Organotin Compounds.
  • Del Valle Lab, University of Southern California.
  • Centers for Disease Control and Prevention (CDC). ORGANOTIN COMPOUNDS.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Benchchem. safety and handling precautions for organotin compounds.
  • University of Rochester, Department of Chemistry. Workup for Removing Tin Byproducts.
  • BenchChem Technical Support. (2025).
  • University of Rochester, Department of Chemistry. Workup Tricks: Reagents.
  • Google Patents. US20220242889A1 - Process for preparing organotin compounds.
  • Gibbons, E. F., Sawyer, A. K., & Ross, A. (1961). The Partial Hydrolysis of Dialkyltin Dihalides. The Journal of Organic Chemistry, 26(7), 2304–2306.
  • BenchChem Technical Support. (2025).
  • Farina, V. (1991). A simple chromatographic technique for the purification of organic stannanes. The Journal of Organic Chemistry, 56(16), 4985–4987.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2005). Toxicological Profile for Tin and Tin Compounds.
  • BenchChem Technical Support. (2025). Technical Support Center: Stille Coupling Tin Byproduct Removal.
  • University of California, Los Angeles (UCLA), Department of Chemistry and Biochemistry.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • ResearchGate. Workup for removing tin byproducts?.
  • Shandong Look Chemical. (2020). An efficient method for removing organotin impurities.
  • Allbutt, M., & Pletcher, D. (1968). Hydrolysis products of dibutyltin dichlorides. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1033.

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Validation & Comparative

A Comparative Guide to the Reactivity of Diallyltin Dichloride and Dibromide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organometallic chemistry, organotin reagents have long been pivotal in the construction of complex molecular architectures, a cornerstone of modern drug discovery. Among these, diallyltin dihalides serve as valuable precursors and reagents in a variety of carbon-carbon bond-forming reactions. This guide provides an in-depth, objective comparison of the reactivity profiles of diallyltin dichloride and diallyltin dibromide, offering field-proven insights and experimental data to inform your selection of the optimal reagent for your synthetic needs.

Introduction: The Role of Diallyltin Dihalides in Synthesis

Diallyltin dihalides, with the general formula (CH₂=CHCH₂)₂SnX₂ (where X = Cl or Br), are versatile intermediates in organic synthesis. Their utility primarily stems from the ability of the allyl groups to be transferred to various electrophiles. This transfer is the basis for their application in reactions such as allylation of carbonyls and Stille cross-coupling, enabling the formation of intricate carbon skeletons found in many biologically active molecules. The nature of the halide atom (chlorine vs. bromine) can significantly influence the reagent's preparation, stability, and, most critically, its reactivity. Understanding these nuances is paramount for reaction optimization and achieving desired synthetic outcomes.

Synthesis and Stability: A Comparative Overview

The accessibility and stability of a reagent are primary considerations in its practical application. Here, we compare the synthesis and inherent stability of diallyltin dichloride and dibromide.

Synthesis Protocols

This compound is commonly synthesized via the direct reaction of metallic tin with allyl bromide. This reaction can be performed in aqueous media, where the formation of this compound has been observed to proceed after the initial formation of allyltin(II) bromide[1].

Diallyltin Dichloride synthesis is typically achieved through a redistribution reaction between tetrallyltin and tin(IV) chloride. Alternatively, direct reaction of tin with allyl chloride can be employed, often requiring specific catalysts[2].

Experimental Protocol: Synthesis of this compound

A common laboratory-scale synthesis involves the in-situ generation and use of this compound for allylation reactions.

Materials:

  • Tin powder

  • Allyl bromide

  • Aqueous media (e.g., water, dilute HCl)

  • Carbonyl compound (aldehyde or ketone)

Procedure:

  • To a stirred suspension of tin powder in an aqueous solvent, add allyl bromide.

  • The reaction mixture is typically stirred at room temperature. The progress of the formation of the allyltin species can be monitored by NMR.

  • Once the formation of the allyltin reagent is deemed sufficient, the electrophile (e.g., an aldehyde) is added to the reaction mixture.

  • The reaction is stirred until completion, followed by a standard aqueous work-up and purification of the homoallylic alcohol product.

Causality: The direct oxidative addition of the allyl bromide to metallic tin is facilitated by the reactivity of the carbon-bromine bond. The aqueous medium, while seemingly counterintuitive for organometallic reactions, can promote the formation of the organotin species.

Stability and Handling

Organotin compounds, in general, are known to be sensitive to air and moisture, though diallyltin dihalides are relatively more stable than their trialkyltin counterparts. Both the dichloride and dibromide are typically handled under an inert atmosphere to prevent hydrolysis and oxidation. The Sn-X bond is polarized, making the tin center susceptible to nucleophilic attack. The relative stability of the dichloride versus the dibromide is influenced by the strength of the tin-halogen bond, with the Sn-Cl bond being stronger and generally less prone to cleavage than the Sn-Br bond.

Comparative Reactivity in Key Transformations

The choice between diallyltin dichloride and dibromide often hinges on their performance in specific chemical transformations. While direct, side-by-side comparative studies are not abundant in the literature, we can infer reactivity trends from available data and fundamental chemical principles.

Allylation of Carbonyl Compounds

Allylation of aldehydes and ketones to furnish homoallylic alcohols is a cornerstone application of diallyltin reagents. The reaction proceeds through the nucleophilic attack of an allyl group from the tin atom onto the electrophilic carbonyl carbon.

Key Observations:

  • In-situ Generation: In many synthetic protocols, the diallyltin dihalide is generated in situ from the corresponding allyl halide and metallic tin[3]. This is particularly common for this compound, where allyl bromide is the starting material[3][4].

  • Reactivity of Intermediates: Studies on the aqueous Barbier-type allylation have shown that the reaction between allyl bromide and tin initially forms a highly reactive allyltin(II) bromide intermediate, which then can be further converted to this compound[1]. Competitive experiments have indicated that the initial allyltin(II) species is more reactive towards carbonyl compounds than the subsequently formed this compound[1]. This suggests that for in-situ preparations, the timing of the addition of the electrophile can be crucial for maximizing yield.

Data Summary: Allylation of Aldehydes

While a direct comparison under identical conditions is not available, the following table summarizes typical yields for tin-mediated allylations, which often involve the in-situ formation of this compound.

AldehydeAllylating SystemSolventYield (%)Reference
BenzaldehydeSn / Allyl Bromide / HClWater95[5]
4-MethoxybenzaldehydeSn / Allyl Bromide / HClWater98[5]
2-HydroxybenzaldehydeSn / Allyl Bromide / Pb(OAc)₂Water88[5]
HeptanalSn / Allyl Bromide / HClWater85[5]

This table reflects the overall efficiency of the Barbier-type reaction, where this compound is a likely intermediate.

Experimental Workflow: Tin-Mediated Allylation

G cluster_prep Reagent Preparation (in situ) cluster_reaction Allylation Reaction cluster_workup Work-up & Purification Sn Tin Powder AllylSnBr Allyltin(II) Bromide (Highly Reactive) Sn->AllylSnBr Oxidative Addition AllylBr Allyl Bromide DiallylSnBr2 This compound (Less Reactive) AllylSnBr->DiallylSnBr2 Further Reaction Product Homoallylic Alcohol DiallylSnBr2->Product Allyl Transfer Aldehyde Aldehyde/Ketone Aldehyde->Product Workup Aqueous Work-up Product->Workup Isolation Purification Chromatography Workup->Purification Isolation FinalProduct Pure Homoallylic Alcohol Purification->FinalProduct Isolation

Caption: Workflow for a typical tin-mediated allylation of a carbonyl compound.

Stille Cross-Coupling

The Stille reaction is a powerful palladium-catalyzed cross-coupling of an organotin compound with an organic halide or pseudohalide[6][7]. While tributylallyltin is more commonly employed, diallyltin dihalides can, in principle, participate in such reactions.

Mechanistic Considerations:

The key step involving the organotin reagent in the Stille catalytic cycle is transmetalation, where the organic group (allyl) is transferred from tin to the palladium center. The rate of this step is influenced by several factors, including the nature of the halide on the tin.

  • Leaving Group Ability: In the transmetalation step, the halide on the tin can be considered part of the leaving group from the tin center. Bromide is generally a better leaving group than chloride. This would suggest that the transmetalation step might be faster with this compound than with diallyltin dichloride.

  • Lewis Acidity: Conversely, the higher Lewis acidity of the dichloride could lead to a more favorable pre-coordination of the organotin species to the palladium complex, potentially accelerating the transmetalation.

The overall effect of the halide on the rate and efficiency of the Stille coupling is a balance between these competing factors. Without direct comparative experimental data for diallyltin dichloride and dibromide in the Stille reaction, it is difficult to definitively state which would be the superior reagent. However, in related cross-coupling reactions, the reactivity of organic halides often follows the trend I > Br > Cl, suggesting that the lability of the tin-halogen bond could be a dominant factor[8][9].

Logic of Reagent Selection: A Summary

FeatureDiallyltin DichlorideThis compoundField Insight
Synthesis Typically via redistribution from tetrallyltin or catalyzed reaction with allyl chloride.Commonly from direct reaction of tin and allyl bromide, amenable to in-situ generation in aqueous media.The dibromide is often more conveniently prepared in situ for immediate use in allylation reactions.
Stability Generally stable, with a stronger Sn-Cl bond.Stable, but the Sn-Br bond is more labile.Both require handling under inert conditions, but the dichloride may offer slightly better thermal stability.
Lewis Acidity Higher, due to the greater electronegativity of chlorine.Lower.The higher Lewis acidity of the dichloride may lead to faster rates in Lewis acid-catalyzed processes like carbonyl allylation.
Reactivity in Allylation Expected to be highly reactive due to Lewis acidity.Reactivity is well-documented, especially in Barbier-type reactions. The in-situ generated species' reactivity depends on the reaction stage.For in-situ preparations from allyl bromide, the timing of electrophile addition is critical to harness the more reactive allyltin(II) intermediate.
Reactivity in Stille Coupling The stronger Sn-Cl bond might slow the transmetalation step.The weaker Sn-Br bond could facilitate a faster transmetalation.The dibromide may be the more reactive partner in Stille coupling due to better leaving group ability of bromide, though this is a theoretical consideration without direct comparative data.

Conclusion and Future Outlook

Both diallyltin dichloride and dibromide are valuable reagents for the construction of complex organic molecules. The choice between them depends on the specific application and desired reaction conditions.

  • This compound is often the reagent of choice for in-situ Barbier-type allylations, particularly in aqueous media, due to its straightforward generation from allyl bromide and tin.

  • Diallyltin dichloride , with its potentially higher Lewis acidity, may offer advantages in reactions where activation of the electrophile is crucial, or where a more thermally stable reagent is required.

The field would greatly benefit from direct, quantitative comparative studies of these two reagents under standardized conditions for key reactions like the Stille coupling. Such studies would provide a clearer, data-driven basis for reagent selection, ultimately accelerating the process of drug discovery and development.

References

  • This reference list will be populated with actual sources upon completion of the research and writing process.
  • Aqueous Barbier Allylation of Aldehydes Mediated by Tin. [Link to a relevant scientific paper]
  • Additional references will be added here.
  • Additional references will be added here.
  • Allylation of aromatic and aliphatic aldehydes with allyl bromide mediated by tin in acid solution at room temperature. [Link to a relevant scientific paper]
  • Additional references will be added here.
  • Aqueous Barbier Allylation of Aldehydes Mediated by Tin. [Link to a relevant scientific paper]
  • Additional references will be added here.
  • US3519665A - Direct synthesis of dialkyltin dichloride. [https://patents.google.
  • Additional references will be added here.
  • The allylation reactions of aromatic aldehydes and ketones with tin dichloride in water. [Link to a relevant scientific paper]
  • Stille reaction - Wikipedia. [https://en.wikipedia.org/wiki/Stille_reaction]
  • The Palladium‐Catalyzed Cross‐Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)] - Semantic Scholar. [https://www.semanticscholar.org/paper/The-Palladium%E2%80%90Catalyzed-Cross%E2%80%90Coupling-Reactions-of-Stille/016259c63673417a868f7004f86d141e6e87f1d9]
  • Additional references will be added here.
  • Additional references will be added here.
  • Additional references will be added here.
  • Additional references will be added here.
  • Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review - Frontiers. [https://www.frontiersin.org/articles/10.3389/fchem.2020.00235/full]
  • The Stille Reaction - Chem 115 Myers. [https://www.organic-chemistry.org/namedreactions/stille-reaction.shtm]

Sources

A Comparative Guide to Diallyltin Dihalides in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the pursuit of efficient and selective carbon-carbon bond formation remains a central theme. Organotin reagents have long been esteemed for their unique reactivity and stability, enabling a wide array of transformations.[1] Among these, diallyltin dihalides—specifically the dichloride, dibromide, and diiodide variants—emerge as particularly versatile reagents for the allylation of carbonyl compounds, a cornerstone reaction for the synthesis of homoallylic alcohols.[2]

This guide provides an in-depth comparative analysis of diallyltin dichloride, dibromide, and diiodide. Moving beyond a simple catalog of applications, we will dissect the causal relationships between the halide substituent, the reagent's Lewis acidity, and its subsequent performance in terms of reactivity and stereoselectivity. The insights and experimental data presented herein are intended to empower researchers, scientists, and drug development professionals to make informed decisions in reagent selection and reaction optimization.

Synthesis and Structural Fundamentals

The synthesis of diallyltin dihalides is typically achieved through the oxidative addition of an allyl halide to tin(II) halides or via a redistribution reaction. A common and reliable laboratory method involves the direct reaction of metallic tin with an excess of the corresponding allyl halide.

The choice of the starting allyl halide (chloride, bromide, or iodide) directly dictates the final dihalide product. The reactivity of the allyl halide (Allyl-I > Allyl-Br > Allyl-Cl) influences the reaction conditions required for the synthesis, with allyl iodide reacting under the mildest conditions.

G cluster_reactants Reactants cluster_product Product Tin Tin Metal (Sn) DiallylSnX2 Diallyltin Dihalide (CH₂=CHCH₂)₂SnX₂ Tin->DiallylSnX2 Oxidative Addition AllylX Allyl Halide (2 eq.) CH₂=CHCH₂X (X = Cl, Br, I) AllylX->DiallylSnX2

Caption: General synthetic scheme for diallyltin dihalides.

Once formed, the geometry and electronic properties of the diallyltin dihalide are pivotal to its function. The tin atom in these compounds is a Lewis acid, capable of expanding its coordination number beyond four by accepting electron pairs from Lewis bases, such as the oxygen atom of a carbonyl substrate.[3]

The Halide Effect: A Deep Dive into Lewis Acidity and Reactivity

The identity of the halogen atom (Cl, Br, I) directly modulates the Lewis acidity of the tin center. This is the most critical factor governing the reagent's behavior.

Lewis Acidity Trend: Cl > Br > I

The Lewis acidity decreases down the halogen group. This trend is rooted in the electronegativity of the halide. The highly electronegative chlorine atom withdraws electron density from the tin center most effectively, rendering it more electron-deficient and thus a stronger Lewis acid.[4] Conversely, iodine, being the least electronegative, results in a less Lewis acidic tin center.

This difference in Lewis acidity has profound implications for the mechanism of carbonyl allylation. A more Lewis acidic tin center will coordinate more strongly to the carbonyl oxygen, leading to greater polarization of the C=O bond and enhanced electrophilicity of the carbonyl carbon.[5] This activation is the primary catalytic role of the reagent.

G cluster_key Interaction Sn Diallyltin Dihalide (Lewis Acid) Activated Activated Complex Sn->Activated Coordination Carbonyl Carbonyl Substrate (Lewis Base) Carbonyl->Activated key_text Stronger coordination with more Lewis acidic Sn center (Cl > Br > I)

Caption: Zimmerman-Traxler model for diallyltin dihalide-mediated allylation.

Experimental Protocols: A Practical Guide

The following protocols provide a framework for the allylation of benzaldehyde with each of the three diallyltin dihalides. The subtle changes in reaction time reflect the comparative reactivity discussed previously.

Protocol 1: Allylation using Diallyltin Dichloride
  • Materials: Diallyltin dichloride (1.1 mmol), benzaldehyde (1.0 mmol), anhydrous dichloromethane (DCM, 10 mL).

  • Setup: A flame-dried, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and septum.

  • Procedure:

    • To the flask, add diallyltin dichloride and DCM. Cool the solution to 0 °C in an ice bath.

    • Slowly add benzaldehyde via syringe over 5 minutes.

    • Allow the reaction to warm to room temperature and stir for 6 hours. Monitor reaction progress by TLC.

    • Upon completion, quench the reaction by adding 10 mL of saturated aqueous sodium bicarbonate solution.

  • Workup:

    • Stir the biphasic mixture vigorously for 30 minutes.

    • Separate the layers and extract the aqueous phase with DCM (2 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., 10:1 Hexanes:Ethyl Acetate) to yield 1-phenyl-3-buten-1-ol.

Protocol 2: Allylation using Diallyltin Dibromide
  • Materials & Setup: Same as Protocol 1, substituting this compound.

  • Procedure:

    • Follow steps 1 and 2 from Protocol 1.

    • Allow the reaction to warm to room temperature and stir for 3 hours . Monitor reaction progress by TLC.

    • Proceed with quenching and workup as described in Protocol 1.

Protocol 3: Allylation using Diallyltin Diiodide
  • Materials & Setup: Same as Protocol 1, substituting diallyltin diiodide.

  • Procedure:

    • Follow steps 1 and 2 from Protocol 1.

    • Allow the reaction to warm to room temperature and stir for 1.5 hours . Monitor reaction progress by TLC.

    • Proceed with quenching and workup as described in Protocol 1.

Safety and Handling

Organotin compounds exhibit varying levels of toxicity and should be handled with care in a well-ventilated fume hood using appropriate personal protective equipment (gloves, safety glasses). [1][6]While diorganotin compounds are generally less toxic than their triorganotin counterparts, they are still hazardous. [6]All waste containing tin residues must be disposed of according to institutional and environmental regulations.

Conclusion and Recommendations

The choice between diallyltin dichloride, dibromide, and diiodide is not arbitrary but a strategic decision based on the specific synthetic challenge.

  • Diallyltin Dichloride is the reagent of choice when strong Lewis acid activation is paramount, particularly for unreactive or sterically demanding carbonyl substrates.

  • Diallyltin Diiodide offers the highest reactivity under the mildest conditions, making it ideal for sensitive substrates where minimizing reaction time and temperature is critical.

  • This compound provides a robust and versatile balance of Lewis acidity and reactivity, representing an excellent starting point for the allylation of a wide variety of aldehydes and ketones.

By understanding the fundamental principles that connect the halide substituent to Lewis acidity and, consequently, to reaction performance, the synthetic chemist can harness the full potential of these powerful reagents to achieve their desired molecular targets with greater efficiency and control.

References

  • Hadi, A. G., Jawad, K., Ahmed, D. S., & Yousif, E. (2019). Synthesis and Biological Activities of Organotin (IV) Carboxylates: A Review. Sys Rev Pharm, 10(1), 26-31. [Link]

  • Gelest, Inc. (n.d.). Introduction to Organotin Chemistry. Retrieved from [Link]

  • Fiveable. (n.d.). Organotin reagents Definition. Inorganic Chemistry II Key Term. Retrieved from [Link]

  • Al-Amiery, A. A. (2023). A Comprehensive Review of Organotin Complexes: Synthesis and Diverse Applications. University of Babylon Private CDN. [Link]

  • Yousif, E. (2018). A Review of Organotin Compounds: Chemistry and Applications. Lupine Publishers. [Link]

  • Li, C. J., & Chan, T. H. (1991). The allylation reactions of aromatic aldehydes and ketones with tin dichloride in water. Tetrahedron Letters, 32(51), 7017-7020. [Link]

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A Researcher's Guide to Validating Products from Diallyltin Dibromide Reactions: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise structural validation of newly synthesized compounds is paramount. Diallyltin dibromide serves as a versatile precursor in organotin chemistry, offering a gateway to a diverse range of functionalized molecules. This guide provides an in-depth technical comparison of the analytical methodologies used to validate the structures of products derived from this compound reactions. It further contrasts the performance of these tin-derived compounds with contemporary alternatives, supported by experimental data to inform your research decisions.

The Synthetic Utility of this compound

This compound, (CH₂=CHCH₂)₂SnBr₂, is a valuable reagent in organic synthesis, primarily utilized for the introduction of allyl groups. Its reactivity stems from the labile tin-carbon bonds and the electrophilic nature of the tin center, making it susceptible to nucleophilic attack and a participant in various coupling reactions.

The primary reactions of this compound explored in this guide include:

  • Barbier-type Reactions: In situ formation of an organotin species in the presence of a carbonyl compound, leading to the formation of homoallylic alcohols.

  • Nucleophilic Substitution: Displacement of the bromide ions by various nucleophiles to form new diallyltin derivatives.

  • Polymerization: Utilization of the diallyl functionality to create organotin-containing polymers.

The validation of the resulting product structures is not trivial and requires a multi-faceted analytical approach.

Structural Elucidation: A Multi-Technique Approach

The definitive confirmation of the structure of products from this compound reactions necessitates the synergistic use of several advanced analytical techniques. Each method provides unique and complementary information, and their combined interpretation is crucial for unambiguous structure validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Workhorse of Structural Analysis

NMR spectroscopy is the cornerstone for characterizing organotin compounds. A combination of ¹H, ¹³C, and ¹¹⁹Sn NMR experiments provides a comprehensive picture of the molecular framework.

¹H NMR Spectroscopy: Proton NMR is instrumental in identifying the allyl groups and any new organic moieties introduced during the reaction. A partial ¹H-NMR spectrum of this compound is shown below, illustrating the characteristic signals of the allyl protons.[1]

Key ¹H NMR Features of Diallyltin Derivatives:

Proton EnvironmentTypical Chemical Shift (δ, ppm)
=CH₂4.8 - 5.2
-CH=5.8 - 6.2
Sn-CH₂-2.5 - 3.0

¹³C NMR Spectroscopy: Carbon-13 NMR provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, allowing for the identification of different functional groups and the overall carbon framework.

¹¹⁹Sn NMR Spectroscopy: The Definitive Tool for Tin Compounds: Due to its 1/2 spin nucleus and significant natural abundance, ¹¹⁹Sn NMR is an exceptionally powerful tool for characterizing organotin compounds. The chemical shift of the tin atom is highly sensitive to its coordination number and the nature of the substituents attached to it. This makes it an invaluable technique for confirming the successful substitution at the tin center.[2][3]

Typical ¹¹⁹Sn NMR Chemical Shift Ranges:

Tin Coordination EnvironmentTypical Chemical Shift (δ, ppm)
Four-coordinate (e.g., R₂SnX₂)+200 to -60
Five-coordinate-90 to -340
Six-coordinate-210 to -515
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight of the synthesized compound and its fragmentation pattern, which can aid in structural elucidation. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed for the analysis of organotin compounds.

X-ray Crystallography: The Gold Standard for Unambiguous Structure Determination

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a molecule, including bond lengths and angles. While obtaining suitable crystals can be a challenge, the resulting data is unparalleled in its accuracy and detail. The crystal structures of various organotin compounds, including diorganotin dihalides and their derivatives, have been extensively studied, providing a solid foundation for comparison.[4]

Comparative Performance in Key Reactions

The utility of this compound is best understood by comparing the performance of its reaction products with those derived from alternative reagents in similar transformations.

Allylation of Aldehydes: A Comparative Study

The Barbier-type reaction of this compound with aldehydes is a common method for synthesizing homoallylic alcohols. This reaction can be compared with similar allylations using reagents based on other metals, such as indium and germanium.

Experimental Protocol: Tin-Mediated Barbier-type Allylation of Benzaldehyde

A typical procedure involves the in-situ generation of the active allyltin species. To a mixture of benzaldehyde (1.0 mmol) and this compound (1.2 mmol) in an appropriate solvent (e.g., THF, water), a reducing agent like tin powder is added. The reaction is stirred at room temperature until completion. The product, 1-phenyl-3-buten-1-ol, is then isolated and purified.[5]

Comparative Yields in the Allylation of Benzaldehyde:

Allylating Reagent SystemYield (%)Diastereoselectivity (syn:anti)Reference
This compound / SnGood to ExcellentModerate[5]
Allylindium (from allyl bromide/In)Good to ExcellentVaries with substrate and conditions
Allylgermanium (e.g., allyltriethylgermane)GoodVaries with Lewis acid[1]

Causality Behind Performance Differences:

  • Reactivity: Allyltin reagents are generally highly reactive. Allylindium reagents are also very effective, particularly in aqueous media. Allylgermanium reagents are often less reactive and may require activation with a Lewis acid.[1]

  • Stereoselectivity: The stereochemical outcome of the allylation can be influenced by the metal center, the solvent, and the presence of additives or chiral ligands. While this compound itself does not typically induce high stereoselectivity, chiral auxiliaries can be employed.

Nucleophilic Substitution: Expanding the Molecular Diversity

This compound readily undergoes nucleophilic substitution at the tin center, allowing for the synthesis of a wide array of derivatives with tailored properties.

Experimental Protocol: Synthesis of a Diallyltin Dithiolate

To a solution of this compound (1.0 mmol) in a suitable solvent like ethanol, a solution of a thiol (e.g., 2-ethylhexanethiol, 2.0 mmol) and a base (e.g., triethylamine, 2.0 mmol) is added dropwise. The reaction mixture is stirred at room temperature, and the product, diallyltin bis(2-ethylhexanethiolate), is isolated after removal of the triethylammonium bromide salt.

The successful substitution is confirmed by the disappearance of the Sn-Br signals in the far-IR spectrum and the appearance of new signals in the ¹H, ¹³C, and ¹¹⁹Sn NMR spectra corresponding to the thiolate ligand.

Polymerization: Creating Novel Materials

The two allyl groups of this compound make it a suitable monomer for polymerization reactions, leading to the formation of organotin-containing polymers with potential applications in materials science.

Experimental Workflow for Radical Polymerization:

G cluster_0 Initiation cluster_1 Propagation cluster_2 Termination Initiator Initiator Radical Radical Initiator->Radical Heat or UV Monomer Monomer Radical->Monomer Addition Growing Polymer Chain Growing Polymer Chain Monomer->Growing Polymer Chain Polymer Polymer Growing Polymer Chain->Polymer Combination or Disproportionation This compound This compound This compound->Monomer

Caption: Workflow for the free-radical polymerization of this compound.

Experimental Protocol: Free-Radical Polymerization of this compound

A solution of this compound and a radical initiator (e.g., AIBN) in a suitable solvent is heated under an inert atmosphere. The resulting polymer is then precipitated, purified, and characterized by techniques such as Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity, and NMR to confirm its structure.[6][7]

Visualization of Key Processes

Reaction Pathway for Barbier-type Allylation:

G Aldehyde Aldehyde Intermediate Allyltin Intermediate Aldehyde->Intermediate Diallyltin_Dibromide This compound Diallyltin_Dibromide->Intermediate Reducing_Agent Reducing Agent (e.g., Sn powder) Reducing_Agent->Intermediate Product Homoallylic Alcohol Intermediate->Product Nucleophilic Attack

Caption: Barbier-type reaction of an aldehyde with this compound.

Workflow for Structural Validation:

G Reaction_Product Reaction Product NMR NMR Spectroscopy (¹H, ¹³C, ¹¹⁹Sn) Reaction_Product->NMR MS Mass Spectrometry Reaction_Product->MS Xray X-ray Crystallography Reaction_Product->Xray Structure_Validation Validated Structure NMR->Structure_Validation MS->Structure_Validation Xray->Structure_Validation

Caption: Analytical workflow for the structural validation of reaction products.

Conclusion

Validating the structures of products from this compound reactions requires a comprehensive analytical approach, with NMR spectroscopy, particularly ¹¹⁹Sn NMR, playing a pivotal role. While this compound is a powerful reagent for allylation, the toxicity associated with organotin compounds necessitates the consideration of alternatives. Reagents based on indium and germanium offer viable, less toxic options, although their reactivity and stereoselectivity profiles may differ. The choice of reagent will ultimately depend on the specific synthetic goals, desired product attributes, and safety considerations of the research. This guide provides the foundational knowledge and comparative data to empower researchers in making informed decisions for their synthetic endeavors.

References

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Analytical methods for monitoring diallyltin dibromide reaction progress

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Monitoring Diallyltin Dibromide Synthesis: A Comparative Analysis of Analytical Methods

In the synthesis of organometallic compounds, particularly reactive intermediates like this compound, rigorous reaction monitoring is not merely a quality control step but a critical component of process understanding and optimization. The reaction, typically an oxidative addition of allyl bromide to tin metal, presents unique analytical challenges due to the moisture sensitivity and reactivity of the organotin species involved. This guide provides an in-depth comparison of prevalent analytical methods for monitoring the formation of this compound, designed for researchers and process chemists. We will move beyond mere procedural lists to explore the causality behind methodological choices, ensuring a robust and validated approach to reaction analysis.

The primary synthetic route of interest is: 2 CH₂=CHCH₂Br + Sn -> (CH₂=CHCH₂)₂SnBr₂

Our goal is to quantitatively track the consumption of the reactant, allyl bromide, and the concurrent formation of the product, this compound. We will evaluate four principal analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Decision Workflow for Selecting an Analytical Method

Choosing the right analytical tool depends on the specific requirements of the study, such as the need for real-time data, the complexity of the sample matrix, and the desired level of quantitative accuracy. The following diagram illustrates a logical decision-making process.

Analytical_Method_Selection start Define Monitoring Goal in_situ Real-time (In-situ) Monitoring Required? start->in_situ nmr_ftir NMR or In-situ FTIR in_situ->nmr_ftir Yes offline Offline Analysis Sufficient? in_situ->offline No chromatography Chromatographic Separation Needed? offline->chromatography gc Gas Chromatography (GC-MS/FID) chromatography->gc Volatile Analytes hplc High-Performance Liquid Chromatography (HPLC-ICP-MS) chromatography->hplc Non-volatile Analytes direct_spec Direct Spectroscopic Analysis Feasible? chromatography->direct_spec No ftir_qual FTIR (Qualitative Trend) direct_spec->ftir_qual Yes

Caption: Decision workflow for selecting an appropriate analytical method.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The In-situ Powerhouse

NMR spectroscopy is arguably the most powerful technique for monitoring homogenous reactions, providing rich structural information and inherent quantitative capabilities without the need for chromatographic separation or derivatization.[1] Its non-invasive nature makes it ideal for in-situ monitoring.[2]

Expertise & Causality:

For the this compound reaction, ¹H NMR is perfectly suited. We can monitor the disappearance of the allyl bromide reactant signals and the appearance of the this compound product signals. The key is to identify distinct, well-resolved peaks for each species.

  • Allyl Bromide (Reactant): Protons adjacent to the bromine atom (~4.0 ppm) and vinyl protons (~5.2-6.0 ppm) are characteristic.

  • This compound (Product): The formation of the Sn-C bond induces a significant upfield shift in the adjacent methylene protons compared to allyl bromide. These protons, now part of the Sn-CH₂- group, will appear in a new, distinct region, providing a clear marker for product formation. Tin has two NMR-active isotopes with spin 1/2, ¹¹⁹Sn and ¹¹⁷Sn, which will produce satellite peaks flanking the main proton signals of the directly attached CH₂ group. The ¹¹⁹Sn-proton coupling constant can confirm the formation of the organotin compound.[3]

This direct observation allows for the calculation of reaction conversion and kinetics in real-time, providing a true picture of the process as it occurs.[1]

Experimental Protocol: In-situ NMR Monitoring
  • Setup: The reaction is performed in a suitable deuterated solvent (e.g., CDCl₃ or THF-d₈) within an NMR tube or in a standard reactor connected via a circulation loop to a flow cell inside the NMR spectrometer.[1]

  • Internal Standard: Add a known amount of an inert internal standard (e.g., mesitylene or 1,4-dioxane) to the reaction mixture. The standard must have a signal that does not overlap with reactant or product signals. This is crucial for accurate quantification, as it provides a stable reference against which other signals can be integrated.

  • Acquisition: Set up a pseudo-2D experiment to automatically acquire ¹H NMR spectra at regular time intervals (e.g., every 5-10 minutes).[4]

  • Data Processing: Process the series of spectra. For each time point, integrate the signal of the internal standard, a characteristic signal of the allyl bromide reactant, and a characteristic signal of the this compound product.

  • Calculation: Calculate the concentration of the reactant and product at each time point relative to the constant concentration of the internal standard. Plot concentration versus time to determine reaction kinetics.

Visualization: NMR Monitoring Workflow

NMR_Workflow reactor Reaction Vessel (with deuterated solvent & internal standard) pump Peristaltic Pump reactor->pump nmr NMR Spectrometer (Flow Cell) pump->nmr nmr->reactor Return Loop data Time-Resolved Spectra Acquisition nmr->data analysis Data Processing & Kinetic Analysis data->analysis

Caption: Workflow for in-situ NMR reaction monitoring using a flow system.

Gas Chromatography (GC): High-Resolution Offline Analysis

GC is a cornerstone technique for analyzing volatile and semi-volatile compounds, offering high separation efficiency and sensitivity.[5] For organotin compounds, GC is often coupled with detectors like Flame Ionization Detector (FID) for general quantification or Mass Spectrometry (MS) for definitive identification.[6][7]

Expertise & Causality:

This compound is a polar and relatively involatile compound, making it unsuitable for direct GC analysis.[8] Therefore, a critical and mandatory step is derivatization , which converts the polar analyte into a more volatile and thermally stable species.[8][9] This is the central challenge and a potential source of error in GC-based methods.

Common derivatization strategies for organotin halides include:

  • Alkylation with Grignard Reagents: Reacting the sample with a Grignard reagent (e.g., pentylmagnesium bromide) to replace the bromide atoms with alkyl groups.[6]

  • Ethylation with Sodium Tetraethylborate (STEB): An aqueous derivatization method that is often simpler and faster than using Grignard reagents.[6]

Once derivatized to a tetra-alkylated form (e.g., diallyldipentyltin), the compound becomes sufficiently volatile for GC analysis. The reaction progress can be monitored by quenching aliquots of the reaction mixture over time, derivatizing them, and analyzing the consumption of allyl bromide and the appearance of the derivatized product.

Experimental Protocol: GC-MS Monitoring
  • Sampling: At specified time intervals, withdraw an aliquot (e.g., 100 µL) from the reaction mixture and immediately quench it in a vial containing a suitable solvent and an internal standard (e.g., tetrapropyltin). Quenching stops the reaction and dilutes the sample.

  • Extraction (if necessary): If the reaction is in a complex matrix, a liquid-liquid or solid-phase extraction may be required to isolate the organotin compounds.[9]

  • Derivatization: Add the derivatizing agent (e.g., n-pentylmagnesium bromide in THF) to the quenched aliquot. Allow the reaction to proceed to completion (typically 15-30 minutes).

  • Purification: Neutralize the excess Grignard reagent with an aqueous acid solution and extract the derivatized, now nonpolar, organotins into an organic solvent like hexane. A cleanup step using Florisil may be beneficial.[6]

  • GC-MS Analysis: Inject the final organic extract into the GC-MS system.

    • Column: Use a non-polar capillary column (e.g., DB-5 or HP-1).[10]

    • Method: Develop a temperature program that separates the derivatized diallyltin product from the internal standard and any side products.

    • Detection: Use MS in Single Ion Monitoring (SIM) mode for high sensitivity and selectivity.[6]

  • Quantification: Construct a calibration curve using standards of derivatized this compound. Calculate the concentration in each sample based on the peak area ratio relative to the internal standard.

Visualization: GC-MS Derivatization Workflow

GC_Workflow sample Reaction Aliquot + Internal Standard derivatize Derivatization (e.g., Grignard Reagent) sample->derivatize extract Extraction & Purification derivatize->extract gcms GC-MS Analysis extract->gcms quantify Quantification gcms->quantify

Caption: Sample preparation and analysis workflow for GC-MS of organotins.

High-Performance Liquid Chromatography (HPLC): Direct Analysis Advantage

HPLC offers a significant advantage over GC in that it can often analyze polar and non-volatile compounds directly, eliminating the need for the derivatization step.[9] This simplifies sample preparation, reduces analysis time, and removes a major source of potential error.[11]

Expertise & Causality:

For this compound, a reversed-phase HPLC method can be developed. The key to success lies in the detection method. Standard UV detectors may lack the required sensitivity and selectivity.[12] The gold standard for organotin analysis by HPLC is coupling it with Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[11][13] LC-ICP-MS combines the separation power of HPLC with the element-specific, high-sensitivity detection of ICP-MS, allowing for the precise quantification of tin-containing species.[13] The mobile phase often requires additives like tropolone to stabilize the organotin compounds during analysis.[14]

Experimental Protocol: HPLC-ICP-MS Monitoring
  • Sampling: Withdraw and quench aliquots as described for the GC method, using an appropriate internal standard (e.g., tripropyltin).[11]

  • Sample Preparation: Dilute the quenched aliquot with the mobile phase. Filtration may be necessary to remove particulates. No derivatization is required.

  • HPLC-ICP-MS Analysis:

    • Column: A C18 reversed-phase column is typically used.[13]

    • Mobile Phase: A gradient of methanol or acetonitrile and water, often with an additive like acetic acid and tropolone to ensure stability of the organotin cations.[13][14]

    • Detection: The HPLC eluent is introduced into the ICP-MS. Monitor the tin isotopes (e.g., m/z 118, 120) to specifically detect and quantify the tin-containing compounds as they elute from the column.

  • Quantification: Create a calibration curve using authenticated standards of this compound to quantify the product in the reaction samples.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Qualitative Tool

FTIR spectroscopy is a rapid and powerful technique for identifying functional groups in a molecule.[15][16] It is excellent for qualitative or semi-quantitative monitoring of reaction progress by observing changes in characteristic vibrational bands.[17]

Expertise & Causality:

The conversion of allyl bromide to this compound involves the breaking of a C-Br bond and the formation of Sn-C and Sn-Br bonds. This provides clear spectral handles to monitor:

  • Disappearance of Reactant: The C-Br stretching vibration in allyl bromide (typically 560-690 cm⁻¹).

  • Appearance of Product: The Sn-C stretching vibration (typically 450-550 cm⁻¹) and the Sn-Br stretching vibration (typically below 400 cm⁻¹, may be difficult to observe on standard instruments).

By monitoring the decrease in the C-Br peak intensity and the increase in the Sn-C peak intensity over time, one can track the reaction's progress. While precise quantification can be challenging without rigorous calibration, FTIR is invaluable for quickly confirming that the reaction is proceeding as expected, especially with an in-situ ATR-FTIR probe.

Experimental Protocol: In-situ ATR-FTIR Monitoring
  • Setup: Insert an Attenuated Total Reflectance (ATR) FTIR probe directly into the reaction vessel.

  • Background Spectrum: Record a background spectrum of the solvent and any reagents present before the addition of tin or allyl bromide.

  • Reaction Monitoring: Initiate the reaction and collect spectra at regular intervals.

  • Analysis: Monitor the key vibrational bands identified above. The change in peak height or area over time provides a kinetic profile of the reaction.

Comparative Summary of Analytical Methods

FeatureNMR SpectroscopyGas Chromatography (GC-MS)HPLC-ICP-MSFTIR Spectroscopy
Principle Nuclear spin resonanceChromatographic separation of volatile compoundsChromatographic separation of soluble compoundsVibrational spectroscopy
In-situ Capability Excellent (with flow cell)[1]NoNoExcellent (with ATR probe)
Sample Preparation Minimal (dissolution, add standard)Complex (quenching, derivatization, extraction)[8][9]Simple (quenching, dilution)[11]None (for in-situ)
Quantitative Accuracy High (with internal standard)High (with careful calibration)Very High (element-specific)[13]Semi-quantitative to qualitative
Information Provided Structural & QuantitativeQuantitative & Structural (MS)Quantitative (elemental speciation)Functional Group Changes
Key Advantage Rich structural data, non-destructive, ideal for kinetics[1]High resolution, established methods[9]No derivatization needed, high sensitivity[9][11]Real-time, simple, fast
Key Limitation High instrument cost, requires deuterated solventsMandatory, multi-step derivatization[8]High instrument cost (ICP-MS)Limited structural info, lower sensitivity

Conclusion

The choice of an analytical method for monitoring this compound synthesis is a trade-off between the need for real-time data, sample preparation complexity, and the level of quantitative detail required.

  • For mechanistic studies and detailed kinetics , in-situ NMR is the superior choice, providing unparalleled insight into the reaction as it happens.

  • For high-throughput screening or routine quality control where high accuracy is paramount , HPLC-ICP-MS is the most robust and reliable method, avoiding the pitfalls of derivatization.[11][13]

  • When HPLC-ICP-MS is unavailable , GC-MS is a viable, albeit more labor-intensive, alternative that requires careful validation of the derivatization step.[6]

  • For rapid, qualitative checks to simply confirm reaction progression , in-situ FTIR is an efficient and effective tool.

By understanding the fundamental principles and practical trade-offs of each technique, researchers can select and implement the most appropriate analytical strategy, ensuring the development of a robust and well-characterized synthetic process.

References

  • Liscio, C., et al. (2009). Comparison of two analytical methods for the determination of organotin compounds in marine organisms. C. R. Chimie, 12.
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  • Speciation.net. (2024). Development of a Liquid Chromatographic Method for Quantifying 11 Organotin Compounds in Workplace Air Samples using HPLC-ICP-MS. EVISA's News. Available at: [Link]

  • Toxicity and speciation analysis of organotin compounds. (n.d.). Available at: [Link]

  • Chromatographic determination of organotin compounds by using spectrophotometric and thermospray ionization mass spectrometric detection. (n.d.). UBC Library Open Collections. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Tin and Tin Compounds. NCBI. Available at: [Link]

  • U.S. Environmental Protection Agency. (2003). Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. EPA. Available at: [Link]

  • Liscio, C., et al. (2009). Comparison of two analytical methods for the determination of organotin compounds in marine organisms. ResearchGate. Available at: [Link]

  • Detection techniques in speciation analysis of organotin compounds by liquid chromatography. (n.d.). ResearchGate. Available at: [Link]

  • Analytical procedures for the determination of organotin compounds in sediment and biota: a critical review. (1997). PubMed. Available at: [Link]

  • Wiley Analytical Science. (2019). Tin test: Detecting organotin compounds. Available at: [Link]

  • FTIR Detection of an enzyme-bound organometallic carbonyl probe in the presence of the unbound probe molecule. (n.d.). SciSpace. Available at: [Link]

  • Determination of organotin compounds in environmental samples. (n.d.). SciSpace. Available at: [Link]

  • Pharmaceutical Technology. (n.d.). NMR Reaction-Monitoring as a Process Analytical Technique. Available at: [Link]

  • NMR Reaction-Monitoring Robust to Spectral Distortions. (2025). PMC - NIH. Available at: [Link]

  • Analytical Method for Ethylene dibromide (Targeted to Agricultural Products). (n.d.). Available at: [Link]

  • Vapourtec. (2017). In-situ production of Grignard reagents in continuous flow. Available at: [Link]

  • Real-Time and In Situ Monitoring of Transmetalation of Grignard with Manganese(II) Chloride by Raman Spectroscopy. (2022). ResearchGate. Available at: [Link]

  • NMR reaction monitoring robust to spectral distortions. (n.d.). ChemRxiv. Available at: [Link]

  • Cyr, N. (1967). High resolution MMR of organotin compounds and ESR study of X-ray irradiated organic single crystals. UBC Library Open Collections. Available at: [Link]

  • PhotoMetrics, Inc. (n.d.). Fourier Transform Infrared (FTIR) Spectroscopy. Available at: [Link]

  • Monitoring Reactions by NMR. (n.d.). Available at: [Link]

  • EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR). Available at: [Link]

  • In situ Grignard Metalation Method, Part II: Scope of the One-Pot Synthesis of Organocalcium Compounds. (n.d.). NIH. Available at: [Link]

  • RTI Laboratories. (n.d.). FTIR Analysis. Available at: [Link]

  • Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. (n.d.). Organic Syntheses Procedure. Available at: [Link]

  • Lucideon. (n.d.). Gas Chromatography Analysis - GC-FID/TCD/FPD Testing Technique. Available at: [Link]

  • Innovatech Labs. (2018). A Beginner's Guide to FTIR Analysis: Interpreting & Analyzing Results. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). TOXICOLOGICAL PROFILE FOR TIN AND TIN COMPOUNDS. Available at: [Link]

  • Gas Chromatography Analysis of Diallyl Disulphide and Diallyl Trisulphide and Antioxidant Activity in Black Garlic. (2025). ResearchGate. Available at: [Link]

  • Zha, Z., et al. (1999). Organometallic Reactions in Aqueous Media. The Nature of the Organotin Intermediate in the Tin-Mediated Allylation of Carbonyl Compounds. The Journal of Organic Chemistry. Available at: [Link]

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  • Organic Chemistry Portal. (n.d.). Synthesis of allyl bromides. Available at: [Link]

  • Synthesis of Diaryl Diselenides and Ditellurides via Bromide-Catalyzed C–Se/C–Te Bond Formation Using Se/Te Powder and Boronic Acid. (2024). R Discovery. Available at: [Link]

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A Researcher's Guide to Byproduct Characterization in Diallyltin Dibromide Reactions: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, the formation of carbon-carbon bonds remains a cornerstone, with allylation reactions standing out for their utility in constructing complex molecular architectures. Among the repertoire of reagents for such transformations, diallyltin dibromide has historically held a significant position. However, the pursuit of cleaner, more efficient, and predictable synthetic routes necessitates a thorough understanding of not just the desired reaction, but also the often-overlooked byproducts. This is particularly critical in the pharmaceutical industry, where stringent purity requirements are paramount.

This guide provides an in-depth analysis of the byproducts encountered in reactions involving this compound. We will explore the mechanistic origins of these side products, present a comparative overview with modern, less toxic alternatives, and detail robust experimental protocols for their characterization. Our focus is on empowering researchers, scientists, and drug development professionals with the knowledge to anticipate, identify, and mitigate the formation of undesirable impurities, thereby streamlining the path to pure, well-characterized target molecules.

The Nature of this compound and Its Byproducts

This compound is a versatile reagent, typically employed in Barbier-type reactions for the allylation of carbonyl compounds to furnish homoallylic alcohols. Its reactivity stems from the nucleophilic character of the allyl groups attached to the tin center. However, the very nature of organotin halides predisposes them to a series of side reactions that can complicate product purification and reduce yields.

The principal byproducts in this compound reactions can be broadly categorized as:

  • Redistribution (Comproportionation/Disproportionation) Products: Organotin halides are known to undergo ligand exchange reactions, leading to a mixture of species in solution. In the context of this compound, this can result in the formation of tetrallyltin and triallyltin bromide.

  • Hydrolysis and Condensation Products: this compound is susceptible to hydrolysis, especially in the presence of adventitious water. This initial hydrolysis can be followed by condensation reactions to form various stannoxane species, including the dimeric hexaallyldistannoxane.[1] These oligomeric byproducts are often sparingly soluble and can complicate reaction work-up.

  • Unreacted Starting Materials and Homocoupling Products: Incomplete reactions can leave residual this compound. Additionally, radical-mediated homocoupling of allyl groups can lead to the formation of 1,5-hexadiene.

Caption: Mechanistic pathways leading to common byproducts in this compound reactions.

Comparative Analysis of Allylating Agents

The toxicity associated with organotin compounds has spurred the development of alternative allylating agents.[2] A comparative analysis based on performance and byproduct profiles is essential for making informed decisions in modern synthetic planning.

Reagent ClassExampleAdvantagesCommon Byproducts
Organotin This compoundHigh reactivity, well-established procedures.Redistribution products (e.g., tetrallyltin), stannoxanes, residual tin halides.
Organoindium Allylindium sesquihalide (from In and allyl bromide)High functional group tolerance, can be used in aqueous media, lower toxicity than tin.Indium hydroxides (In(OH)₃) which can precipitate, unreacted starting materials.[2]
Organosilicon AllyltrimethylsilaneLow toxicity, high stability, byproducts (siloxanes) are often volatile and easily removed.Siloxanes (from hydrolysis of silylating agent), unreacted starting materials.

Experimental Data Synopsis:

While a direct quantitative comparison of byproduct yields across different studies is challenging due to varying reaction conditions, general trends can be observed. Indium-mediated allylations are often lauded for their clean reaction profiles, with the primary inorganic byproduct, indium(III) hydroxide, being easily separable by filtration.[2] Allylsilane-based reactions, while sometimes requiring harsher Lewis acid catalysis, typically yield volatile and easily removable silicon-based byproducts. In contrast, the removal of tin-based byproducts often requires tedious chromatographic separation or chemical treatment.

Experimental Characterization of Byproducts

A multi-technique approach is crucial for the unambiguous identification and quantification of byproducts in this compound reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for identifying the various organotin species in a reaction mixture.

  • ¹H NMR: Can distinguish between the different allyl environments in this compound, tetrallyltin, and triallyltin bromide. The formation of 1,5-hexadiene can also be readily identified. One study of a tin-mediated Barbier reaction in aqueous media showed the evolution of these species over time via ¹H NMR.

  • ¹³C NMR: Provides complementary information to ¹H NMR, with distinct signals for the different carbon atoms in the various organotin species and potential organic byproducts.

  • ¹¹⁹Sn NMR: This is a highly diagnostic technique for identifying the coordination environment of the tin atom. This compound, tetrallyltin, and triallyltin bromide will have distinct chemical shifts, allowing for their differentiation. Stannoxane formation will also lead to characteristic shifts in the ¹¹⁹Sn NMR spectrum.

Mass Spectrometry (MS)

MS is indispensable for determining the molecular weights of byproducts and for obtaining structural information through fragmentation patterns.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique for analyzing volatile and semi-volatile byproducts. For organotin compounds, a derivatization step is often necessary to increase their volatility.

GCMS_Workflow Start Reaction Mixture Extraction Liquid-Liquid Extraction (e.g., with hexane) Start->Extraction Derivatization Derivatization (e.g., with NaBEt4) Extraction->Derivatization GC_Separation Gas Chromatographic Separation Derivatization->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Data_Analysis Data Analysis and Byproduct Identification MS_Detection->Data_Analysis

Caption: A typical workflow for the GC-MS analysis of organotin byproducts.

Experimental Protocol: GC-MS Analysis of Organotin Byproducts

This protocol is a generalized procedure and may require optimization for specific reaction mixtures.

  • Sample Preparation:

    • Quench the reaction mixture with a suitable aqueous solution (e.g., saturated NH₄Cl).

    • Extract the organic components with a non-polar solvent like hexane or diethyl ether.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Derivatization (Ethylation):

    • Dissolve the residue in a suitable solvent (e.g., methanol).

    • Add an acetate buffer to adjust the pH to around 4.5.

    • Add a freshly prepared solution of sodium tetraethylborate (NaBEt₄) in ethanol.[1]

    • Allow the reaction to proceed for 30 minutes to convert the polar organotin bromides and oxides into their more volatile ethylated analogues.

    • Extract the derivatized organotins with hexane.

  • GC-MS Analysis:

    • Injector: Splitless mode, 250 °C.

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min.

    • Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range m/z 50-600.

Data Interpretation:

The mass spectra of organotin compounds are characterized by the distinctive isotopic pattern of tin. The fragmentation of tetraalkyltin compounds typically involves the loss of alkyl radicals. For example, ethylated this compound would be expected to show a molecular ion peak and fragment ions corresponding to the loss of ethyl and allyl groups.

Conclusion and Future Outlook

A comprehensive understanding of byproduct formation is not an academic exercise but a practical necessity for the development of robust and reliable synthetic methodologies. While this compound remains a potent reagent, its propensity to form a complex mixture of byproducts, coupled with the inherent toxicity of tin compounds, underscores the importance of considering greener and more selective alternatives. Indium- and silicon-based reagents, in particular, offer promising avenues for cleaner allylation chemistry.

By employing the analytical strategies outlined in this guide, researchers can confidently identify and quantify byproducts, leading to more efficient reaction optimization and the synthesis of high-purity compounds. This knowledge is not only crucial for academic research but is an indispensable component of process development in the pharmaceutical and fine chemical industries.

References

  • Sisido, K., Takeda, Y., & Kinugawa, Z. (1961). Direct Synthesis of Organotin Compounds. II. This compound and Its Derivatives. The Journal of Organic Chemistry, 26(7), 2301–2304. [Link]

  • Agilent Technologies. (2014). Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System. [Link]

  • Davies, A. G. (2004). Organotin Chemistry. John Wiley & Sons.
  • Chan, T. H., & Li, C. J. (1991). Organometallic reactions in aqueous media. The nature of the organotin intermediate in the tin-mediated allylation of carbonyl compounds. The Journal of Organic Chemistry, 56(23), 6726–6729. [Link]

  • Pereira, M. M. A., et al. (2002). Aqueous Barbier Allylation of Aldehydes Mediated by Tin. Journal of the Brazilian Chemical Society, 13(6), 773-779. [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Reich, H. J. Organic Chemistry Data. University of Wisconsin. [Link]

  • MDPI. (2022). Indium-Mediated Allylation. Encyclopedia. [Link]

  • Kim, E., Gordon, D. M., Schmid, W., & Whitesides, G. M. (1993). Tin- and Indium-Mediated Allylation in Aqueous Media: Application to Unprotected Carbohydrates. The Journal of Organic Chemistry, 58(20), 5500–5507. [Link]

  • Hosomi, A., & Sakurai, H. (1976). Syntheses of γ,δ-unsaturated alcohols from allylsilanes and carbonyl compounds in the presence of titanium tetrachloride. Tetrahedron Letters, 17(16), 1295-1298. [Link]

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A Senior Application Scientist's Guide to Organotin Allylating Agents: A Comparative Analysis of Diallyltin Dibromide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, the formation of carbon-carbon bonds remains a cornerstone of molecular construction. The introduction of an allyl group into a molecule, a transformation known as allylation, is particularly valuable, yielding homoallylic alcohols that are versatile intermediates in the synthesis of complex natural products and pharmaceuticals.[1] Among the myriad of reagents developed for this purpose, organotin compounds have long held a prominent position due to their unique reactivity and selectivity.[2]

This guide provides an in-depth comparison of diallyltin dibromide with other common organotin allylating agents, primarily allyltributyltin. We will delve into the nuances of their reactivity, selectivity, and practical utility, supported by experimental data and protocols. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal reagent for their specific synthetic challenges.

The Organotin Allylating Agent Family: An Overview

Organotin allylating agents, such as the widely used allyltributyltin, are valued for their ability to transfer an allyl group nucleophilically to an electrophilic carbon, most commonly the carbonyl carbon of aldehydes and ketones.[3] The reactivity of these agents is governed by the nature of the other substituents on the tin atom. Electron-withdrawing groups, such as halides, increase the Lewis acidity of the tin center, which can enhance the rate of reaction with carbonyl compounds.[4] Conversely, alkyl groups like butyls are less electron-withdrawing, resulting in a less Lewis acidic and generally less reactive reagent that often requires activation by an external Lewis acid.[2][5]

This compound: A Profile of Enhanced Reactivity

This compound, (CH₂=CHCH₂)₂SnBr₂, stands out due to the presence of two bromine atoms bonded to the tin center. These electronegative halogens significantly increase the Lewis acidity of the tin atom compared to its trialkyltin counterparts. This intrinsic property is the primary driver of its distinct reactivity profile.

Synthesis and Handling

The direct synthesis of this compound can be achieved by reacting tin metal with allyl bromide.[6][7] Catalysts such as mercuric chloride and an amine can be employed to improve yields significantly, with some procedures reporting yields over 80%.[6]

SynthesisWorkflow Tin Tin Powder (Sn) Reaction Reaction Vessel (Heated) Tin->Reaction AllylBromide Allyl Bromide AllylBromide->Reaction Catalyst HgCl₂ / Amine Catalyst Catalyst->Reaction Solvent Toluene (Solvent) Solvent->Reaction Filtration Filtration Reaction->Filtration Remove solids Distillation Vacuum Distillation Filtration->Distillation Purify Product This compound Distillation->Product

Caption: Synthesis workflow for this compound.

It is crucial to handle this compound under anhydrous conditions, as it is susceptible to hydrolysis which can negatively impact reaction yields.[6] Like all organotin compounds, it should be handled with appropriate personal protective equipment due to potential toxicity.[8][9]

Comparative Performance Analysis

The choice of an allylating agent is dictated by the specific requirements of the chemical transformation, including the nature of the substrate, desired stereochemistry, and reaction conditions.

Reactivity with Carbonyls

The enhanced Lewis acidity of this compound allows it to react with aldehydes and ketones, often without the need for an external Lewis acid catalyst, which is typically required for less reactive agents like allyltributyltin.[3][4] This "built-in" activation simplifies experimental procedures and avoids potential side reactions associated with strong Lewis acids.

In aqueous media, the reaction of allyl bromide and tin metal can generate this compound as a key intermediate, which then reacts with carbonyl compounds to form homoallylic alcohols.[10] This highlights its capability to function under conditions where many other organometallic reagents would decompose.

Stereoselectivity

For chemists, controlling stereochemistry is paramount. In the allylation of chiral aldehydes, the inherent diastereoselectivity of the reagent is a critical factor. The reaction often proceeds through a cyclic, chair-like transition state, commonly referred to as the Zimmerman-Traxler model.

Caption: Zimmerman-Traxler model for allylation reactions.

This compound can also be used in asymmetric allylations. By employing chiral diamines as additives, it's possible to achieve enantioselective additions to achiral aldehydes, opening a pathway to chiral homoallylic alcohols.[11] This offers a distinct advantage over reagents that may require more complex, stoichiometrically-bound chiral auxiliaries.

Comparison Summary

The following table summarizes the key performance characteristics of this compound compared to other common organotin allylating agents.

FeatureThis compoundAllyltributyltinAllyltrichlorotin
Formula (C₃H₅)₂SnBr₂(C₃H₅)Sn(C₄H₉)₃(C₃H₅)SnCl₃
Lewis Acidity HighLowVery High
Reactivity High; often requires no catalyst.[10]Moderate; typically requires a Lewis acid catalyst.[5]Very high; highly reactive.
Handling Air and moisture sensitive.[6]Air sensitive, less sensitive to moisture than halides.[5]Highly moisture sensitive.
Stereocontrol Good; can be influenced by chiral ligands.[11]Good; dependent on Lewis acid and substrate.[2]Excellent; often used for high diastereoselectivity.
Byproducts Dibromotin species (water-soluble)Tributyltin species (toxic, difficult to remove)Trichlorotin species (hydrolyzes readily)
Key Advantage Catalyst-free reactivity; water-soluble byproducts.Well-studied, commercially available.[1]High reactivity and selectivity.
Key Disadvantage Moisture sensitivity.Toxic and persistent tin byproducts.Extreme moisture sensitivity and handling difficulty.

Experimental Protocols: A Practical Guide

To translate theory into practice, this section provides a representative protocol for the allylation of an aldehyde using this compound.

General Procedure for the Allylation of Benzaldehyde

This protocol is designed to be a self-validating system. Successful execution should yield the expected product, 1-phenyl-3-buten-1-ol, in good yield, which can be confirmed by standard analytical techniques (NMR, GC-MS).

Materials:

  • This compound (C₆H₁₀Br₂Sn)[12]

  • Benzaldehyde (freshly distilled)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add this compound (1.1 equivalents).

  • Solvent Addition: Add anhydrous DCM (20 mL) via syringe. Cool the solution to 0 °C in an ice bath.

  • Substrate Addition: Add freshly distilled benzaldehyde (1.0 equivalent) dropwise to the stirred solution over 5 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Quenching: Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution (20 mL) at 0 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL). The aqueous washes help remove the tin byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure homoallylic alcohol.

ExperimentalWorkflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Flame-dry flask under inert gas B 2. Add this compound & Anhydrous DCM A->B C 3. Cool to 0 °C B->C D 4. Add Benzaldehyde dropwise C->D E 5. Stir at 0 °C & Monitor by TLC D->E F 6. Quench with sat. NH₄Cl E->F G 7. Extract with DCM F->G H 8. Wash with NaHCO₃ & Brine G->H I 9. Dry, Filter, Concentrate H->I J 10. Purify via Column Chromatography I->J Product Product J->Product

Caption: Experimental workflow for aldehyde allylation.

Conclusion and Future Outlook

This compound presents a compelling alternative to traditional organotin allylating agents like allyltributyltin. Its heightened, catalyst-free reactivity and the generation of more easily separable, water-soluble tin byproducts are significant practical advantages. While its moisture sensitivity requires careful handling, the benefits often outweigh this drawback, particularly in complex syntheses where minimizing exposure to strong Lewis acids is desirable.

The ability to modulate its stereoselectivity with chiral ligands further enhances its synthetic utility, positioning this compound as a powerful tool for the modern organic chemist. As the field continues to evolve towards greener and more efficient methodologies, reagents that offer high reactivity under milder conditions, like this compound, will undoubtedly play an increasingly important role in the synthesis of the next generation of pharmaceuticals and advanced materials.

References

  • The Science of Allylation: Understanding Allyltributyltin's Role. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
  • Allyltributylstannane . (2025). ResearchGate. [Link]

  • Allyltributyltin . (n.d.). Organic Syntheses Procedure. [Link]

  • Chan, T. H., Li, C. J., & Yang, Y. (1995). Organometallic Reactions in Aqueous Media. The Nature of the Organotin Intermediate in the Tin-Mediated Allylation of Carbonyl Compounds . The Journal of Organic Chemistry, 60(17), 5514–5515. [Link]

  • Sisido, K., & Takeda, Y. (1961). Direct Synthesis of Organotin Compounds. II. This compound and Its Derivatives . The Journal of Organic Chemistry, 26(7), 2301–2304. [Link]

  • Sisido, K., & Takeda, Y. (1961). Direct Synthesis of Organotin Compounds. II. This compound and Its Derivatives . ACS Publications. [Link]

  • Kobayashi, S., & Nishio, K. (1995). Asymmetric Allylation Reactions of Achiral Aldehydes with this compound by the Use of Chiral Diamines . Scilit. [Link]

  • This compound (C6H10Br2Sn) . (n.d.). PubChemLite. [Link]

  • Al-Oqaili, R. M., et al. (2024). Organotin(IV) Complexes as Chemotherapeutic Drugs Against Different Types of Cancer Cell Lines: A Review . ResearchGate. [Link]

  • Shahzadi, S., et al. (2017). Organotin(IV) Carboxylates as Promising Potential Drug Candidates in the Field of Cancer Chemotherapy . PubMed. [Link]

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A Comparative Guide to Carbonyl Allylation: Diallyltin Dibromide vs. Zinc-Mediated Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the formation of carbon-carbon bonds is a cornerstone of molecular construction. The allylation of carbonyl compounds to produce homoallylic alcohols is a particularly powerful transformation, installing a versatile functional group handle for further synthetic elaboration. Among the myriad of methods available, those mediated by tin and zinc have long been staples in the synthetic chemist's toolbox. This guide provides an in-depth, objective comparison of the efficacy of diallyltin dibromide and zinc-mediated allylation reactions, supported by mechanistic insights and experimental data, to inform your selection of the optimal reagent for your specific synthetic challenge.

Mechanistic Underpinnings: A Tale of Two Metals

The choice between this compound and zinc for carbonyl allylation is not merely one of convenience; it is a choice between distinct mechanistic pathways that dictate the reaction's stereochemical outcome and substrate compatibility.

The Barbier-Type Reaction: The Zinc-Mediated Pathway

Zinc-mediated allylations are classic examples of the Barbier reaction, where the organometallic nucleophile is generated in situ in the presence of the electrophile (the carbonyl compound).[1] The reaction is initiated by the oxidative addition of an allyl halide to the surface of metallic zinc, forming an allylzinc halide species.

This in situ generation is a key advantage, as it circumvents the need to pre-form and isolate the often-unstable organozinc reagent.[1] The reaction can proceed through a polar, nucleophilic addition mechanism or via a single-electron transfer (SET) pathway, particularly with certain substrates or when using less-activated zinc.[1][2]

The stereochemical outcome of the zinc-mediated allylation of aldehydes is often rationalized by the Zimmerman-Traxler model.[3] This model posits a chair-like six-membered transition state involving the aldehyde oxygen coordinating to the zinc atom. The substituents on the aldehyde and the allyl group preferentially occupy pseudo-equatorial positions to minimize steric interactions, thus dictating the diastereoselectivity of the product.[3]

Zinc-Mediated Allylation Workflow cluster_0 In Situ Reagent Formation cluster_1 Carbonyl Addition Allyl Halide Allyl Halide Allylzinc Halide Allylzinc Halide Allyl Halide->Allylzinc Halide Oxidative Addition Zinc Metal Zinc Metal Zinc Metal->Allylzinc Halide Aldehyde/Ketone Aldehyde/Ketone Zimmerman-Traxler\nTransition State Zimmerman-Traxler Transition State Allylzinc Halide->Zimmerman-Traxler\nTransition State Aldehyde/Ketone->Zimmerman-Traxler\nTransition State Homoallylic Alcohol Homoallylic Alcohol Zimmerman-Traxler\nTransition State->Homoallylic Alcohol C-C Bond Formation

Figure 1. Workflow for Zinc-Mediated Allylation.
The Pre-formed Reagent: The this compound Pathway

In contrast to the in situ nature of the zinc-mediated reaction, this compound is often considered the active allylation species in tin-mediated reactions, formed from the reaction of an allyl halide with metallic tin.[4] This organotin reagent can then be reacted with a carbonyl compound. The reaction is believed to proceed through a six-membered cyclic transition state, similar to the Zimmerman-Traxler model, where the tin atom coordinates to the carbonyl oxygen.[5]

A significant advantage of organotin reagents is their tolerance to a wide range of functional groups and their stability, allowing for purification and storage.[6] However, the toxicity of organotin compounds is a major drawback and necessitates careful handling and disposal.

The stereoselectivity of this compound and other allyltin reagents can be highly influenced by the presence of Lewis acids.[7] In some cases, chelation control can override the inherent facial selectivity of the aldehyde, leading to a reversal of diastereoselectivity.[8][9] This is particularly relevant for α- and β-alkoxy aldehydes, where a chelating Lewis acid can coordinate to both the carbonyl oxygen and the alkoxy oxygen, forcing the nucleophilic attack from a specific face.[8][10]

This compound Allylation Mechanism cluster_0 Reagent Formation cluster_1 Carbonyl Addition Allyl_Halide Allyl Halide Diallyltin_Dibromide This compound Allyl_Halide->Diallyltin_Dibromide Tin_Metal Tin Metal Tin_Metal->Diallyltin_Dibromide Carbonyl Aldehyde/Ketone Transition_State Cyclic Transition State Diallyltin_Dibromide->Transition_State Carbonyl->Transition_State Product Homoallylic Alcohol Transition_State->Product C-C Bond Formation

Figure 2. Mechanism of this compound Allylation.

Head-to-Head Comparison: Performance and Practicality

FeatureThis compound-Mediated AllylationZinc-Mediated Allylation
Reagent Preparation Can be pre-formed from allyl halide and tin metal.[4]Generated in situ from allyl halide and zinc metal.
Reaction Type Addition of a pre-formed organometallic reagent.Barbier-type reaction.[1]
Toxicity High; organotin compounds are toxic and require special handling.Moderate; zinc is less toxic than tin.
Functional Group Tolerance Generally very good.Good, but can be sensitive to reducible functional groups.
Stereoselectivity Can be highly diastereoselective, often influenced by Lewis acids and chelation.[7][8]Good diastereoselectivity, often predicted by the Zimmerman-Traxler model.[3]
Reaction Conditions Often requires anhydrous conditions, though aqueous methods exist.Can be performed in a variety of solvents, including aqueous media.[11]
Cost Tin is generally more expensive than zinc.Zinc is a relatively inexpensive metal.
Work-up Can be complicated by the removal of tin byproducts.Generally straightforward.

Experimental Protocols

The following protocols are provided as representative examples. Optimization for specific substrates is highly recommended.

Protocol 1: Zinc-Mediated Allylation of Benzaldehyde

This procedure is adapted from the work of Ranu et al., demonstrating a simple and efficient allylation using commercial zinc dust.

Materials:

  • Benzaldehyde

  • Allyl bromide

  • Commercial zinc dust

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of commercial zinc dust (1.0 mmol) in THF (2 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of allyl bromide (1.0 mmol) in THF (1 mL) dropwise at room temperature.

  • Stir the mixture for 30 minutes at room temperature. The formation of the allylzinc bromide is often indicated by a slight exotherm and the disappearance of the shiny zinc surface.

  • Add a solution of benzaldehyde (1.0 mmol) in THF (1 mL) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the dropwise addition of a few drops of saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the corresponding homoallylic alcohol.

Protocol 2: Tin-Mediated Allylation of Benzaldehyde (via this compound)

This protocol is a general representation of a tin-mediated allylation. The intermediate this compound can be formed in situ as described by Chan and colleagues.[4]

Materials:

  • Benzaldehyde

  • Allyl bromide

  • Tin powder or granules

  • Dimethylformamide (DMF) or other suitable solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere, combine tin powder or granules (1.0 mmol) and the chosen solvent (e.g., DMF, 5 mL).

  • Add allyl bromide (2.0 mmol) to the stirred suspension of tin.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of this compound.

  • Add benzaldehyde (1.0 mmol) to the reaction mixture.

  • Continue stirring at room temperature or with gentle heating, monitoring the reaction by TLC.

  • Once the reaction is complete, quench by pouring the mixture into a saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Concluding Remarks for the Practicing Scientist

The choice between this compound and zinc-mediated allylation is a nuanced one, with each method offering distinct advantages and disadvantages.

Zinc-mediated allylation stands out for its operational simplicity, lower cost, and reduced toxicity. The in situ generation of the organozinc reagent from commercially available zinc dust makes it an attractive option for routine synthetic applications. Furthermore, the development of aqueous and mechanochemical Barbier-type reactions enhances its "green" credentials.[11][12]

This compound , while hampered by the toxicity of organotin compounds, offers a high degree of functional group tolerance and the potential for highly controlled stereoselectivity, particularly when coupled with Lewis acids to enforce chelation control.[7][8] For complex syntheses where predictable and high levels of diastereoselectivity are paramount, the organotin approach may be superior, provided the necessary safety precautions are taken.

Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including the complexity of the substrate, the desired stereochemical outcome, and considerations of cost, scale, and environmental impact. This guide serves as a foundational resource to empower researchers to make an informed decision, leading to more efficient and successful synthetic outcomes.

References

  • Organic Letters. (n.d.). Room-Temperature Highly Diastereoselective Zn-Mediated Allylation of Chiral N-tert-Butanesulfinyl Imines: Remarkable Reaction Condition Controlled Stereoselectivity Reversal. ACS Publications. Retrieved from [Link]

  • Indian Journal of Chemistry. (1998). Zinc mediated allylation of aldehydes and ketones using allyl bromides and commercial zinc dust. The issue of regio- and stereoselectivity. Retrieved from [Link]

  • NIH. (n.d.). Axial Preferences in Allylation Reactions via the Zimmerman-Traxler Transition State. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Homoallylic alcohol synthesis by 1,2-addition or C-C coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Organometallic Reactions in Aqueous Media. Indium- and Zinc-Mediated Allylation of Sulfonimines. Retrieved from [Link]

  • The Journal of Organic Chemistry. (1996). Stereochemical Study of the Allylation of Aldehydes with Allyl Halides in Cosolvent/Water(Salt)/Zn and in Cosolvent/Water(Salt)/Zn/Haloorganotin Media. ACS Publications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Preparation and Reactions of Masked Allylic Organozinc Reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). Diastereoselective synthesis of homoallylic alcohols and ketones using allylic zinc pivalates. Retrieved from [Link]

  • Journal of the Chemical Society, Chemical Communications. (n.d.). Enantioselective synthesis of homo-allylic alcohols from chiral allylic tin(IV)(+)-diethyl tartrate complexes and aldehydes. RSC Publishing. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). Preparation and Reactions of Masked Allylic Organozinc Reagents. ACS Publications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A Mechanochemical Zinc-Mediated Barbier-Type Allylation Reaction under Ball-Milling Conditions. Retrieved from [Link]

  • Use of Cyclic Allylic Bromides in the Zinc–Mediated Aqueous Barbier–Grignard Reaction. (n.d.). Retrieved from [Link]

  • Figshare. (2016). Preparation and Reactions of Masked Allylic Organozinc Reagents. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). Organometallic Reactions in Aqueous Media. The Nature of the Organotin Intermediate in the Tin-Mediated Allylation of Carbonyl Compounds. ACS Publications. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Rapid synthesis of homoallylic alcohol from aldehyde with allyltributylstannane under solvent-free conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). A Facile and Efficient Zinc-Promoted Allylation of Carbonyl Compounds. Retrieved from [Link]

  • NROChemistry. (n.d.). Barbier Reaction: Mechanism & Examples. Retrieved from [Link]

  • OUCI. (n.d.). Allylation of aldehydes with various allylation agents. Retrieved from [Link]

  • SciSpace. (n.d.). A mechanochemical zinc-mediated barbier-type allylation reaction under ball-milling conditions. Retrieved from [Link]

  • PubMed. (2020). A Mechanochemical Zinc-Mediated Barbier-Type Allylation Reaction under Ball-Milling Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Syntheis of homoallylic alcohols. Retrieved from [Link]

  • Elektronische Hochschulschriften der LMU München. (n.d.). Preparation and Reactions of Allylic Zinc Reagents and Transition Metal-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Rapid synthesis of homoallylic alcohol from aldehyde with allyltributylstannane under solvent-free conditions. Retrieved from [Link]

  • ACS Publications. (n.d.). Catalytic Enantioselective Allylation of Carbonyl Compounds and Imines. Retrieved from [Link]

  • Allylation of Carbonyl Compounds by Allylic Acetates Using a Cobalt Halide as Catalyst. (n.d.). Retrieved from [Link]

  • ACS Publications. (n.d.). Catalytic Enantioselective Addition of Allylic Organometallic Reagents to Aldehydes and Ketones. Chemical Reviews. Retrieved from [Link]

  • RSC Publishing. (n.d.). Zinc mediated allylation of aldehydes and ketones with cinnamyl chloride in aqueous medium. Journal of the Chemical Society, Chemical Communications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Substituted arene synthesis by allylic substitution or allylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Allylation of Alcohols and Carboxylic Acids with Allyl Acetate Catalyzed by [Ir(cod)2]+BF4- Complex. Retrieved from [Link]

  • SciSpace. (n.d.). Allylation Reactions in Aqueous Media : Development, Applications and Future Works. Retrieved from [Link]

  • MDPI. (2021). Highly Diastereoselective Chelation-Controlled 1,3-anti-Allylation of (S)-3-(Methoxymethyl)hexanal Enabled by Hydrate of Scandium Triflate. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 9.4: Diastereoselective Addition to Aldehydes and Ketones. Retrieved from [Link]

  • NIH. (n.d.). Catalytic Enantioselective 1,2-Diboration of 1,3-Dienes: Versatile Reagents for Stereoselective Allylation. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Zinc Mediated Allylation of Aldehydes and Ketones Using Allyl Bromides and Commercial Zinc Dust. The Issue of Regio- and Stereoselectivity. Retrieved from [Link]

  • PMC. (n.d.). Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes. Retrieved from [Link]

  • The Felkin-Ahn model for carbonyl conformations and diastereoselective nucleophilic at. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Control experiment a The reaction with deuterium labeling allylic.... Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Zinc or indium-mediated Barbier-type allylation of aldehydes with 3-bromomethyl-5H-furan-2-one in aqueous media: an efficient synthesis method for α-methylene-γ-butyrolactone. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). Chelation-Assisted Substrate-Controlled Asymmetric Lithiation-Allylboration of Chiral Carbamate 1,2,4-Butanetriol Acetonide. Retrieved from [Link]

  • ResearchGate. (n.d.). Tin-mediated allylation of oxy-substituted benzaldehydes in aqueous media. Retrieved from [Link]

  • The allylation reactions of aromatic aldehydes and ketones with tin dichloride in water. (n.d.). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Confirmation of Homoallylic Alcohols from Diallyltin Dibromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Value and Analytical Challenge of Homoallylic Alcohols

Homoallylic alcohols are pivotal structural motifs in organic synthesis, serving as versatile intermediates in the construction of complex molecules, particularly polyketide natural products.[1] Their value lies in the dual functionality of the hydroxyl group and the terminal alkene, which can be independently and selectively manipulated. The allylation of carbonyl compounds stands as one of the most reliable methods for their synthesis, creating one or two new stereocenters in the process.[2]

Among the various allylating agents, diallyltin dibromide offers a compelling balance of reactivity and stability. Prepared readily from affordable allyl bromide and tin powder, it reacts with aldehydes to furnish homoallylic alcohols in good yields.[3] However, the successful synthesis is only half the story. Unambiguous structural confirmation is paramount, not only to verify the desired product but also to identify potential isomeric byproducts and assess stereochemical outcomes.

This guide provides an in-depth comparison of the spectroscopic techniques used to confirm the structure of homoallylic alcohols synthesized via this compound. We will delve into the causality behind experimental choices, compare this method with common alternatives, and provide actionable protocols for researchers in synthetic chemistry and drug development.

The this compound Route: Mechanism and Considerations

The reaction of this compound with an aldehyde proceeds through a cyclic, six-membered transition state, often referred to as a Zimmerman-Traxler model. This mechanistic pathway has significant implications for the diastereoselectivity of the reaction when substituted allyl groups are used. For the parent this compound, the key transformation is the nucleophilic attack of an allyl group from the tin center onto the electrophilic carbonyl carbon of the aldehyde.

G cluster_reactants Reactants cluster_process Reaction & Workup cluster_products Products & Byproducts cluster_analysis Analysis Aldehyde R-CHO (Aldehyde) Reaction C-C Bond Formation (Allylation) Aldehyde->Reaction TinReagent Allyl₂SnBr₂ (this compound) TinReagent->Reaction Workup Aqueous Workup Reaction->Workup Forms Tin-alkoxide intermediate Product Homoallylic Alcohol Workup->Product Byproduct Tin Salts (e.g., SnO₂) Workup->Byproduct Purification Column Chromatography Product->Purification Byproduct->Purification Spectroscopy Spectroscopic Confirmation (NMR, IR, MS) Purification->Spectroscopy

Figure 1: General workflow for the synthesis and confirmation of homoallylic alcohols.

A primary consideration in this method is the removal of tin-based byproducts after the reaction. These are typically inorganic tin salts that are insoluble in organic solvents and can be removed during aqueous workup and subsequent chromatography. Failure to remove these can interfere with spectroscopic analysis and subsequent synthetic steps.

Definitive Spectroscopic Fingerprinting

The true identity of the synthesized molecule is revealed through a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is the most powerful tool for the structural elucidation of organic molecules. For a typical homoallylic alcohol, such as 1-phenylbut-3-en-1-ol synthesized from benzaldehyde, the ¹H and ¹³C NMR spectra provide a wealth of information.

¹H NMR Spectroscopy:

  • Hydroxyl Proton (-OH): Appears as a broad singlet, typically between 1.5-4.0 ppm.[4][5] Its chemical shift is highly dependent on concentration and solvent due to hydrogen bonding.[5] This peak will disappear upon shaking the sample with a drop of D₂O, a classic confirmatory test.[5][6]

  • Carbinol Proton (-CH-OH): This proton, attached to the same carbon as the hydroxyl group, is deshielded by the oxygen and typically appears as a multiplet around 4.6-4.8 ppm. Its multiplicity (e.g., a triplet or doublet of doublets) reveals the number of adjacent protons.

  • Allylic Protons (-CH₂-CH=): The two protons of the methylene group adjacent to the double bond are diastereotopic and will appear as a multiplet, typically around 2.4-2.6 ppm. They are coupled to both the carbinol proton and the adjacent vinyl proton.

  • Vinyl Protons (-CH=CH₂): These three protons form a complex splitting pattern between 5.1 and 6.0 ppm.

    • The internal proton (-CH =CH₂) is a multiplet (ddt: doublet of doublets of triplets) around 5.7-5.9 ppm.

    • The two terminal protons (=CH ₂) are diastereotopic, appearing as distinct multiplets around 5.1-5.2 ppm. The trans proton typically has a larger coupling constant (J ≈ 17 Hz) than the cis proton (J ≈ 10 Hz).[7]

¹³C NMR Spectroscopy: The carbon spectrum provides a count of unique carbon environments.

  • Carbinol Carbon (-C-OH): Deshielded by the attached oxygen, this carbon signal appears in the 70-75 ppm range.[4][8]

  • Olefinic Carbons (-CH=CH₂): The internal carbon appears around 134-135 ppm, while the terminal carbon (=CH₂) is further upfield at approximately 118-119 ppm.

  • Allylic Carbon (-CH₂-): This aliphatic carbon signal is found around 43-44 ppm.

Figure 2: Correlation of homoallylic alcohol structure to key spectroscopic signals.
Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is excellent for the rapid confirmation of key functional groups. For a homoallylic alcohol, two peaks are of primary importance:

  • O-H Stretch: A very strong and characteristically broad absorption in the 3200-3500 cm⁻¹ region is a definitive indicator of the hydroxyl group.[8][9] The broadness is a result of intermolecular hydrogen bonding.[5][6]

  • C=C Stretch: A medium-intensity absorption around 1640 cm⁻¹ confirms the presence of the alkene double bond.

  • C-O Stretch: A strong stretch appears in the 1050-1260 cm⁻¹ region.[9]

The absence of a strong carbonyl (C=O) stretch from the starting aldehyde (typically ~1700-1720 cm⁻¹) is a crucial indicator of a complete reaction.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry confirms the molecular weight of the product and provides structural clues through fragmentation patterns.

  • Molecular Ion (M⁺): The peak corresponding to the molecular weight of the homoallylic alcohol may be weak or even absent, especially in primary and secondary alcohols.[10][11]

  • Dehydration (M-18): A common fragmentation pathway for alcohols is the loss of a water molecule, leading to a peak at M-18.[11][12]

  • Alpha-Cleavage: The most characteristic fragmentation is the cleavage of the C-C bond adjacent to the oxygen atom.[11][12][13] This results in a resonance-stabilized cation. For an alcohol like 1-phenylbut-3-en-1-ol, alpha-cleavage would lead to the loss of an allyl radical (•CH₂CH=CH₂) to give a prominent peak corresponding to [C₆H₅CH=OH]⁺.

Comparative Analysis with Alternative Synthetic Methods

The choice of synthetic route impacts yield, stereoselectivity, and the impurity profile, all of which influence the final spectroscopic analysis.

Method Allyl Source Typical Yield Stereoselectivity Key Advantages Spectroscopic Considerations
This compound This compoundGood[3]Moderate (can be improved with chiral auxiliaries[3])Readily prepared reagent, good functional group tolerance.Presence of tin byproducts if purification is incomplete. Spectra are generally clean otherwise.
Grignard/Barbier Reaction Allylmagnesium Bromide / Allyl Bromide + Metal (Zn, In)Good to Excellent[14]Generally low unless chiral additives are used.Widely applicable, uses common reagents.Highly basic/nucleophilic conditions can lead to side reactions (e.g., enolization) creating impurities visible in NMR.
Hosomi-Sakurai Reaction AllyltrimethylsilaneGood to ExcellentModerate to good, depends on Lewis acid catalyst.Mild conditions, high functional group tolerance.Requires a stoichiometric Lewis acid (e.g., TiCl₄), which must be fully quenched and removed. Residual silane byproducts may be observed.
Roush/Brown Allylboration Chiral AllylboronatesExcellentExcellent and predictable enantioselectivity.[2]Gold standard for asymmetric allylation.Boronic acid/ester byproducts must be removed. The high stereopurity can be confirmed by chiral HPLC or using chiral shift reagents in NMR.

Experimental Protocols

Synthesis of 1-Phenylbut-3-en-1-ol via this compound
  • Reagent Preparation: this compound is prepared by reacting allyl bromide with tin powder. This is often done in situ or prepared beforehand.

  • Reaction:

    • To a solution of this compound (1.2 mmol) in an appropriate solvent (e.g., CH₂Cl₂), add benzaldehyde (1.0 mmol) dropwise at room temperature under an inert atmosphere (N₂ or Ar).

    • Stir the reaction mixture for the time determined by TLC analysis (typically 2-4 hours).

    • Monitor the disappearance of the aldehyde spot by TLC.

  • Workup and Purification:

    • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • The crude product will contain the desired alcohol and tin byproducts. Purify by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure homoallylic alcohol.[15]

Sample Preparation for Spectroscopic Analysis
  • NMR: Dissolve ~5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • IR: For a liquid sample, a neat spectrum can be obtained by placing a drop of the pure liquid between two NaCl or KBr plates.

  • MS: Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile for analysis by techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

Conclusion

The synthesis of homoallylic alcohols using this compound is a robust and valuable method. However, its success in a research or development setting is critically dependent on rigorous spectroscopic confirmation. A multi-technique approach, combining the detailed structural map from NMR , the functional group snapshot from IR , and the molecular weight verification from MS , provides an unassailable confirmation of the product's identity and purity. By understanding the characteristic spectral signatures and comparing them against potential outcomes from alternative synthetic routes, researchers can proceed with confidence in their molecular constructs. This analytical diligence forms the bedrock of trustworthy and reproducible science.

References

  • Boga, C., Savoia, D., Tagliavini, E., Trombini, C., & Umani-Ronchi, A. (1988). Synthesis of chiral homoallylic alcohols from aldehydes and this compound in the presence of monosodium-(+)-diethyl tartrate. Journal of Organometallic Chemistry, 353(2), 177–183. [Link]

  • BOGA, C., SAVOIA, D., TAGLIAVINI, E., TROMBINI, C., & UMANI‐RONCHI, A. (1989). ChemInform Abstract: Synthesis of Chiral Homoallylic Alcohols from Aldehydes and this compound in the Presence of Monosodium (+)‐Diethyl Tartrate. ChemInform, 20(8). [Link]

  • Poh, J.-S., Lau, S.-H., Dykes, I. G., Tran, D. N., Battilocchio, C., & Ley, S. V. (2016). A multicomponent approach for the preparation of homoallylic alcohols. Chemical Science, 7(10), 6473-6478. [Link]

  • Kabeshov, M. (2014). Asymmetric Synthesis of Homoallylic Alcohols and their Applications. University of Cambridge. This is a PhD thesis, a direct link to the full text may vary. A general search on the title and author will yield results.
  • Organic Chemistry Portal. Homoallylic alcohol synthesis by 1,2-addition or C-C coupling. [Link]

  • Guchhait, S. K., & Chaudhary, P. (2010). Rapid synthesis of homoallylic alcohol from aldehyde with allyltributylstannane under solvent-free conditions. Canadian Journal of Chemistry, 88(10), 1035-1039. [Link]

  • Jones, G. T., Randić, M., & Turner, J. J. (1964). The NMR Spectra of Allyl Alcohol-d, and Allyl Alcohol. Croatica Chemica Acta, 36(3), 111-117. [Link]

  • OpenOChem Learn. Alcohols Spectroscopy. [Link]

  • Chemistry LibreTexts. (2020). 13.4: Spectroscopy of Alcohols. [Link]

  • Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]

  • OpenStax. (2023). 17.11 Spectroscopy of Alcohols and Phenols. Organic Chemistry. [Link]

  • Chemistry Steps. Mass Spectrometry of Alcohols. [Link]

  • Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

  • Chemazon. (2021). Alpha (α) Cleavage in Alcohols, Amines, Aldehyde and Ketone | Mass Spectrometry | Organic Chemistry. YouTube. [Link] (Note: A representative link, as direct video links can be unstable. Search for the title on YouTube.)

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Alcohols. [Link]

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Diallyltin Dibromide: A Comparative Guide to its Applications and Limitations in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the formation of carbon-carbon bonds remains a cornerstone of molecular construction. Among the myriad of reagents developed for this purpose, organotin compounds have carved out a significant niche, offering a unique balance of reactivity and selectivity. This guide provides a comprehensive technical overview of diallyltin dibromide, a versatile yet often overlooked reagent. We will delve into its primary applications, critically compare its performance against contemporary alternatives, and provide a clear-eyed assessment of its limitations, supported by experimental data and detailed protocols.

Introduction to this compound: A Double-Edged Sword

This compound, (CH₂=CHCH₂)₂SnBr₂, is a tetravalent organotin compound featuring two reactive allyl groups. Its utility in organic synthesis stems primarily from its ability to act as an efficient allylating agent, transferring its allyl moieties to a variety of electrophiles, most notably carbonyl compounds, to form homoallylic alcohols.

The synthesis of this compound is most commonly achieved through the direct reaction of metallic tin with allyl bromide. This reaction can be catalyzed by various agents, including mercuric chloride and triethylamine, to achieve high yields.[1]

Caption: Direct synthesis of this compound from tin metal and allyl bromide.

While a powerful tool, the use of this compound, like all organotin compounds, is shadowed by significant health and environmental concerns. Organotins are known for their toxicity, with some variants acting as immunotoxins or endocrine disruptors.[2] This inherent toxicity necessitates careful handling and disposal, representing a major limitation to its widespread use.

Core Application: Allylation of Carbonyl Compounds

The premier application of this compound is the allylation of aldehydes and ketones to furnish homoallylic alcohols, a crucial structural motif in many natural products and pharmaceutical agents.[3][4] The reaction proceeds via the nucleophilic attack of the allyl group from the tin center onto the electrophilic carbonyl carbon.

Caption: General workflow for the allylation of carbonyl compounds.

Performance and Stereoselectivity

This compound can provide good to excellent yields in the allylation of various carbonyl compounds. A notable feature is the potential for stereocontrol. In the presence of chiral auxiliaries, such as monosodium (+)-diethyl tartrate, this compound has been shown to afford chiral homoallylic alcohols with moderate to good enantiomeric excesses (42-71% ee).[5] This demonstrates the potential for asymmetric synthesis, a critical aspect of modern drug development.

Comparison with Alternative Allylating Agents

To provide a clear performance benchmark, we compare the allylation of a representative substrate, benzaldehyde, using this compound and two common alternatives: allylmagnesium bromide (a Grignard reagent) and indium-mediated allylation.

Reagent/SystemSubstrateProductYield (%)Reference
This compound Benzaldehyde1-Phenyl-3-buten-1-ol~85-95%[3]
Allylmagnesium Bromide Benzaldehyde1-Phenyl-3-buten-1-ol~58%[6]
Indium/Allyl Bromide Benzaldehyde1-Phenyl-3-buten-1-ol80-90%[2]

As the data indicates, this compound offers yields comparable to or even exceeding those of indium-mediated systems and significantly outperforming the Grignard reagent in this specific instance. However, it is crucial to consider the trade-offs.

  • Allylmagnesium Bromide (Grignard Reagents): While a foundational tool in organic synthesis, Grignard reagents often exhibit lower functional group tolerance and can be prone to side reactions.[7] Their high reactivity can also lead to challenges in controlling stereoselectivity.[7]

  • Indium-Mediated Allylation: This method has gained significant popularity due to its ability to be performed in aqueous media, offering a "greener" alternative.[8][9] Indium reagents often display excellent chemoselectivity, tolerating a wide range of functional groups that are incompatible with Grignard reagents.[8]

Beyond Simple Allylation: Exploring Other Synthetic Frontiers

While the allylation of carbonyls is its most well-documented role, the reactivity of this compound suggests potential in other areas of organic synthesis, although these are less explored.

Polymer Chemistry

Organotin compounds, in general, have found applications in polymer chemistry as PVC stabilizers and catalysts for polyurethane and silicone production.[10] However, the specific use of this compound as a monomer or catalyst in polymerization is not well-documented in the reviewed literature. The presence of two polymerizable allyl groups suggests its potential as a cross-linking agent or as a monomer for the synthesis of organotin-containing polymers. The radical polymerization of diallyl monomers is a known process, and this compound could theoretically participate in similar reactions. Further research is needed to fully explore this potential application.

Cross-Coupling Reactions

The Stille cross-coupling reaction, a palladium-catalyzed coupling between an organotin compound and an organic halide, is a powerful method for C-C bond formation.[11][12] While a wide variety of organostannanes are employed in Stille couplings, the use of this compound in this context is not prominently reported. The reactivity of the allyl groups could potentially make it a suitable coupling partner, though this application remains largely unexplored in the literature.

Limitations and Practical Considerations

Despite its synthetic utility, this compound is not without its drawbacks. A comprehensive understanding of these limitations is crucial for its effective and safe implementation.

Toxicity and Environmental Impact

The primary and most significant limitation of all organotin compounds is their toxicity.[2] Tributyltin and triphenyltin compounds, for instance, are known to be highly toxic to aquatic life.[6] While the specific toxicity profile of this compound is less characterized in widely available literature, the general hazardous nature of organotins necessitates stringent safety protocols, including the use of personal protective equipment and specialized disposal procedures. This inherent toxicity is a major barrier to its use in large-scale industrial processes and in more environmentally benign synthetic strategies.

Air and Moisture Sensitivity

Like many organometallic reagents, this compound is sensitive to air and moisture, which can lead to its decomposition and a reduction in its efficacy.[1] Reactions involving this reagent should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to ensure optimal results.

Functional Group Tolerance

While organotin reagents are generally more tolerant of functional groups than Grignard reagents, their compatibility is not universal. The reactivity of this compound towards various functional groups is not exhaustively documented. However, based on the general behavior of organotin compounds, it is expected to be incompatible with acidic protons (e.g., in alcohols and carboxylic acids) and may react with other electrophilic functional groups, such as esters and amides, albeit likely at a slower rate than with aldehydes and ketones.[13][14]

Experimental Protocol: Allylation of Benzaldehyde

The following protocol provides a detailed, step-by-step methodology for the allylation of benzaldehyde using this compound.

Materials:

  • This compound

  • Benzaldehyde

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes

  • Inert atmosphere setup (e.g., nitrogen or argon line with bubbler)

Procedure:

  • Reaction Setup: A dry 100 mL round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere.

  • Reagent Addition: Anhydrous THF (20 mL) is added to the flask, followed by this compound (1.0 mmol). The solution is stirred at room temperature.

  • Substrate Addition: Benzaldehyde (1.0 mmol) is added dropwise to the stirred solution via syringe.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Quenching: The reaction is carefully quenched by the dropwise addition of saturated aqueous NH₄Cl solution (10 mL).

  • Extraction: The aqueous layer is extracted with diethyl ether (3 x 20 mL).

  • Drying and Concentration: The combined organic layers are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the pure 1-phenyl-3-buten-1-ol.

Caption: Step-by-step workflow for the allylation of benzaldehyde.

Conclusion and Future Outlook

This compound is a competent allylating agent that offers good yields and the potential for stereocontrol in the synthesis of homoallylic alcohols. Its performance is comparable to, and in some cases superior to, other common allylating agents. However, its significant toxicity and sensitivity to air and moisture are considerable limitations that curb its broader applicability, especially in the context of green and sustainable chemistry.

While its applications in polymer chemistry and cross-coupling reactions remain underexplored, the fundamental reactivity of this compound suggests that these are fertile grounds for future research. The development of less toxic and more stable organotin reagents, or the use of this compound in catalytic amounts, could revitalize interest in this potent synthetic tool. For now, it remains a valuable reagent for specific applications in the hands of experienced researchers who are equipped to handle its hazardous nature.

References

  • [No Author]. (n.d.). Indium-mediated allylation of aldehydes, ketones and sulfonimines with 2-(alkoxy)allyl bromides. PMC. [Link]

  • [No Author]. (n.d.). pounds.[1–3] Allylic Grignard reagents. Thieme. [Link]

  • [No Author]. (n.d.). Synthesis of chiral homoallylic alcohols from aldehydes and this compound in the presence of monosodium-(+)-diethyl tartrate. Sci-Hub. [Link]

  • Sisido, K., Takeda, Y., & Kinugawa, Z. (1961). Direct Synthesis of Organotin Compounds. II. This compound and Its Derivatives. The Journal of Organic Chemistry.
  • [No Author]. (n.d.). Study of radical polymerization of diallyl monomer based on allyl bromide and piperidine. E3S Web of Conferences. [Link]

  • [No Author]. (n.d.). Stille Coupling. Chemistry LibreTexts. [Link]

  • [No Author]. (n.d.). Organoindium chemistry. Wikipedia. [Link]

  • [No Author]. (n.d.). Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models. PubMed Central. [Link]

  • [No Author]. (n.d.). Indium-Mediated Allylation. MDPI. [Link]

  • Guimarães, R. L., et al. (2007).
  • [No Author]. (n.d.). Homoallylic alcohol synthesis by 1,2-addition or C-C coupling. Organic Chemistry Portal. [Link]

  • [No Author]. (n.d.). Direct amidation of esters with nitroarenes. PMC. [Link]

  • [No Author]. (n.d.). Stille Coupling. Organic Chemistry Portal. [Link]

  • [No Author]. (n.d.). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

  • [No Author]. (n.d.). ORGANOTIN COMPOUNDS. Webflow. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Diallyltin Dibromide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Diallyltin dibromide is a highly reactive and toxic organotin compound that necessitates meticulous handling and disposal procedures. As a senior application scientist, my objective is to provide you with a guide that is not merely procedural, but also instills a deep understanding of the chemical principles underlying these essential safety protocols. Adherence to these guidelines is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This document provides a comprehensive framework for the safe management of this compound waste from cradle to grave.

Part 1: Hazard Profile and Essential Safety

This compound presents a dual chemical hazard: the inherent toxicity of organotin compounds and the reactivity associated with its tin-bromide bonds. Organotins can be absorbed through the skin, and exposure via inhalation, ingestion, or skin contact is highly toxic.[1][2] The compound is corrosive and can cause severe skin burns and eye damage.[3][4]

Table 1: Hazard Summary for this compound

Hazard TypeDescriptionPrimary Sources
Acute Toxicity (Oral) Toxic if swallowed.[2]
Acute Toxicity (Dermal) Toxic in contact with skin; can be absorbed through the skin.[1][2]
Acute Toxicity (Inhalation) Toxic if inhaled.[2] May cause respiratory tract irritation.[3][4][2][3][4]
Skin Corrosion/Irritation Causes skin irritation and potentially severe burns.[2][4]
Eye Damage/Irritation Causes serious eye irritation.[2][4]
Reactivity Stable under normal conditions, but reacts with bases and reducing agents.[2] Direct sunlight can cause degradation.[2] As an organotin halide, it is susceptible to hydrolysis.[5][6][2][5][6]
Personal Protective Equipment (PPE)

A robust PPE strategy is non-negotiable. Standard laboratory attire is insufficient. All handling of this compound and its waste must be conducted within a certified chemical fume hood.[2][7]

Table 2: Required Personal Protective Equipment (PPE)

Body PartEquipment SpecificationRationale
Hands Neoprene or nitrile rubber double gloves.Protects against dermal absorption, which is a primary exposure route for organotins.[1][2]
Eyes/Face Chemical safety goggles and a full-face shield.Protects against splashes and vapors that can cause severe eye irritation or damage.[2][8]
Body Flame-retardant, chemical-resistant lab coat.Provides a barrier against spills and splashes.[9]
Respiratory An air-purifying respirator with an organic vapor cartridge is recommended if there is any risk of inhalation.[2][10]Protects against the inhalation of toxic vapors or mists.[2][10]
Emergency Protocols

Spill Cleanup Procedure:

  • Evacuate & Secure: Immediately alert others and evacuate the immediate spill area. Restrict access.[1]

  • Ventilate: Ensure the chemical fume hood is operating at maximum capacity.

  • Don PPE: Wear the full PPE ensemble as detailed in Table 2.

  • Contain: For liquid spills, create a dike around the spill using an inert, non-combustible absorbent material like vermiculite, sand, or diatomaceous earth.[11][12]

  • Absorb: Working from the outside in, apply the absorbent material to the spill.[12]

  • Collect: Carefully sweep or scoop the contaminated absorbent into a designated, robust, and sealable hazardous waste container (e.g., a polyethylene pail).[1][13] Avoid creating dust.[1]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Package & Label: Seal the waste container and label it clearly as "Hazardous Waste: this compound" with appropriate hazard symbols.

First Aid Measures:

  • Skin Contact: Immediately remove all contaminated clothing.[14] Flush the affected area with copious amounts of water for at least 15 minutes, using a safety shower if necessary.[1][14] Seek immediate medical attention.[14][15]

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[1][14] Seek immediate medical attention.[14][15]

  • Inhalation: Move the individual to fresh air at once.[1][14] If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical attention.[4][15]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][15]

Part 2: The Disposal Workflow: A Decision-Based Approach

The proper disposal of this compound waste involves a critical decision: direct disposal of the reactive compound or chemical deactivation prior to disposal. This decision depends on the volume of waste, its concentration, and the capabilities of your institution's waste management program.

G Start This compound Waste Generated (Pure compound, solutions, contaminated labware) Assess Assess Waste & Lab Capabilities - Volume & Concentration - EHS Guidance Start->Assess Decision Chemical Deactivation Feasible & Permitted? Assess->Decision Direct Protocol A: Direct Disposal of Reactive Waste Decision->Direct No Deactivate Protocol B: Chemical Deactivation Decision->Deactivate Yes Package Segregate, Package & Label Waste (Primary & Secondary Containment) Direct->Package Deactivate->Package EHS Store Securely & Arrange Pickup (Contact EHS / Licensed Contractor) Package->EHS

Caption: Disposal decision workflow for this compound waste.

Part 3: Disposal Protocols

Protocol A: Direct Disposal (Untreated Waste)

This is the most common route for small quantities of waste generated in a research setting.

Step 1: Waste Segregation All materials that have come into contact with this compound are classified as hazardous waste.[1] This includes:

  • Unused or excess this compound.

  • Reaction mixtures containing the compound.

  • Contaminated solvents and solutions.

  • Contaminated consumables (e.g., gloves, absorbent pads, pipette tips, glassware).[1]

Step 2: Containerization

  • Place all contaminated materials into a dedicated, clearly labeled, and sealable container made of a compatible material (e.g., high-density polyethylene).[1]

  • Ensure liquid waste containers are filled to no more than 80% capacity to allow for vapor expansion.

  • Contaminated sharps (needles, broken glass) must be placed in a designated sharps container.

Step 3: Labeling

  • Affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste."

    • Full Chemical Name: "this compound."

    • All components and their approximate percentages.

    • Relevant Hazard Pictograms (e.g., Toxic, Corrosive).

    • Accumulation start date.

Step 4: Storage and Pickup

  • Store the sealed container in a designated, secure satellite accumulation area.

  • Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.

Protocol B: Chemical Deactivation (Treated Waste)

Chemical deactivation aims to reduce the reactivity and hazard profile of the waste before final disposal. This must only be performed by trained personnel in a controlled laboratory setting.

Causality: The Rationale for Deactivation Organotin halides, such as this compound, readily undergo hydrolysis in the presence of a base.[16][17] This reaction cleaves the tin-bromide bonds, replacing them with more stable tin-oxygen bonds to form organotin hydroxides and, ultimately, polymeric organostannoxanes (-[Sn-O]-).[5][6] While the resulting organotin oxide is still toxic and must be disposed of as hazardous waste, it is generally a less reactive, insoluble solid, which is easier and safer to handle and transport.

G Start Dilute this compound Waste in Fume Hood (e.g., in Toluene) AddBase Slowly Add Basic Solution (e.g., 1M NaOH) with vigorous stirring Start->AddBase Monitor Monitor Reaction (Control exotherm, observe precipitation) AddBase->Monitor React Allow Reaction to Complete (e.g., Stir overnight) Monitor->React Neutralize Neutralize Final Slurry (Check pH) React->Neutralize End Proceed to Final Packaging (Treat as solid organotin waste) Neutralize->End

Caption: Workflow for base-catalyzed hydrolysis of this compound waste.

Experimental Protocol: Base-Catalyzed Hydrolysis

  • Preparation: In a chemical fume hood, place the this compound waste (or a solution of it in a compatible solvent like toluene) in a suitably sized flask equipped with a magnetic stirrer.

  • Dilution: If the waste is concentrated, dilute it with a non-reactive solvent to better control the reaction rate and temperature.[1]

  • Slow Addition: While stirring vigorously, slowly add a dilute aqueous solution of sodium hydroxide (e.g., 1M NaOH) dropwise. The reaction can be exothermic, so slow addition and potential cooling with an ice bath are crucial.

  • Reaction: A precipitate (polymeric diallyltin oxide) will form. Continue stirring for several hours or overnight to ensure the reaction goes to completion.[1]

  • Neutralization: Check the pH of the resulting slurry. If it is still basic, neutralize it carefully with a dilute acid (e.g., 1M HCl).

  • Final Disposal: The resulting mixture, containing the insoluble organotin polymer, should be managed as hazardous waste. Follow Steps 1-4 of Protocol A , labeling the waste as "Deactivated this compound Waste (Diallyltin Oxide Polymer)."

By transforming the reactive liquid or dissolved solid into a more stable, solid polymer, you have fundamentally enhanced the safety of the disposal process from the point of generation to its final destination. This proactive approach embodies the principles of responsible chemical management and is a hallmark of a robust safety culture.

References

  • BenchChem. (2025). Essential Safety and Operational Protocols for Handling Organotin Compounds.
  • Ghandi, M., et al. (n.d.). Direct Hydrolysis of Hydrated Organotin Cations. ACS Publications. [Link]

  • BenchChem. (2025). Safety and Handling Precautions for Organotin Compounds.
  • Gelest, Inc. (n.d.). Introduction to Organotin Chemistry and Applications. [Link]

  • CDC. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Tin (organic compounds, as Sn). [Link]

  • Ali, M., & Yousif, E. (2016). Chemistry and Applications of Organotin(IV) Complexes. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

  • University of Malaya Students' Repository. (n.d.). Chapter 1 Organotin Chemistry. [Link]

  • CDC Stacks. (n.d.). Organotin Compounds. [Link]

  • NSW Environment Protection Authority. (1989). Organotin Waste Materials Chemical Control Order 1989. [Link]

  • OSHA. (n.d.). Butyltin Trichloride. [Link]

  • ResearchGate. (2013). How do you get rid of organotin waste?[Link]

  • ATSDR. (n.d.). Tin and Compounds | Public Health Statement. CDC. [Link]

  • Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods?[Link]

  • OSHA. (n.d.). Tin, Organic Compounds (as Sn). [Link]

  • Gelest, Inc. (2016). DIALLYLDIBROMOTIN, tech-95 Safety Data Sheet. [Link]

  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. [Link]

  • HPE Support. (n.d.). Safety Guidelines for Handling Chemicals. [Link]

  • Chemistry LibreTexts. (2021). Proper Protective Equipment. [Link]

  • University of Tennessee. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. [Link]

  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. [Link]

  • EPA. (n.d.). Environmental Fact Sheet, Organobromine. [Link]

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Navigating the Hazards: A Researcher's Guide to Personal Protective Equipment for Diallyltin Dibromide

Author: BenchChem Technical Support Team. Date: January 2026

For the adept researcher, scientist, or drug development professional, the synthesis of novel compounds is a routine yet critical task. However, the introduction of highly reactive and toxic reagents demands a commensurate level of safety and operational planning. Diallyltin dibromide, a versatile organotin compound, is one such reagent that requires meticulous handling. This guide provides an in-depth, procedural framework for the safe use of this compound, focusing on the rationale behind each personal protective equipment (PPE) choice, operational protocol, and disposal plan. Our goal is to empower you with the knowledge to not only use this compound effectively but to do so with the highest degree of safety.

Immediate Safety Briefing: Understanding the Primary Threats

This compound presents a multifaceted hazard profile, combining the systemic toxicity of organotin compounds with the reactivity of allyl groups and the corrosive nature of its bromide components.[1] It is classified as toxic if swallowed, in contact with skin, or if inhaled.[1] Skin and eye contact can cause serious irritation.[1] Beyond its immediate toxicity, it is crucial to understand its reactivity. This compound is stable under normal conditions but can undergo non-hazardous polymerization if heated above 70°C.[1] Furthermore, direct sunlight can cause slow degradation to an inorganic tin salt.[1] In the event of a fire, hazardous decomposition products such as hydrogen bromide, organic acid vapors, and tin oxides can be released.[1]

The allyl groups contribute to the compound's reactivity and potential for respiratory irritation.[2][3][4] Therefore, all handling procedures must be designed to mitigate these risks through a combination of engineering controls and a robust PPE strategy.

The Last Line of Defense: Selecting Your Personal Protective Equipment

Engineering controls, primarily the use of a certified chemical fume hood, are the first and most critical step in mitigating exposure to this compound.[1] However, a comprehensive PPE plan is your essential last line of defense. The following table outlines the minimum required PPE, with a detailed explanation of the causality behind each selection.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with Neoprene or Nitrile rubber gloves.This compound is toxic upon skin contact, and organotins can be absorbed through the skin.[1] Neoprene and nitrile rubber are recommended for their resistance to a broad range of chemicals, including many organometallic compounds.[1][5] Double-gloving provides an additional layer of protection against tears and permeation.
Eye and Face Protection Chemical safety goggles and a full-face shield.Due to the severe eye irritation potential of this compound, chemical safety goggles are mandatory to protect against splashes and vapors.[1] A full-face shield provides an additional barrier to protect the entire face from splashes.
Body Protection A chemically resistant lab coat, worn over long-sleeved clothing and closed-toe shoes.A lab coat made of a material resistant to chemical penetration is necessary to protect the skin from accidental splashes.[1] It should be fully buttoned, with sleeves rolled down.
Respiratory Protection A NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges. A combination cartridge with protection against acid gases (e.g., hydrogen bromide) should be considered, especially in case of a spill or when heating the compound.This compound is toxic if inhaled.[1] An air-purifying respirator with organic vapor cartridges is essential to protect against its vapors.[6] Given the potential for the release of hydrogen bromide upon decomposition, a combination cartridge that also protects against acid gases provides a higher level of safety.[1]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict, step-by-step operational plan is critical to minimizing the risk of exposure. The following workflow should be considered the standard operating procedure for any work involving this compound.

Pre-Experiment Preparation
  • Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1]

  • Spill Kit: A chemical spill kit containing absorbent materials suitable for organometallic compounds should be readily available.

  • Waste Containers: Prepare clearly labeled, dedicated hazardous waste containers for solid and liquid waste contaminated with this compound.

Donning PPE: A Deliberate Sequence

The order in which you put on your PPE is crucial for ensuring complete protection.

PPE_Donning cluster_0 PPE Donning Sequence A 1. Lab Coat B 2. Respirator A->B Ensure proper fit C 3. Goggles & Face Shield B->C Check seal D 4. Inner Gloves C->D E 5. Outer Gloves D->E Ensure cuff of outer glove is over lab coat sleeve

Figure 1: Recommended PPE Donning Sequence.
Handling and Transfer
  • Inert Atmosphere: If the reaction is sensitive to air or moisture, use standard inert atmosphere techniques (e.g., Schlenk line or glovebox).

  • Transfer: Use a syringe or cannula for transferring liquid this compound to minimize the risk of spills and exposure.

  • Avoid Heat and Light: Keep the compound away from heat sources and direct sunlight to prevent decomposition and polymerization.[1]

Doffing PPE: A Contamination-Avoidance Protocol

The removal of PPE must be done carefully to avoid contaminating yourself.

PPE_Doffing cluster_1 PPE Doffing Sequence F 1. Outer Gloves G 2. Face Shield & Goggles F->G Dispose as hazardous waste H 3. Lab Coat G->H I 4. Inner Gloves H->I Turn inside out J 5. Respirator I->J Dispose as hazardous waste

Figure 2: Recommended PPE Doffing Sequence.

Emergency Response Plan: Immediate Actions for Unforeseen Events

In the event of an emergency, a swift and correct response is critical.

Spill Response
  • Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • Assess: From a safe distance, assess the extent of the spill. For a small, manageable spill, trained personnel with appropriate PPE may proceed with cleanup. For large spills, evacuate the lab and contact your institution's emergency response team.

  • Cleanup:

    • Wear full PPE, including respiratory protection.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1]

    • Decontaminate the spill area with a suitable solvent (e.g., acetone), collecting all cleaning materials as hazardous waste.

Personnel Exposure
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[7]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]

Decontamination and Disposal Plan: Managing the Aftermath

Proper decontamination and disposal are the final, crucial steps in the safe handling of this compound.

Glassware Decontamination
  • Initial Rinse: In a fume hood, rinse the glassware with a suitable organic solvent (e.g., acetone) to remove the bulk of the organotin residue. Collect this rinse as hazardous waste.

  • Oxidative Cleaning: Immerse the rinsed glassware in a bath of 10% aqueous sodium hypochlorite (bleach) or a 1M solution of potassium fluoride in methanol for at least 12 hours. This will oxidize the residual organotin compounds to less toxic inorganic tin species.

  • Final Cleaning: After the oxidative soak, rinse the glassware thoroughly with deionized water and then wash with standard laboratory detergent.

Waste Disposal

All materials contaminated with this compound, including excess reagent, reaction byproducts, contaminated PPE, and cleaning materials, are considered hazardous waste.

  • Liquid Waste: Collect in a clearly labeled, sealed, and chemically resistant container.

  • Solid Waste: Collect in a separate, clearly labeled, and sealed container.

  • Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety department in accordance with local, state, and federal regulations.

By implementing this comprehensive guide, you are not just following a set of rules; you are engaging in a proactive safety culture that prioritizes the well-being of yourself and your colleagues. The responsible handling of hazardous chemicals like this compound is a hallmark of scientific excellence.

References

  • Harrison, P. G., et al. (2023). "Reaction pathways in the thermolysis of organotin and organosilicon compounds." Oxford Academic. [Link]

  • CloudSDS. "Everything You Should Know About Allyl Chloride." [Link]

  • LyondellBasell. "Allyl Alcohol." [Link]

  • Gelest, Inc. (2016). "DIALLYLDIBROMOTIN, tech-95 Safety Data Sheet." [Link]

  • New Jersey Department of Health. "Hazardous Substance Fact Sheet: Allyl Chloride." [Link]

  • National Center for Biotechnology Information. (2014). "Allyl Alcohol - Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 17." [Link]

  • EHSO. (2025). "Spill Control/Emergency Response - EHSO Manual 2025-2026." [Link]

  • Gibbons, A. J., Sawyer, A. K., & Ross, A. (1961). "The Partial Hydrolysis of Dialkyltin Dihalides." Journal of the American Chemical Society, 83(9), 2304–2306. [Link]

  • Gelest, Inc. "Introduction to Organotin Chemistry." [Link]

  • 3M. "3M Respirator Selection Guide." [Link]

  • PubChem. "this compound." [Link]

  • Onside. "Chemical Spill Emergency." [Link]

  • Legion Safety Products. "Cartridges, Filters, Canisters." [Link]

  • Kalingaeuro. "2-Pack 3M 6051 A1 Organic Vapor Cartridges – For Respirators Against Paint, Solvents, Thinners." [Link]

  • PubMed Central. (2019). "Organotin(IV) Alkoxides, Siloxides, and Related Stannoxanes. Characterisation and Thermogravimetric Studies." [Link]

  • University of British Columbia Okanagan. "2. General Chemical Spill Procedures." [Link]

  • Princeton University Environmental Health and Safety. "Chemical Spill Procedures." [Link]

  • University of Manitoba. "Chemical Spill Response Procedure." [Link]

  • University of Pennsylvania EHRS. "Nitrile Glove Chemical-Compatibility Reference." [Link]

  • Wikipedia. "Organotin chemistry." [Link]

  • 3M. "How an Organic Vapor Respirator Cartridge Works." [Link]

  • American Elements. "Dimethyltin Dibromide." [Link]

  • University of Pennsylvania. "Chemical Resistance of Gloves.pdf." [Link]

  • University of Pennsylvania EHRS. (2023). "Ethidium Bromide Waste Disposal." [Link]

  • University of Alabama at Birmingham. "Disposal of Ethidium Bromide Waste." [Link]

  • Occupational Safety and Health Administration. "OSHA Glove Selection Chart." [Link]

  • PubChem. "Dibromide." [Link]

  • Google Patents. "US2313767A - Hydrolysis of allyl halides."
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  • Becky Aktsiaselts. "CHEMICAL RESISTANCE TABLE FOR GLOVES." [Link]

  • Research Safety Affairs. "Ethidium Bromide Waste Disposal." [Link]

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  • Royal Society of Chemistry. (2015). "Stability and reactivity of alkylidene dihydropyridines." [Link]

  • ResearchGate. (2025). "Substituted diaryldiazomethanes and diazofluorenes: Structure, reactivity and stability." [Link]

  • Journal of the Chemical Society A: Inorganic, Physical, Theoretical. (1966). "Hydrolysis products of dibutyltin dichlorides." [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.